molecular formula C18H14N2O2 B3051505 DPPD-Q CAS No. 3421-08-7

DPPD-Q

Cat. No.: B3051505
CAS No.: 3421-08-7
M. Wt: 290.3 g/mol
InChI Key: GETDOINCEIMJDH-UHFFFAOYSA-N
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Description

DPPD-Q is a useful research compound. Its molecular formula is C18H14N2O2 and its molecular weight is 290.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Dianilino-p-benzoquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality DPPD-Q suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DPPD-Q including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dianilinocyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-12-16(20-14-9-5-2-6-10-14)18(22)11-15(17)19-13-7-3-1-4-8-13/h1-12,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETDOINCEIMJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)C(=CC2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279149
Record name Helindon Yellow CA
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URL https://comptox.epa.gov/dashboard/DTXSID10279149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3421-08-7
Record name Helindon Yellow CA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Helindon Yellow CA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Helindon Yellow CA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of DPPD-Q

Author: BenchChem Technical Support Team. Date: November 2025

DPPD-Q, a quinone derivative of N,N'-diphenyl-p-phenylenediamine (DPPD), is a compound of growing interest to researchers in environmental science, toxicology, and materials science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical methods for professionals in drug development and related scientific fields.

Chemical Identity and Structure

DPPD-Q, formally known as 2,5-bis(phenylamino)-2,5-cyclohexadiene-1,4-dione, is an oxidized product of the antioxidant DPPD.[1][2][3] Its chemical structure is characterized by a central quinone ring with two phenylamino groups attached at the 2 and 5 positions.

Below is a diagram representing the chemical structure of DPPD-Q.

Caption: Chemical structure of DPPD-Q.

Physicochemical Properties

A summary of the key physicochemical properties of DPPD-Q is presented in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name 2,5-bis(phenylamino)-2,5-cyclohexadiene-1,4-dione[2]
Synonyms DPPD-Q, C.I. 56000, 2,5-Dianilino-1,4-benzoquinone, N,N′-Diphenyl-p-phenylenediamine quinone[1][2][4]
CAS Number 3421-08-7[1][2][4]
Molecular Formula C₁₈H₁₄N₂O₂[1][2][4]
Molecular Weight 290.32 g/mol [2]
Appearance Solid[1][4]
Solubility Soluble in Trifluoroacetic acid[1][5]
SMILES O=C1C=C(C(C=C1NC2=CC=CC=C2)=O)NC3=CC=CC=C3[1]
InChI InChI=1S/C18H14N2O2/c21-17-12-16(20-14-9-5-2-6-10-14)18(22)11-15(17)19-13-7-3-1-4-8-13/h1-12,19-20H[1][2]
InChIKey GETDOINCEIMJDH-UHFFFAOYSA-N[1][2]

Experimental Protocols

A general method for the synthesis of DPPD-Q involves the concurrent Michael addition of benzoquinone with an appropriate amine, followed by oxidation.[6][7]

Detailed Methodology:

  • Purification of Reactant: Benzoquinone is purified by recrystallization from dichloromethane (DCM).[6]

  • Michael Addition: The purified benzoquinone is reacted with ortho-toluidine under reflux conditions.[6] This reaction proceeds via a Michael addition mechanism.

  • Isolation: The resulting product, DPPD-Q, is isolated by filtration.[6]

  • Purification: Further purification can be achieved through column chromatography.[6]

  • Purity Confirmation: The purity and identity of the synthesized DPPD-Q are confirmed using analytical techniques such as proton nuclear magnetic resonance (¹H NMR), carbon-13 NMR (¹³C NMR), and liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[6][7]

The following diagram illustrates the general workflow for the synthesis of DPPD-Q.

Synthesis_Workflow start Start purification Purify Benzoquinone (Recrystallization from DCM) start->purification reaction Michael Addition (with ortho-toluidine under reflux) purification->reaction isolation Isolate Product (Filtration) reaction->isolation purification_final Purify DPPD-Q (Column Chromatography) isolation->purification_final analysis Confirm Purity (NMR, LC-HRMS) purification_final->analysis end End analysis->end

Caption: General workflow for the synthesis of DPPD-Q.

The detection and quantification of DPPD-Q in various environmental and biological matrices are typically performed using advanced analytical techniques.[8][9]

Key Methodologies:

  • Sample Preparation: For solid samples like soil or sediment, ultrasound-assisted extraction (UAE) is a common method to extract DPPD-Q.[9]

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) is employed to separate DPPD-Q from other components in the sample extract.[10]

  • Mass Spectrometric Detection: Mass spectrometry (MS), often coupled with chromatography (LC-MS), is used for the sensitive and selective detection and quantification of DPPD-Q.[6][11] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for confident identification.[6]

  • Electrochemical Detection: Electrochemical methods offer an alternative approach for the detection of DPPD-Q, valued for their potential for high sensitivity and portability.[8][9]

The diagram below outlines a typical analytical workflow for DPPD-Q.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing extraction Ultrasound-Assisted Extraction (UAE) separation HPLC Separation extraction->separation detection Mass Spectrometry (MS/HRMS) or Electrochemical Detection separation->detection quantification Quantification detection->quantification identification Identification detection->identification

References

Mechanism of Formation: A Stepwise Oxidation Process

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Formation of N,N'-diphenyl-p-quinonediimine (DPPD-Q) from N,N'-diphenyl-p-phenylenediamine (DPPD)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical transformation of N,N'-diphenyl-p-phenylenediamine (DPPD), a common antioxidant, into its oxidized form, N,N'-diphenyl-p-quinonediimine (DPPD-Q), also known as N,N´-diphenyl-p-quinonediimine (DQDI). This document details the underlying mechanism, experimental protocols for its formation, and relevant quantitative data.

The conversion of DPPD to DPPD-Q is fundamentally an oxidation reaction characterized by the removal of two hydrogen atoms from the secondary amine groups, a process known as dehydrogenation.[1] This transformation typically proceeds through a stable intermediate via a two-step, single-electron transfer mechanism.

  • Step 1: Formation of the Semiquinone Radical Cation: In the initial step, DPPD undergoes a one-electron oxidation to form a stable radical cation, also known as a semiquinone. This intermediate is often colored; for instance, the radical cation of the related N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) is intensely violet.

  • Step 2: Formation of the Quinonediimine: The semiquinone radical cation then undergoes a second one-electron oxidation, losing the second hydrogen atom to form the final, fully oxidized N,N'-diphenyl-p-quinonediimine (DPPD-Q).[2]

This overall reaction is electrochemically reversible.[2] The transformation can be initiated by various means, including thermal exposure to atmospheric oxygen, chemical oxidants, ozone, and electrochemical methods.[1][2][3]

Visualizing the Oxidation Pathway

The following diagram illustrates the stepwise oxidation of DPPD to DPPD-Q.

Caption: Stepwise oxidation pathway of DPPD to DPPD-Q.

Quantitative Data

While precise kinetic rate constants and reaction yields for the DPPD to DPPD-Q transformation are not extensively detailed in the surveyed literature, valuable quantitative data can be found in related contexts such as electrochemical studies and analytical recovery experiments.

Electrochemical Properties of p-Phenylenediamines

Electrochemical studies provide insight into the oxidation potential of p-phenylenediamine (PPD) derivatives. The oxidation process for these compounds is known to occur in two separate, reversible one-electron steps in aprotic solvents.[4]

Compound/SystemMethodKey FindingReference
N,N-dimethyl-p-phenylenediamineThin-layer ElectrochemistryTwo-electron oxidation occurs in two distinct steps at pH > 4.
N,N-diethyl-p-phenylenediamineCyclic Voltammetry (in DMF)Two electrochemically reversible waves observed, consistent with a two-step oxidation process.[4]
p-Phenylenediamine (general)Electrochemical OxidationThe overall process involves two electrons to yield the diimine quinone species.
Analytical Recovery Data

Analytical methods developed for detecting PPD-quinones in various matrices report recovery efficiencies. While not a measure of reaction yield, these figures indicate the stability and extractability of the compound.

CompoundMatrixRecovery (%)MethodReference
DPPD-QFish Tissue97.0 ± 4.9Spiking experiment with LC-HRMS analysis[5]
6PPD-QFish Tissue89.0 ± 4.8Spiking experiment with LC-HRMS analysis[5]
IPPD-QFish Tissue91.0 ± 2.3Spiking experiment with LC-HRMS analysis[5]

Experimental Protocols

The formation of DPPD-Q from DPPD can be achieved through several methods. Below are detailed protocols for thermal oxidation and an alternative chemical synthesis route starting from benzoquinone.

Protocol A: Thermal Oxidation of DPPD in Air

This protocol is based on the observed formation of DPPD-Q (DQDI) upon heating DPPD in the presence of atmospheric oxygen.[1]

Objective: To synthesize DPPD-Q via thermal dehydrogenation of DPPD.

Materials:

  • N,N'-diphenyl-p-phenylenediamine (DPPD), powder

  • Oven capable of maintaining 140°C

  • Shallow, heat-resistant glass dish (e.g., petri dish)

  • FTIR Spectrometer with KBr pellet press (for analysis)

  • Spatula

Methodology:

  • Place a small quantity (e.g., 100-200 mg) of powdered DPPD into a shallow, heat-resistant glass dish.

  • Spread the powder into a thin layer to maximize its exposure to air.

  • Place the dish into an oven preheated to 140°C.

  • Heat the sample for an extended period (e.g., 48 to 120 hours). The sample is expected to darken, indicating the formation of oxidation products.[1]

  • Periodically (e.g., every 24 hours), a small aliquot of the powder can be removed for analysis.

  • Analysis: To confirm the formation of DPPD-Q, acquire an infrared (IR) spectrum. Mix a small amount of the heated sample with dry potassium bromide (KBr) and press a pellet. The appearance of new absorption bands, particularly in the C=N and C=O stretching regions (typically around 1600-1700 cm⁻¹), compared to the spectrum of pure DPPD, indicates the formation of the quinonediimine structure.[1]

Protocol B: Synthesis of Symmetric PPD-Quinones

This protocol is adapted from a method for synthesizing symmetric PPD-quinones, such as DPPD-Q and DTPD-Q, via concurrent Michael additions to benzoquinone.[5] This method builds the DPPD-Q molecule rather than oxidizing DPPD directly.

Objective: To synthesize DPPD-Q from p-benzoquinone and aniline.

Materials:

  • p-Benzoquinone

  • Aniline

  • An appropriate solvent for reflux (e.g., ethanol or toluene)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • NMR and/or LC-MS for product characterization

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve p-benzoquinone in the chosen solvent.

  • Reagent Addition: Add at least two molar equivalents of aniline to the flask. The reaction involves a concurrent Michael addition of the aniline to the benzoquinone ring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (completion can be monitored by Thin Layer Chromatography).

  • Isolation: Cool the reaction mixture to room temperature and then further chill in an ice bath to promote precipitation of the product.

  • Filtration: Isolate the solid product by vacuum filtration.[5] Wash the collected solid with a small amount of cold solvent to remove residual impurities.

  • Purification & Analysis: The crude product can be further purified by recrystallization if necessary. Confirm the identity and purity of the synthesized DPPD-Q using ¹H NMR, ¹³C NMR, and/or LC-MS analysis.[5]

Experimental Workflow Visualization

The following diagram outlines a generalized workflow for the chemical synthesis and analysis of DPPD-Q.

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A Dissolve Reactants (e.g., DPPD or Benzoquinone) B Add Oxidant / Second Reactant (e.g., Air, Aniline) A->B C Apply Reaction Conditions (e.g., Heat to 140°C / Reflux) B->C D Cool Reaction Mixture C->D Reaction Complete E Isolate Crude Product (e.g., Filtration) D->E F Purify Product (e.g., Recrystallization) E->F G Structural Confirmation (NMR, IR Spectroscopy) F->G H Purity Assessment (LC-MS, HPLC) G->H

Caption: Generalized workflow for DPPD-Q synthesis and analysis.

References

Environmental sources of DPPD-Q contamination

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Sources of DPPD-Quinone Contamination

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-diphenyl-p-phenylenediamine (DPPD) is an antioxidant and antiozonant widely used in the manufacturing of rubber products, most notably tires. Through the natural process of tire wear, particles containing DPPD are released into the environment. The subsequent reaction of DPPD with atmospheric ozone leads to the formation of DPPD-quinone (DPPD-Q), a toxic transformation product. This technical guide provides a comprehensive overview of the environmental sources of DPPD-Q contamination, detailing its presence in various environmental matrices, the analytical methods for its detection, and its toxicological implications, with a focus on the underlying signaling pathways.

Introduction

The emergence of tire and road wear particles (TRWP) as a significant source of microplastic pollution has brought increased scrutiny to the chemical additives used in tire manufacturing. Among these, p-phenylenediamine (PPD) antioxidants are of particular concern due to their widespread use and the formation of toxic quinone derivatives. DPPD is a member of this class of chemicals, and its oxidized form, DPPD-Q, has been identified as a ubiquitous environmental contaminant. Understanding the sources, fate, and transport of DPPD-Q is critical for assessing its ecological and potential human health risks.

Formation and Environmental Release of DPPD-Quinone

The primary pathway for DPPD-Q entering the environment begins with the physical abrasion of tires on road surfaces, which generates TRWP.[1] DPPD, present in the tire tread, is then exposed to atmospheric ozone, leading to its transformation into DPPD-Q.[2] This process is a key source of DPPD-Q on road surfaces.

Stormwater runoff is the principal mechanism for the transport of DPPD-Q from roadways into the broader environment.[3][4] During rainfall events, accumulated TRWP and transformed DPPD-Q are washed off impervious surfaces and carried into drainage systems, which often discharge directly into surface waters. This leads to the contamination of rivers, streams, and other aquatic ecosystems.[3] Additionally, DPPD-Q can be found in road dust, which can become airborne and be transported over distances before depositing in soil and water bodies.[5][6]

Quantitative Data on DPPD and DPPD-Q Contamination

The following tables summarize the concentrations of DPPD and DPPD-Q reported in various environmental matrices. These data highlight the widespread nature of this contamination.

Table 1: Concentrations of DPPD and DPPD-Quinone in Tire Wear Particles and Road Dust

MatrixCompoundConcentration Range (ng/g)Median/Mean Concentration (ng/g)Reference
Road Dust (China)ΣPPDs7.90 - 72768 (median)[7]
Road Dust (China)6PPD-Q3.00 - 34949 (median)[7]
Roadside SoilDPPD--[8]
Roadside SoilDPPD-Q--[8]
Road Dust (Tokyo)6PPD-226 (median)[9]
Road Dust (Tokyo)6PPD-Q--[9]

Table 2: Concentrations of DPPD and DPPD-Quinone in Water and Sediment

MatrixCompoundConcentration RangeMedian/Mean ConcentrationReference
Stormwater Runoff6PPD-Q0.8 - 19 µg/L-[10]
Stormwater Runoff (Hong Kong)Total PPD-Qs0.74 - 3.87 µg/L2.17 µg/L (median)[8]
Stormwater Runoff (Hong Kong)DPPD-Q0.02 - 0.23 µg/L-[8]
Urban River (Storm Event)6PPD-Qup to 2.85 µg/L-[11][12]
Urban River SedimentsTotal PPDs-39.7 ng/g (median)[13][14]
Urban River SedimentsTotal PPD-Qs-15.2 ng/g (median)[13][14]
Estuary SedimentsTotal PPDs-14.0 ng/g (median)[13][14]
Estuary SedimentsTotal PPD-Qs-5.85 ng/g (median)[13][14]
Coastal SedimentsTotal PPDs-9.47 ng/g (median)[13][14]
Coastal SedimentsTotal PPD-Qs-2.97 ng/g (median)[13][14]
Deep-Sea SedimentsTotal PPDs-5.24 ng/g (median)[13][14]
Deep-Sea SedimentsTotal PPD-Qs-3.96 ng/g (median)[13][14]

Table 3: Concentrations of DPPD and DPPD-Quinone in Air

MatrixCompoundConcentration Range (pg/m³)Median/Mean Concentration (pg/m³)Reference
Air Particles (PM2.5)Total PPD-Qs2.52 - 1964.92 (median)[8]
Air Particles (PM2.5)DPPD-Q-Abundant, accounting for 75.9% of total PPD-Qs[8]
Air Particles (PM2.5)6PPD-Q and DPPD-Q5.59 - 8480 (Taiyuan) 3.61 - 4490 (Guangzhou)-[3]

Experimental Protocols

Accurate quantification of DPPD and DPPD-Q in environmental samples is essential for risk assessment. The following sections provide an overview of commonly used experimental protocols.

Sample Collection
  • Water Samples: Water samples should be collected in amber glass bottles to prevent photodegradation.[1] It is crucial to avoid any contact with rubber materials, including tires, during sample collection and transport to prevent contamination.[1] Samples should be kept cool and transported to the laboratory for analysis as soon as possible.

  • Solid Samples (Soil, Sediment, Road Dust): Solid samples are typically collected using stainless steel scoops or corers and stored in glass jars or high-density polyethylene (HDPE) containers. Samples should be kept cool during transport and frozen upon arrival at the laboratory until extraction.

Sample Extraction
  • Water Samples: Solid-phase extraction (SPE) is a common method for extracting and concentrating PPDs and PPD-Qs from water samples. A typical procedure involves passing the water sample through an SPE cartridge (e.g., Oasis HLB), followed by elution of the analytes with an organic solvent such as acetonitrile or methanol.

  • Solid Samples: For solid matrices, solvent extraction is employed. A common method involves sonicating the sample with a mixture of organic solvents, such as hexane and ethyl acetate.[15] The extract is then concentrated and may require a cleanup step to remove interfering matrix components.[15] Accelerated solvent extraction (ASE) has also been shown to be an efficient method for extracting 6PPD-quinone from fish tissue.[4]

Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the detection and quantification of DPPD and DPPD-Q due to its high sensitivity and selectivity.[15]

  • Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of PPDs and their quinones. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium fluoride) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[15]

  • Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the target analyte and monitoring specific product ions, which provides high specificity and reduces matrix interference.[15] Isotope-labeled internal standards (e.g., ¹³C₆-6PPD-Quinone, d₅-6PPD-Quinone) are used for accurate quantification.[15]

Signaling Pathways and Experimental Workflows

Toxicological Signaling Pathways

DPPD-Q has been shown to exert toxic effects on aquatic organisms, particularly fish. The primary mechanisms of toxicity involve the disruption of key cellular signaling pathways.

  • PPARγ Signaling Pathway Disruption: Studies in zebrafish have demonstrated that exposure to 6PPD and its quinone derivative can disrupt the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.[16] This disruption leads to altered lipid and carbohydrate metabolism and can induce hepatotoxicity.[16] The binding of these compounds to PPARγ appears to be a key molecular initiating event.[16]

DPPD-Q disrupts the PPARγ signaling pathway.
  • Oxidative Stress Induction: Exposure to DPPD-Q can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[10][17] This can cause cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[10][12] The inhibition of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) further exacerbates this oxidative damage.[10]

Oxidative_Stress_Pathway DPPD-Q DPPD-Q ROS Increased ROS Production DPPD-Q->ROS Antioxidant_Enzymes Inhibition of Antioxidant Enzymes (SOD, CAT) DPPD-Q->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_Enzymes->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) Oxidative_Stress->Cellular_Damage

DPPD-Q induces oxidative stress in aquatic organisms.
Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying the environmental fate and toxicological effects of DPPD-Q.

  • Environmental Fate Assessment Workflow: This workflow outlines the steps involved in determining the distribution and persistence of DPPD-Q in a model ecosystem.

Environmental_Fate_Workflow Start Start: Environmental Fate Study Sample_Collection Sample Collection (Water, Sediment, Biota) Start->Sample_Collection Extraction Extraction of DPPD-Q Sample_Collection->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis (Concentration, Distribution) Analysis->Data_Analysis Modeling Fate and Transport Modeling Data_Analysis->Modeling Risk_Assessment Ecological Risk Assessment Modeling->Risk_Assessment End End: Risk Characterization Risk_Assessment->End

Workflow for assessing the environmental fate of DPPD-Q.
  • Bioaccumulation Study Workflow: This workflow details the process for evaluating the uptake and accumulation of DPPD-Q in aquatic organisms.

Bioaccumulation_Workflow Start Start: Bioaccumulation Study Exposure_Setup Exposure System Setup (Spiked Water/Sediment) Start->Exposure_Setup Organism_Exposure Exposure of Test Organisms (e.g., Fish, Invertebrates) Exposure_Setup->Organism_Exposure Time_Point_Sampling Time-Point Sampling (Water, Sediment, Biota) Organism_Exposure->Time_Point_Sampling Tissue_Extraction Tissue Extraction Time_Point_Sampling->Tissue_Extraction Analysis LC-MS/MS Analysis Tissue_Extraction->Analysis BCF_Calculation Calculate Bioconcentration Factor (BCF) Analysis->BCF_Calculation End End: Bioaccumulation Potential BCF_Calculation->End

Workflow for a DPPD-Q bioaccumulation study.

Conclusion

DPPD-Q is a significant environmental contaminant originating from the use of DPPD in tires. Its widespread presence in road dust, stormwater, surface waters, and sediments poses a potential risk to aquatic ecosystems. This technical guide has summarized the key sources of DPPD-Q, provided quantitative data on its environmental concentrations, outlined standard analytical methodologies, and detailed the toxicological pathways it affects. Further research is needed to fully understand the long-term ecological impacts of DPPD-Q and to explore potential mitigation strategies to reduce its entry into the environment. For drug development professionals, understanding the environmental fate and toxicological profile of such compounds is crucial for developing safer and more environmentally benign alternatives.

References

An In-depth Technical Guide to the Physicochemical Properties of N,N′-diphenyl-p-phenylenediamine quinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N′-diphenyl-p-phenylenediamine (DPPD) is a chemical compound widely used as an antioxidant in various industrial applications, particularly in the rubber industry. Its oxidized form, N,N′-diphenyl-p-phenylenediamine quinone (DPPD-Q), has garnered increasing attention in environmental and toxicological studies. This technical guide provides a comprehensive overview of the physicochemical properties of DPPD-Q, alongside relevant data for its parent compound, DPPD. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who may encounter or be interested in the characteristics and biological interactions of this class of compounds.

Physicochemical Properties

The following tables summarize the key physicochemical properties of N,N′-diphenyl-p-phenylenediamine (DPPD) and its quinone derivative (DPPD-Q). Data for DPPD is more readily available and is provided for context and comparison.

Table 1: Physicochemical Properties of N,N′-diphenyl-p-phenylenediamine (DPPD)

PropertyValueSource
Molecular Formula C₁₈H₁₆N₂[1]
Molecular Weight 260.33 g/mol [2][3]
Appearance Colorless leaflets or gray/dark gray powder/flakes. Commercial grades may be greenish-brown.[1][2][3]
Melting Point 143-145 °C[3]
150-151 °C[2]
Boiling Point 220-225 °C at 0.5 mmHg[2][3]
Solubility Soluble in monochlorobenzene, benzene, DMF, ether, chloroform, acetone, ethyl acetate, isopropyl acetate, and glacial acetic acid. Slightly soluble in alcohol. Almost insoluble in petroleum ether and water.[1][2]
Density 1.20 g/cm³[2]
UV Absorption Maximum 315 nm[1]

Table 2: Physicochemical Properties of N,N′-diphenyl-p-phenylenediamine quinone (DPPD-Q)

PropertyValueSource
Molecular Formula C₁₈H₁₄N₂O₂-
Molecular Weight 290.32 g/mol -
Appearance Solid (Specific color not detailed in search results)-
Solubility Soluble in Trifluoroacetic acid. Generally expected to have lower water solubility and higher lipid solubility compared to some other PPD-quinones.[4]
Redox Properties Exhibits redox activity and contributes to oxidative potential.[5]

Note: Comprehensive experimental data for all physicochemical properties of DPPD-Q are not as widely published as for its parent compound, DPPD.

Spectroscopic Data

Detailed spectroscopic data for N,N′-diphenyl-p-phenylenediamine (DPPD) is available, providing a reference for the characterization of its derivatives.

  • Infrared (IR) Spectroscopy (DPPD): Experimental IR spectra for DPPD are available and have been used in studies of its dehydrogenation to form quinonediimine structures.[6] The transformation to the quinone form would be expected to show the appearance of characteristic C=O stretching frequencies.

  • Mass Spectrometry (MS) (DPPD): Mass spectra (GC) for DPPD are available in spectral databases.[7]

  • UV-Vis Spectroscopy (DPPD): The UV absorption maximum for DPPD is reported at 315 nm.[1] The quinone derivative is expected to have a different absorption spectrum due to the extended conjugation and the presence of the quinone chromophore.

Experimental Protocols

Synthesis of N,N′-diphenyl-p-phenylenediamine quinone (DPPD-Q)

A general method for the synthesis of p-phenylenediamine-quinones involves the oxidation of the corresponding p-phenylenediamine.[8] The following is a representative protocol adapted from literature descriptions.

Materials:

  • N,N′-diphenyl-p-phenylenediamine (DPPD)

  • An oxidizing agent (e.g., ozone, or other chemical oxidants)

  • Appropriate solvent (e.g., acetone, methanol)

  • Catalyst (if required, e.g., modified activated carbon for catalytic oxidation)

  • Triethylamine (in some catalytic methods)

General Procedure (Catalytic Oxidation Example):

  • A mixture of N,N′-diphenyl-p-phenylenediamine (DPPD), a solvent such as acetone or methanol, a small amount of water, a modified activated catalyst, and triethylamine is charged into a pressure reactor (e.g., a Parr autoclave).

  • The system is pressurized with oxygen to a specified pressure (e.g., 30-35 psig).

  • The reaction is allowed to proceed at a controlled temperature (e.g., 35-45 °C) with stirring until oxygen consumption ceases.

  • The reaction progress can be monitored by the change in color of the solution (e.g., from dark brown to orange).

  • Upon completion, the reactor is cooled, and the catalyst is removed by filtration.

  • The solvent is removed under vacuum to yield the crude N,N′-diphenyl-p-phenylenediamine quinone (DPPD-Q) product.

  • Further purification can be achieved by techniques such as recrystallization or column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, including the choice of oxidant, catalyst, solvent, temperature, and reaction time, should be optimized for the specific synthesis of DPPD-Q.

Analysis of p-Phenylenediamine-Quinones

The analysis of DPPD-Q and other p-phenylenediamine-quinones in various matrices is typically performed using advanced analytical techniques.

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Sample Preparation: Samples (e.g., environmental or biological matrices) are extracted using an appropriate solvent and may be subjected to solid-phase extraction (SPE) for cleanup and concentration.

  • Chromatographic Separation: The extract is injected into a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution program with a mobile phase consisting of solvents like methanol and water with additives like formic acid is used to separate the analytes.[4]

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is typically performed in positive ion mode.

  • Quantification: Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for DPPD-Q are monitored.[5]

Mechanism of Action and Biological Relevance

The primary mechanism of toxicity and biological activity described for p-phenylenediamine-quinones, including DPPD-Q, is related to their ability to induce oxidative stress.

Oxidative Stress Pathway

PPD-quinones are redox-active molecules that can participate in cellular redox cycling. This process can lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. An overproduction of ROS can overwhelm the cell's antioxidant defense mechanisms, leading to oxidative damage to lipids, proteins, and DNA.

Oxidative_Stress_Pathway DPPDQ DPPD-Q Redox_Cycling Redox Cycling DPPDQ->Redox_Cycling Enters Cell ROS Reactive Oxygen Species (ROS) Generation Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage

Caption: Oxidative stress induction by DPPD-Q.

Experimental Workflow for Assessing Oxidative Potential

The oxidative potential of PPD-quinones can be evaluated using acellular assays such as the dithiothreitol (DTT) assay.

DTT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPDQ_Standard DPPD-Q Standard Solution Incubation Incubate DPPD-Q with DTT DPPDQ_Standard->Incubation DTT_Solution DTT Solution DTT_Solution->Incubation Quenching Quench Reaction Incubation->Quenching Color_Development Color Development (e.g., with DTNB) Quenching->Color_Development Absorbance Measure Absorbance Color_Development->Absorbance DTT_Consumption Calculate DTT Consumption Rate Absorbance->DTT_Consumption

Caption: Workflow for DTT assay of DPPD-Q.

Conclusion

N,N′-diphenyl-p-phenylenediamine quinone is an oxidized derivative of the widely used antioxidant DPPD. While comprehensive physicochemical data for DPPD-Q is still emerging, its study is crucial due to its environmental presence and potential toxicological effects, which are primarily linked to the induction of oxidative stress. The information and protocols provided in this guide offer a foundational understanding for researchers and professionals working with or studying this class of compounds. Further research is warranted to fully characterize the properties and biological interactions of DPPD-Q to better assess its potential impacts in various scientific and developmental contexts.

References

An In-Depth Technical Guide on 2,5-Bis(phenylamino)-1,4-benzoquinone (DPPD-Q)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 3421-08-7

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of 2,5-bis(phenylamino)-1,4-benzoquinone, a compound identified by the CAS number 3421-08-7 and commonly referred to as DPPD-Q. This document is intended for researchers, scientists, and professionals in the field of drug development and related scientific disciplines.

Chemical and Physical Properties

2,5-Bis(phenylamino)-1,4-benzoquinone is an oxidized derivative of N,N'-Diphenyl-p-phenylenediamine (DPPD). It presents as a solid with a deep yellow-red to black appearance. The compound's key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₄N₂O₂[1]
Molecular Weight 290.32 g/mol [2]
Physical State Solid[1]
Appearance Deep yellow-red to black pellets[2]
Melting Point 51 °C[2]
Boiling Point 165 °C at 0.1 kPa[2]
Solubility Soluble in trifluoroacetic acid.[1]
Purity ≥95%[1]

Spectral Data:

Synthesis

A general and efficient method for the synthesis of 2,5-bis(alkyl/arylamino)-1,4-benzoquinones involves the reaction of p-benzoquinone with primary or secondary amines.[2] This reaction proceeds via a Michael addition mechanism.

Synthesis_of_DPPD_Q p_benzoquinone p-Benzoquinone intermediate Michael Addition Intermediate p_benzoquinone->intermediate + Aniline aniline Aniline (2 equivalents) DPPD_Q 2,5-Bis(phenylamino)-1,4-benzoquinone (DPPD-Q) intermediate->DPPD_Q + Aniline - H₂O

Experimental Protocol: General Synthesis of 2,5-Bis(alkylamino)-1,4-benzoquinones

This protocol is adapted from the synthesis of related compounds and can be applied to the synthesis of 2,5-bis(phenylamino)-1,4-benzoquinone.[2]

Materials:

  • p-Benzoquinone

  • Aniline

  • Ethanol

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Dissolve p-benzoquinone in ethanol.

  • Add aniline to the solution. A 3:2 molar ratio of benzoquinone to amine has been reported for similar reactions.[2]

  • Stir the reaction mixture at room temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain 2,5-bis(phenylamino)-1,4-benzoquinone as a solid.

Biological Activities

2,5-Bis(phenylamino)-1,4-benzoquinone has demonstrated notable biological activities, particularly as a potent enzyme inhibitor and an ecotoxic agent.

Urease Inhibition

DPPD-Q is a highly effective inhibitor of jack bean urease. A study on a series of 2,5-bis(alkyl/arylamino)-1,4-benzoquinones, which includes the phenylamino derivative, revealed significant inhibitory activity. For instance, some compounds in this class exhibited over 90% inhibition of jack bean urease activity when tested at a concentration of 5 µM, with IC₅₀ values in the nanomolar range.[1] The mechanism of inhibition for some of these compounds was identified as mixed-type.[1] Molecular docking studies have suggested that these inhibitors can form hydrogen bonds with key amino acid residues in the active site of the urease enzyme.[1]

Urease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Urease Jack Bean Urease Solution Incubation Incubate Urease with DPPD-Q Urease->Incubation DPPDQ_sol DPPD-Q Solution (various concentrations) DPPDQ_sol->Incubation Urea Urea Solution (Substrate) Reaction Add Urea to Initiate Reaction Urea->Reaction Incubation->Reaction Measurement Measure Ammonia Production (Spectrophotometry) Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Det Determine IC₅₀ Value Inhibition_Calc->IC50_Det

Experimental Protocol: Jack Bean Urease Inhibition Assay

The following is a general spectrophotometric protocol to determine the urease inhibitory activity of DPPD-Q.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (e.g., pH 7.0)

  • DPPD-Q

  • Spectrophotometer

  • Reagents for ammonia quantification (e.g., phenol-hypochlorite method)

Procedure:

  • Prepare a stock solution of jack bean urease in phosphate buffer.

  • Prepare various concentrations of DPPD-Q in a suitable solvent.

  • In a reaction vessel, mix the urease solution with a specific concentration of the DPPD-Q solution and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding a buffered urea solution.

  • After a specific reaction time (e.g., 10-20 minutes), stop the reaction (e.g., by adding a strong acid).

  • Determine the amount of ammonia produced using a suitable colorimetric method, such as the phenol-hypochlorite method, by measuring the absorbance at a specific wavelength (e.g., 625-630 nm).

  • A control reaction without the inhibitor is run in parallel.

  • Calculate the percentage of urease inhibition for each concentration of DPPD-Q.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Toxicity to Vibrio fischeri

DPPD-Q has been shown to be less toxic to the aquatic bacterium Vibrio fischeri than its parent compound, DPPD, with a reported EC₅₀ value of 1.76 mg/mL.[1] Studies on the broader class of p-phenylenediamine quinone derivatives (PPD-Qs) suggest that their toxicity mechanism in V. fischeri involves the reduction of esterase activity, induction of cell membrane damage, and an increase in intracellular oxidative stress.[1] Molecular docking studies have also indicated potential interactions between PPD-Qs and the luciferase enzyme in V. fischeri, which could disrupt its function through competitive binding.[1]

Vibrio_fischeri_Toxicity_Pathway DPPDQ DPPD-Q Cell_Membrane Bacterial Cell Membrane DPPDQ->Cell_Membrane Interacts with Intracellular Intracellular Space DPPDQ->Intracellular Enters Membrane_Damage Membrane Damage Cell_Membrane->Membrane_Damage Luciferase Luciferase Enzyme Intracellular->Luciferase Binds to ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Intracellular->ROS Induces Esterase_Inhibition Esterase Inhibition Intracellular->Esterase_Inhibition Bioluminescence_Inhibition Inhibition of Bioluminescence Luciferase->Bioluminescence_Inhibition

Experimental Protocol: Vibrio fischeri Bioluminescence Inhibition Assay

This protocol is based on the standardized Microtox® assay for assessing the acute toxicity of chemical substances.

Materials:

  • Freeze-dried Vibrio fischeri (Aliivibrio fischeri)

  • Reconstitution solution

  • Diluent (e.g., 2% NaCl solution)

  • DPPD-Q

  • Luminometer

Procedure:

  • Rehydrate the freeze-dried Vibrio fischeri bacteria according to the manufacturer's instructions.

  • Prepare a series of dilutions of the DPPD-Q sample in the diluent.

  • In the wells of a microplate or in cuvettes, mix the bacterial suspension with each dilution of the test sample.

  • A control containing the bacterial suspension and the diluent only is also prepared.

  • Measure the initial light output of each sample using a luminometer.

  • Incubate the samples for a specified period (typically 5, 15, or 30 minutes) at a constant temperature (e.g., 15 °C).

  • After the incubation period, measure the final light output of each sample.

  • Calculate the percentage of inhibition of bioluminescence for each sample concentration compared to the control.

  • Determine the EC₅₀ value, which is the effective concentration of the substance that causes a 50% reduction in light emission.

Signaling Pathways

Currently, there is a lack of specific studies detailing the direct interaction of 2,5-bis(phenylamino)-1,4-benzoquinone with specific signaling pathways in mammalian cells or other complex organisms. However, related compounds, such as 3-acylated 2,5-bis(phenylamino)-1,4-benzoquinones, have been investigated for their cytotoxic effects on cancer cells. These studies have suggested a potential involvement of the mTOR (mammalian target of rapamycin) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. It is important to note that these findings are not directly on DPPD-Q and further research is needed to elucidate its specific molecular targets and signaling cascades.

Conclusion

2,5-Bis(phenylamino)-1,4-benzoquinone (DPPD-Q) is a compound with significant biological activities, including potent urease inhibition and toxicity to the aquatic bacterium Vibrio fischeri. Its synthesis can be achieved through the reaction of p-benzoquinone with aniline. While its physicochemical properties are partially characterized, further detailed studies are required to fully understand its spectral characteristics and behavior in various solvent systems. The mechanisms of its biological actions, particularly in more complex organisms and its potential impact on specific cellular signaling pathways, remain an area for future investigation. This technical guide provides a foundational understanding of DPPD-Q for researchers and professionals engaged in chemical and biological sciences.

References

DPPD-Q: A Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPPD-Q, or 2,5-bis(phenylamino)-2,5-cyclohexadiene-1,4-dione, is an oxidized derivative of the antioxidant N,N'-diphenyl-p-phenylenediamine (DPPD).[1][2][3] While its parent compound, DPPD, is known for its antioxidant properties, DPPD-Q has emerged as a compound of interest due to its distinct biological activities and its prevalence as a transformation product in the environment, notably found in tire wear particles, particulate matter (PM2.5), and wastewater.[1][2] This technical guide provides a comprehensive overview of the known biological activities of DPPD-Q, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Chemical and Physical Properties

  • Formal Name: 2,5-bis(phenylamino)-2,5-cyclohexadiene-1,4-dione[1]

  • Synonyms: C.I. 56000; 2,5-Dianilino-1,4-benzoquinone; N,N′-Diphenyl-p-phenylenediamine quinone[1]

  • Molecular Formula: C₁₈H₁₄N₂O₂[1]

  • Molecular Weight: 290.3 g/mol [1]

  • Appearance: A solid[1]

Quantitative Data on Biological Activity

The biological activities of DPPD-Q have been primarily investigated in the contexts of enzyme inhibition and aquatic toxicity. The following tables summarize the key quantitative findings from available research.

Table 1: Enzyme Inhibition by DPPD-Q

Enzyme TargetSource OrganismConcentration% InhibitionReference
UreaseJack Bean5 µM91.4%[1]

Table 2: Aquatic Toxicity of DPPD-Q

OrganismMetricValueNotesReference
Vibrio fischeriEC₅₀1.76 mg/mLDPPD-Q is less toxic to this aquatic bacterium than its parent compound, DPPD.[1]
Rainbow Trout (Oncorhynchus mykiss)96h Acute LethalityNo toxicity observedTested at concentrations of 12 µg/L and 50 µg/L.[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in the literature on DPPD-Q.

This spectrophotometric assay is a standard method for determining the inhibitory potential of compounds against the urease enzyme.

  • Principle: The assay measures the amount of ammonia produced from the hydrolysis of urea by urease. The inhibitor's efficacy is determined by the reduction in ammonia production in its presence.

  • Reagents:

    • Jack bean urease solution

    • Urea solution

    • Phosphate buffer (pH 7.0)

    • DPPD-Q solution (dissolved in a suitable solvent like DMSO, then diluted)

    • Nessler's reagent for ammonia detection

  • Procedure:

    • Prepare reaction mixtures containing phosphate buffer, urease solution, and varying concentrations of DPPD-Q (or solvent control).

    • Pre-incubate the mixtures at a specified temperature (e.g., 37°C) for a defined period.

    • Initiate the enzymatic reaction by adding the urea solution.

    • Incubate the reaction for a specific time.

    • Stop the reaction and measure the ammonia produced using Nessler's reagent, which forms a colored complex with ammonia.

    • Measure the absorbance at a specific wavelength (e.g., 425 nm) using a spectrophotometer.

    • Calculate the percentage of inhibition by comparing the absorbance of the DPPD-Q-treated samples to the control.

This protocol is based on the study that evaluated the acute toxicity of various p-phenylenediamine-quinones.[4]

  • Organism: Rainbow trout (Oncorhynchus mykiss)

  • Exposure Duration: 96 hours

  • Test Concentrations: Nominal concentrations of 12 µg/L and 50 µg/L for DPPD-Q.

  • Solvent: Methanol was used as a solvent vehicle.

  • Procedure:

    • Acclimate the fish to laboratory conditions.

    • Prepare test solutions by spiking a methanol stock solution of DPPD-Q into 20 L of water.

    • Set up triplicate tanks for each treatment group, with 10 fish per replicate.

    • Include a control group exposed only to the methanol solvent vehicle at the same concentration as the treatment groups (0.01%).

    • Monitor the fish for mortality and any signs of toxicity over the 96-hour period.

    • Record the number of mortalities at regular intervals.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a proposed mechanism of action and a general experimental workflow.

enzyme_inhibition DPPDQ DPPD-Q Binding Binding DPPDQ->Binding Urease Urease (Enzyme) ActiveSite Enzyme Active Site Urease->ActiveSite ActiveSite->Binding Inhibition Inhibition of Enzymatic Activity Binding->Inhibition

Caption: Proposed mechanism of DPPD-Q inhibiting urease activity.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound DPPD-Q Synthesis and Purification InVitro In Vitro Assays (e.g., Enzyme Inhibition) Compound->InVitro InVivo In Vivo Models (e.g., Aquatic Toxicity) Compound->InVivo AssayPrep Assay Reagent Preparation AssayPrep->InVitro DataCollection Data Collection (e.g., Absorbance, Mortality) InVitro->DataCollection InVivo->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Conclusion Conclusion on Biological Activity StatisticalAnalysis->Conclusion

Caption: A generalized experimental workflow for assessing the biological activity of DPPD-Q.

Discussion and Future Directions

The current body of research indicates that DPPD-Q possesses potent urease inhibitory activity.[1] This suggests potential applications in fields where urease inhibition is desirable, such as in agriculture to reduce nitrogen loss from urea-based fertilizers or in medicine. However, its toxicological profile, particularly in aquatic environments, requires further investigation. While one study showed no acute toxicity to rainbow trout at the tested concentrations, the broader ecological impact remains an area for continued research, especially given its detection in environmental samples.[4]

Future research should focus on:

  • Elucidating the precise molecular mechanism of urease inhibition by DPPD-Q.

  • Expanding the toxicological assessment to a wider range of organisms and endpoints.

  • Investigating other potential biological activities, as its quinone structure suggests possible involvement in redox-related processes.

  • Exploring the metabolic fate of DPPD-Q in various organisms.

This technical guide provides a snapshot of the current understanding of DPPD-Q's biological activity. As an emerging compound of interest, further research will undoubtedly uncover more about its roles in biological systems and its potential applications and risks.

References

DPPD-Q presence in PM2.5 atmospheric particles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Presence of DPPD-Q in PM2.5 Atmospheric Particles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of N,N'-diphenyl-p-phenylenediamine quinone (DPPD-Q) in atmospheric fine particulate matter (PM2.5). It covers the prevalence of DPPD-Q in the environment, details the experimental protocols for its analysis and toxicological evaluation, and explores the molecular signaling pathways implicated in its biological effects. This document is intended to serve as a valuable resource for researchers and professionals working in environmental science, toxicology, and drug development.

Introduction

N,N'-diphenyl-p-phenylenediamine (DPPD) is an antioxidant used in the rubber industry to protect products from degradation. Through oxidation, DPPD can be transformed into DPPD-quinone (DPPD-Q), a compound that has been detected in various environmental matrices, including atmospheric PM2.5 particles[1][2]. The presence of these quinone derivatives in the air we breathe raises concerns about their potential adverse health effects, as quinones are known to be redox-active and can induce oxidative stress[3][4]. This guide synthesizes the available data on DPPD-Q in PM2.5, providing a foundation for further research into its environmental fate and toxicological significance.

Quantitative Data on DPPD-Q in PM2.5

Recent studies have begun to quantify the atmospheric concentrations of DPPD-Q in PM2.5, revealing its widespread presence in urban environments. The data from two megacities in China highlight the variability in concentration and the significant contribution of PPD-quinones to the overall organic composition of PM2.5[1].

LocationConcentration Range (pg/m³)Median Concentration (pg/m³)Notes
Guangzhou, China3.61 - 4490 (Total PPD-Qs)41.5 (DPPD-Q)The total concentration of measured PPD-Qs varied significantly, with DPPD-Q showing a median concentration of 41.5 pg/m³.[1]
Taiyuan, China5.59 - 8480 (Total PPD-Qs)552 (DPPD-Q)In Taiyuan, the concentrations of PPD-Qs were notably higher than in Guangzhou, with DPPD-Q having a median concentration of 552 pg/m³.[1]
Five Chinese Megacities10.8 - 42.2 (Mean)Not ReportedA study investigating the oxidative potential of PM2.5 in five Chinese megacities reported mean levels of DPPD-Q, underscoring it as a dominant component in terms of oxidative potential contribution.[4]

Experimental Protocols

This section details the methodologies for the synthesis of DPPD-Q, its extraction from PM2.5 samples, and the assessment of its toxicological properties.

Synthesis of DPPD-Q

The synthesis of DPPD-Q can be achieved through the oxidation of its precursor, N,N'-diphenyl-p-phenylenediamine (DPPD). A general and effective method involves the use of potassium permanganate as the oxidizing agent in an acetone solvent[3].

Materials:

  • N,N'-diphenyl-p-phenylenediamine (DPPD)

  • Potassium permanganate (KMnO₄)

  • Acetone (AR grade)

  • Toluene

  • Filter paper

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolve a known amount of DPPD in acetone with stirring.

  • Separately, prepare a solution of potassium permanganate in acetone.

  • Slowly add the potassium permanganate solution to the DPPD solution over a period of 30 minutes while stirring continuously.

  • Continue stirring the mixture for an additional 30 minutes after the addition is complete.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Evaporate the solvent from the filtrate using a rotary evaporator.

  • Recrystallize the resulting solid residue from acetone, followed by toluene, to obtain purified DPPD-Q crystals.

Extraction of DPPD-Q from PM2.5 Filters

The extraction of DPPD-Q from PM2.5 collected on filters is a critical step for its quantification and toxicological analysis. Various solvents and methods can be employed, and the choice may impact the extraction efficiency of different chemical components. A multi-solvent extraction method is often adopted to achieve a higher extraction efficiency for a broader range of compounds[3].

Materials:

  • PM2.5-loaded filters (e.g., quartz fiber filters)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Nitrogen evaporator

Procedure:

  • Cut a portion of the PM2.5-loaded filter into small pieces and place them in a glass vial.

  • Add a mixture of DCM and MeOH (e.g., 2:1 v/v) to the vial, ensuring the filter pieces are fully submerged.

  • Sonicate the vial in an ultrasonic bath for 30 minutes.

  • Centrifuge the vial to pellet the filter debris.

  • Carefully transfer the supernatant to a clean vial.

  • Repeat the extraction process (steps 2-5) two more times with fresh solvent.

  • Combine the supernatants from all three extractions.

  • Concentrate the combined extract to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or a solvent compatible with the subsequent analysis) for analysis by UPLC-MS/MS.

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

The Neutral Red Uptake (NRU) assay is a common method to assess the cytotoxicity of chemicals on cultured cells. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • Human cell line (e.g., A549 lung carcinoma cells)

  • Cell culture medium and supplements

  • DPPD-Q stock solution in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Neutral Red solution

  • Neutral Red destain solution (e.g., 1% acetic acid, 50% ethanol in water)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with cells at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the DPPD-Q stock solution in cell culture medium.

  • Remove the old medium from the cells and expose them to different concentrations of DPPD-Q for a specified period (e.g., 24 or 48 hours). Include solvent controls.

  • After the exposure period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

  • Add Neutral Red solution to each well and incubate for approximately 3 hours to allow for dye uptake by viable cells.

  • Remove the Neutral Red solution, wash the cells with PBS, and add the destain solution to each well to extract the dye from the lysosomes.

  • Agitate the plate for 10 minutes to ensure complete solubilization of the dye.

  • Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the solvent control.

Dithiothreitol (DTT) Assay for Oxidative Potential

The DTT assay measures the capacity of PM2.5 extracts to generate reactive oxygen species (ROS) by quantifying the depletion of the reducing agent dithiothreitol. This assay is a proxy for the oxidative potential of the sample.

Materials:

  • PM2.5 extract (reconstituted in a suitable solvent)

  • Dithiothreitol (DTT) solution

  • Potassium phosphate buffer (pH 7.4)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Trichloroacetic acid (TCA)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, mix the PM2.5 extract with the phosphate buffer.

  • Initiate the reaction by adding the DTT solution to each well.

  • Incubate the plate at 37°C.

  • At specific time points (e.g., 0, 5, 10, 15, 30 minutes), stop the reaction in designated wells by adding TCA.

  • Add DTNB solution to each well. DTNB reacts with the remaining DTT to produce a colored product.

  • Measure the absorbance of the colored product at 412 nm using a microplate reader.

  • The rate of DTT consumption is determined from the slope of the absorbance versus time plot and is proportional to the oxidative potential of the sample.

Signaling Pathways and Toxicological Mechanisms

The toxicity of quinones, including DPPD-Q, is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can trigger a cascade of cellular responses, including inflammation and apoptosis.

Formation of DPPD-Q from DPPD

The primary formation pathway of DPPD-Q in the atmosphere is the oxidation of its parent compound, DPPD, which is released from rubber products. This process is a key step in its environmental prevalence.

DPPD DPPD (N,N'-diphenyl-p-phenylenediamine) DPPD_Q DPPD-Q (N,N'-diphenyl-p-phenylenediamine quinone) DPPD->DPPD_Q Oxidation Oxidants Atmospheric Oxidants (e.g., Ozone, OH radicals)

Caption: Formation of DPPD-Q from DPPD via atmospheric oxidation.

Experimental Workflow for DPPD-Q Analysis in PM2.5

The analysis of DPPD-Q in PM2.5 involves a multi-step process from sample collection to instrumental analysis. This workflow ensures the accurate quantification of the target compound.

cluster_sampling Sample Collection cluster_extraction Sample Preparation cluster_analysis Analysis PM25_Sampling PM2.5 Sampling (on Filters) Extraction Solvent Extraction PM25_Sampling->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Analysis Data Analysis and Quantification UPLC_MSMS->Data_Analysis

Caption: Workflow for the analysis of DPPD-Q in PM2.5 samples.

DPPD-Q Induced Cellular Stress and Signaling Pathways

Exposure to DPPD-Q can induce oxidative stress, leading to the activation of cellular defense mechanisms and inflammatory responses. Key signaling pathways involved include the Nrf2 and NF-κB pathways.

cluster_cellular_response Cellular Response cluster_signaling Signaling Pathways cluster_outcomes Biological Outcomes DPPD_Q DPPD-Q Exposure ROS Increased ROS Production DPPD_Q->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Nrf2 Nrf2 Activation Oxidative_Stress->Nrf2 NFkB NF-κB Activation Oxidative_Stress->NFkB Apoptosis Apoptosis Oxidative_Stress->Apoptosis Antioxidant_Response Antioxidant Response (e.g., HO-1, NQO1) Nrf2->Antioxidant_Response Inflammation Inflammation (e.g., TNF-α, IL-6) NFkB->Inflammation Inflammation->Apoptosis

Caption: DPPD-Q induced cellular stress and downstream signaling pathways.

Conclusion

The presence of DPPD-Q in PM2.5 is an emerging environmental concern that warrants further investigation. This technical guide provides a foundational understanding of its occurrence, analytical methodologies, and potential toxicological pathways. The provided experimental protocols can serve as a starting point for researchers to further explore the environmental fate and health impacts of this and other PPD-quinones. A deeper understanding of the signaling pathways involved in DPPD-Q toxicity is crucial for assessing its risk to human health and for the development of potential therapeutic interventions.

References

Toxicological Profile of N,N'-diphenyl-p-phenylenediamine quinone (DPPD-Q)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenyl-p-phenylenediamine quinone (DPPD-Q) is a quinone derivative of the antioxidant N,N'-diphenyl-p-phenylenediamine (DPPD). DPPD is utilized in various industrial applications, notably in rubber manufacturing to prevent degradation from oxidation and ozonation. The transformation of DPPD to its quinone imine form, DPPD-Q, can occur through oxidation. As a member of the broader class of p-phenylenediamine (PPD) derivatives and their quinones, which are emerging as environmental contaminants of concern, understanding the toxicological profile of DPPD-Q is crucial for assessing its potential risks to human health and the environment. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of DPPD-Q, including quantitative toxicity data, detailed experimental protocols, and proposed mechanisms of action.

Toxicological Data

The acute toxicity of DPPD-Q has been evaluated in several biological systems. The available quantitative data are summarized in the tables below.

Table 1: Acute Aquatic Toxicity of DPPD-Q
SpeciesExposure DurationEndpointConcentrationRemarks
Rainbow Trout (Oncorhynchus mykiss)96 hoursNo Observed ToxicityUp to 50 µg/LToxicity was not observed at the highest tested concentrations of 12 and 50 µg/L[1].
Vibrio fischeri (aquatic bacterium)Not SpecifiedEC501.76 mg/LDPPD-Q was found to be less toxic to Vibrio fischeri than its parent compound, DPPD[2].
Table 2: In Vitro Cytotoxicity of p-Phenylenediamine Quinones
CompoundCell LineExposure DurationEndpointConcentration
6PPD-QHuman Liver Cells (L02 and HepG2)Not SpecifiedIC50Lower than parent 6PPD
PPD-Qs (general)Human Hepatocellular Carcinoma (HepG2)24, 48, 72 hoursIC50Varies by compound

Note: Specific IC50 values for DPPD-Q in HepG2 cells were not found in the reviewed literature. However, general protocols for assessing the cytotoxicity of chemical compounds in HepG2 cells are well-established.

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below. These protocols are based on standardized guidelines and published research.

Acute Toxicity Testing with Rainbow Trout (based on OECD Guideline 203)

The acute toxicity of DPPD-Q to rainbow trout (Oncorhynchus mykiss) was assessed following a protocol largely consistent with the OECD Guideline 203 for fish acute toxicity testing.

  • Test Organisms: Juvenile rainbow trout were used for the toxicity tests.

  • Test Substance Preparation: A stock solution of DPPD-Q was prepared in a suitable solvent, such as methanol, due to its low aqueous solubility.

  • Exposure Conditions:

    • The test was conducted under static conditions.

    • Fish were exposed to nominal concentrations of DPPD-Q (e.g., 12 and 50 µg/L) for 96 hours.

    • A control group exposed to the solvent vehicle was run in parallel.

    • Water temperature, pH, and dissolved oxygen levels were maintained within the recommended ranges for the species.

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, morphological changes) were recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The lack of mortality at the tested concentrations indicated that the LC50 was greater than the highest concentration tested.

Vibrio fischeri Bioluminescence Inhibition Assay

The acute toxicity of DPPD-Q to the marine bacterium Vibrio fischeri is determined by measuring the inhibition of its natural bioluminescence. This assay is a rapid and sensitive method for ecotoxicity assessment.

  • Test Organism: Freeze-dried Vibrio fischeri are rehydrated in a reconstitution solution.

  • Test Procedure:

    • A suspension of the rehydrated bacteria is prepared.

    • The bacterial suspension is exposed to various concentrations of the test substance (DPPD-Q) in a suitable diluent (e.g., 2% NaCl solution).

    • A control sample containing the bacterial suspension and diluent without the test substance is also prepared.

    • The light output of the bacteria is measured at specific time points (e.g., 5, 15, and 30 minutes) using a luminometer.

  • Data Analysis: The percentage of luminescence inhibition is calculated for each concentration relative to the control. The EC50 (the concentration that causes a 50% reduction in light emission) is then determined using a dose-response model.

In Vitro Cytotoxicity Assay using Cell Counting Kit-8 (CCK-8)

The cytotoxicity of DPPD-Q in a cell line such as human hepatocellular carcinoma (HepG2) can be assessed using the CCK-8 assay, which measures cell viability.

  • Cell Culture: HepG2 cells are cultured in a suitable medium and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of DPPD-Q for a specific duration (e.g., 24, 48, or 72 hours).

    • After the exposure period, the treatment medium is removed, and a fresh medium containing CCK-8 solution is added to each well.

    • The plate is incubated for a period (e.g., 1-4 hours) to allow for the conversion of the WST-8 reagent in the CCK-8 kit to a colored formazan product by viable cells.

  • Data Analysis: The absorbance of the formazan product is measured at 450 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 (the concentration that causes a 50% reduction in cell viability) is calculated from the dose-response curve.

Diagrams

Experimental Workflow for Acute Fish Toxicity Test

G cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_observation Observation cluster_analysis Data Analysis A Prepare DPPD-Q Stock Solution C Expose Fish to Test Concentrations (e.g., 12, 50 µg/L) and Control A->C B Acclimate Rainbow Trout B->C D Record Mortality and Sublethal Effects (at 24, 48, 72, 96 hours) C->D E Determine LC50 (if applicable) D->E

Caption: Workflow for the acute fish toxicity assessment of DPPD-Q.

Experimental Workflow for Vibrio fischeri Toxicity Assay

G A Rehydrate Freeze-Dried Vibrio fischeri C Expose Bacteria to DPPD-Q and Control A->C B Prepare DPPD-Q Dilutions B->C D Measure Luminescence (at 5, 15, 30 min) C->D E Calculate % Inhibition D->E F Determine EC50 E->F

Caption: Workflow for the Vibrio fischeri bioluminescence inhibition assay.

Proposed Signaling Pathway for p-Phenylenediamine Quinone-Induced Toxicity

G cluster_cell Cellular Environment cluster_stress Oxidative Stress cluster_mito Mitochondrial Dysfunction cluster_apoptosis Apoptosis cluster_pathways Inhibition of Survival Pathways DPPDQ DPPD-Q ROS Increased ROS Production DPPDQ->ROS Induces NFkB NF-κB Pathway DPPDQ->NFkB Inhibits mTOR mTOR Pathway DPPDQ->mTOR Inhibits Wnt Wnt Pathway DPPDQ->Wnt Inhibits MMP Loss of Mitochondrial Membrane Potential ROS->MMP Leads to Caspase Caspase Activation MMP->Caspase Triggers Apoptosis Cell Death Caspase->Apoptosis

Caption: Proposed mechanism of DPPD-Q toxicity based on related compounds.

Discussion of Toxicological Mechanisms

While specific mechanistic studies on DPPD-Q are limited, the toxicity of its parent compound, p-phenylenediamine (PPD), and other quinones provides insights into its potential mode of action.

Oxidative Stress: A common mechanism of toxicity for quinone compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. Studies on the highly toxic 6PPD-quinone have implicated oxidative stress in its toxic effects. It is plausible that DPPD-Q also participates in redox cycling, leading to the formation of superoxide radicals and other ROS.

Mitochondrial Dysfunction: The parent compound, PPD, has been shown to induce mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential. This can trigger the intrinsic pathway of apoptosis. As the mitochondria are a primary site of ROS production, oxidative stress induced by DPPD-Q could directly impact mitochondrial integrity and function.

Inhibition of Signaling Pathways: Research on PPD has demonstrated the downregulation of key cell survival signaling pathways, including NF-κB, mTOR, and Wnt. Inhibition of these pathways can sensitize cells to apoptosis. It is hypothesized that DPPD-Q may exert its cytotoxic effects, at least in part, by interfering with these critical cellular signaling cascades.

DNA Adduct Formation: Some quinones are known to be electrophilic and can form covalent adducts with DNA, which can be a mechanism of genotoxicity. While this has been demonstrated for 6PPD-quinone, further investigation is needed to determine if DPPD-Q shares this property.

Conclusion

The available data suggest that DPPD-Q exhibits a lower acute toxicity profile in some aquatic organisms compared to the more extensively studied 6PPD-Q. However, as a member of the PPD-quinone class of compounds, its potential to induce cellular toxicity, likely through mechanisms involving oxidative stress and disruption of key signaling pathways, warrants further investigation. This technical guide provides a foundational understanding of the toxicological profile of DPPD-Q, highlighting the need for more comprehensive studies to fully characterize its potential risks to human and environmental health. The provided experimental protocols can serve as a basis for future research in this area.

References

DPPD-Q: A Technical Whitepaper on its Role as a Reactive Oxygen Species Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-diphenyl-p-phenylenediamine quinone-diimine (DPPD-Q), an oxidation product of the widely used antioxidant DPPD, is an emerging compound of interest due to its environmental presence and potential biological effects. This technical guide provides an in-depth analysis of the role of DPPD-Q as a modulator of reactive oxygen species (ROS), detailing its capacity to induce oxidative stress and outlining the cellular signaling pathways implicated in the response to its exposure. This document synthesizes current knowledge, presents quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to support further research and drug development efforts. While direct research on DPPD-Q is limited, this guide draws upon data from closely related p-phenylenediamine (PPD) quinones, particularly 6PPD-Q, to provide a comprehensive overview of its likely mechanisms of action.

Introduction to DPPD-Q and Reactive Oxygen Species

DPPD-Q is the quinone-diimine derivative of N,N'-diphenyl-p-phenylenediamine (DPPD), a common antioxidant used in rubber manufacturing.[1][2] The parent compound, DPPD, is designed to scavenge ozone and other oxidizing agents, and in the process, can be oxidized to form DPPD-Q.[1] Due to the widespread use of rubber products, DPPD and its transformation products, including DPPD-Q, have been detected in various environmental matrices, such as fine particulate matter (PM2.5).[1][3]

Quinones are a class of organic compounds known for their ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). ROS, such as superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH), are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA.[4] However, at controlled levels, ROS also function as important signaling molecules in various cellular processes.[5][6] The potential for DPPD-Q to engage in redox cycling and generate ROS is central to its toxicological and biological activity.

Redox Cycling and ROS Generation by DPPD-Q

The primary mechanism by which quinones like DPPD-Q are thought to generate ROS is through redox cycling. This process involves the enzymatic or chemical reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide anion, regenerating the parent quinone to continue the cycle.

Table 1: Quantitative Data on the Oxidative Potential of DPPD-Q and Related Compounds
CompoundAssayParameterValueReference
DPPD-QDithiothreitol (DTT) AssayDTT Consumption RateLower than DTPD-Q and 6PPD-Q[7]
6PPD-QDTT AssayDTT Consumption Rate1.70 μM min⁻¹ μM⁻¹[7]
DPPD-QCorrelation with Oxidative Potential (OP) in PM2.5Pearson Correlation (r)0.26 (p < 0.05)[7]
6PPD-QCorrelation with Oxidative Potential (OP) in PM2.5Pearson Correlation (r)0.56 (p < 0.001)[7]

Note: The DTT assay measures the capacity of a substance to catalyze the oxidation of DTT, which is indicative of its potential to generate ROS.

Cellular Signaling Pathways Modulated by DPPD-Q-Induced ROS

The generation of ROS by DPPD-Q can trigger a cascade of cellular signaling events aimed at mitigating oxidative stress and repairing damage. The primary pathways implicated are the Nrf2 antioxidant response, and the pro-inflammatory NF-κB and MAPK signaling pathways.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] Upon exposure to electrophiles or ROS, specific cysteine residues on Keap1 are modified, leading to the release and stabilization of Nrf2.[9][10] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPPDQ DPPD-Q ROS ROS DPPDQ->ROS Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE ARE sMaf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription

Figure 1: Nrf2-ARE Signaling Pathway Activation by DPPD-Q-induced ROS.
The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.[5][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Oxidative stress can lead to the activation of IκB kinase (IKK), which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation.[12] This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPPDQ DPPD-Q ROS ROS DPPDQ->ROS IKK IKK ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, IL-6) NFkB_n->Inflammatory_Genes Activates Transcription

Figure 2: NF-κB Signaling Pathway Activation by DPPD-Q-induced ROS.
The MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[13][14] Oxidative stress is a known activator of several MAPK pathways, including ERK, JNK, and p38.[15][16] Activation of these cascades can lead to the phosphorylation of various transcription factors, resulting in altered gene expression and cellular responses.[13]

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPPDQ DPPD-Q ROS ROS DPPDQ->ROS ASK1 ASK1 (MAPKKK) ROS->ASK1 Activates MKK MKK4/7 (MAPKK) ASK1->MKK Phosphorylates JNK JNK (MAPK) MKK->JNK Phosphorylates JNK_n JNK JNK->JNK_n Translocation AP1 AP-1 (c-Jun/c-Fos) JNK_n->AP1 Phosphorylates & Activates Target_Genes Target Genes (e.g., Proliferation, Apoptosis) AP1->Target_Genes Regulates Transcription

Figure 3: A Representative MAPK (JNK) Signaling Cascade Activated by DPPD-Q-induced ROS.

Experimental Protocols for Studying DPPD-Q and ROS

In Vitro ROS Detection

This protocol is adapted for a 96-well plate format for high-throughput screening.

  • Cell Culture: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Reagents:

    • Prepare a 5 mM stock solution of Dihydroethidium (DHE) in anhydrous DMSO. Store protected from light at -20°C.

    • Prepare a working solution of DPPD-Q in a suitable solvent (e.g., DMSO) at various concentrations.

  • Cell Treatment:

    • Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh, serum-free medium containing the desired concentrations of DPPD-Q to the cells. Include a vehicle control (DMSO).

    • Incubate for the desired period (e.g., 1, 3, 6, or 24 hours).

  • DHE Staining:

    • Prepare a 10 µM DHE staining solution in pre-warmed PBS.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the DHE staining solution to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of approximately 480-500 nm and an emission wavelength of approximately 590-610 nm.

    • The fluorescence intensity is proportional to the intracellular superoxide concentration.

This assay is suitable for measuring H₂O₂ released from cells or generated in cell-free systems.[17]

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Amplex® Red reagent in anhydrous DMSO. Store at -20°C, protected from light.

    • Prepare a 10 U/mL stock solution of horseradish peroxidase (HRP) in PBS. Store at -20°C.

    • Prepare a working solution of DPPD-Q in a suitable solvent.

    • Prepare a standard curve of H₂O₂ (0 to 50 µM) in the assay buffer.

  • Assay Procedure (Cell-based):

    • Culture cells in a 96-well plate as described above.

    • Wash cells with warm PBS.

    • Prepare the Amplex® Red/HRP working solution by mixing 50 µM Amplex® Red and 0.1 U/mL HRP in PBS.

    • Add 50 µL of the Amplex® Red/HRP working solution to each well.

    • Add 50 µL of the DPPD-Q solution at various concentrations (2x final concentration) to the wells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of approximately 590 nm.

    • Quantify the H₂O₂ concentration using the standard curve.

Western Blot Analysis for Signaling Pathway Activation

This protocol outlines the general steps for assessing the activation of Nrf2, NF-κB, and MAPK pathways via Western blotting.

  • Cell Lysis and Protein Quantification:

    • Culture and treat cells with DPPD-Q as described previously.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysate and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Examples include antibodies against Nrf2, phospho-p65 (for NF-κB), phospho-p38, phospho-ERK, phospho-JNK (for MAPKs), and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental and Logical Workflow Diagrams

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., HepG2, A549) DPPDQ_Treatment DPPD-Q Treatment (Dose- and Time-response) Cell_Culture->DPPDQ_Treatment ROS_Assays ROS Detection Assays (DHE, Amplex Red) DPPDQ_Treatment->ROS_Assays Cytotoxicity Cytotoxicity Assays (MTT, LDH) DPPDQ_Treatment->Cytotoxicity Western_Blot Western Blot Analysis (Nrf2, p-p65, p-MAPKs) DPPDQ_Treatment->Western_Blot Gene_Expression Gene Expression Analysis (qRT-PCR for target genes) DPPDQ_Treatment->Gene_Expression Quantification Quantification of ROS and Protein Expression ROS_Assays->Quantification Western_Blot->Quantification Pathway_Analysis Signaling Pathway Elucidation Quantification->Pathway_Analysis Mechanism Mechanism of DPPD-Q -induced Oxidative Stress Pathway_Analysis->Mechanism

Figure 4: General Experimental Workflow for Investigating DPPD-Q's Role in ROS Generation.

Logical_Relationship DPPDQ_Exposure DPPD-Q Exposure Redox_Cycling Redox Cycling DPPDQ_Exposure->Redox_Cycling ROS_Generation ROS Generation (O₂⁻, H₂O₂) Redox_Cycling->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cellular_Response Cellular Response Oxidative_Stress->Cellular_Response Nrf2_Activation Nrf2 Activation (Antioxidant Defense) Cellular_Response->Nrf2_Activation NFkB_MAPK_Activation NF-κB & MAPK Activation (Inflammation, Apoptosis) Cellular_Response->NFkB_MAPK_Activation Toxicity Cellular Toxicity Nrf2_Activation->Toxicity Mitigates NFkB_MAPK_Activation->Toxicity Contributes to

Figure 5: Logical Relationship of DPPD-Q Induced Cellular Events.

Conclusion and Future Directions

DPPD-Q, as a redox-active quinone, has the clear potential to induce cellular oxidative stress through the generation of reactive oxygen species. While direct, quantitative data on the rate of ROS production by DPPD-Q remains an area for further investigation, evidence from its oxidative potential and the behavior of similar PPD-quinones strongly suggests its involvement in redox cycling. The cellular response to DPPD-Q-induced ROS likely involves the activation of key signaling pathways, including the Nrf2-mediated antioxidant response and the pro-inflammatory NF-κB and MAPK cascades.

For researchers and professionals in drug development, understanding the mechanisms by which DPPD-Q modulates these pathways is crucial. It can inform the design of novel therapeutics that target oxidative stress-related diseases, and also aid in the toxicological assessment of this and other environmentally prevalent quinones. Future research should focus on obtaining more precise quantitative data on DPPD-Q's ROS-generating capacity and further elucidating the downstream consequences of the activation of these signaling pathways in various cell types and in vivo models. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for these future endeavors.

References

Methodological & Application

Synthesis of DPPD-Q from p-Phenylenediamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of N,N'-diphenyl-p-phenylenediamine-quinone diimine (DPPD-Q) starting from p-phenylenediamine (PPD). The synthesis is presented as a two-step process: the formation of N,N'-diphenyl-p-phenylenediamine (DPPD) from p-phenylenediamine, followed by the oxidation of DPPD to the final product, DPPD-Q. This guide includes comprehensive experimental procedures, characterization data, and a discussion of the relevant biological signaling pathways associated with DPPD-Q.

Introduction

N,N'-diphenyl-p-phenylenediamine (DPPD) and its oxidized form, DPPD-quinone diimine (DPPD-Q), are compounds of significant interest in various fields, including industrial chemistry as antioxidants and, more recently, in toxicological and biomedical research.[1][2] The synthesis of DPPD-Q is crucial for enabling further investigation into its biological activities and potential applications. This document outlines a reliable laboratory-scale synthesis of DPPD-Q from the readily available precursor, p-phenylenediamine.

Synthesis Pathway Overview

The synthesis of DPPD-Q from p-phenylenediamine is a two-step process. The first step involves the diarylation of p-phenylenediamine to form DPPD. A common and effective method for this transformation is the Buchwald-Hartwig amination. The second step is the oxidation of the resulting DPPD to yield the target compound, DPPD-Q.

Synthesis_Pathway cluster_0 Step 1: Di-arylation cluster_1 Step 2: Oxidation PPD p-Phenylenediamine DPPD DPPD (N,N'-diphenyl-p-phenylenediamine) PPD->DPPD Buchwald-Hartwig Amination (Pd catalyst, base) ArylHalide Aryl Halide (e.g., Iodobenzene) ArylHalide->DPPD DPPDQ DPPD-Q (N,N'-diphenyl-p-phenylenediamine-quinone diimine) DPPD->DPPDQ Oxidation Oxidant Oxidizing Agent (e.g., MnO2) Oxidant->DPPDQ

Caption: Two-step synthesis of DPPD-Q from p-phenylenediamine.

Experimental Protocols

Step 1: Synthesis of N,N'-diphenyl-p-phenylenediamine (DPPD) via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a versatile method for the formation of C-N bonds.[3][4][5][6]

Materials:

  • p-Phenylenediamine

  • Iodobenzene (or Bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add p-phenylenediamine (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Add iodobenzene (2.2 eq) and sodium tert-butoxide (2.5 eq).

  • Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford DPPD as a solid.

Step 2: Oxidation of DPPD to DPPD-Q

The oxidation of DPPD to DPPD-Q can be achieved using various oxidizing agents. Manganese dioxide (MnO₂) is a common and effective reagent for this transformation.[7][8]

Materials:

  • N,N'-diphenyl-p-phenylenediamine (DPPD)

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform

  • Celite®

Procedure:

  • Dissolve DPPD (1.0 eq) in dichloromethane or chloroform in a round-bottom flask.

  • Add activated manganese dioxide (5-10 eq) in portions to the stirring solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC, observing the disappearance of the DPPD spot and the formation of a new, more colored spot for DPPD-Q.

  • The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional dichloromethane or chloroform to ensure complete recovery of the product.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield DPPD-Q as a solid.

  • The product can be further purified by recrystallization if necessary.

Characterization Data

The synthesized DPPD and DPPD-Q should be characterized to confirm their identity and purity.

Table 1: Physicochemical and Spectroscopic Data for DPPD and DPPD-Q

ParameterN,N'-diphenyl-p-phenylenediamine (DPPD)N,N'-diphenyl-p-phenylenediamine-quinone diimine (DPPD-Q)
Molecular Formula C₁₈H₁₆N₂C₁₈H₁₄N₂O₂
Molecular Weight 260.34 g/mol [1]290.31 g/mol
Appearance Gray or dark gray powder or flakes[1]Colored solid
¹H NMR (CDCl₃, δ ppm) ~7.2 (m, 8H), ~6.9 (m, 8H), ~5.7 (s, 2H, NH)Data not readily available in searched sources
¹³C NMR (CDCl₃, δ ppm) ~144, ~138, ~129, ~122, ~120, ~117Data not readily available in searched sources
Mass Spec (m/z) [M]⁺ at 260.13[9][M+H]⁺ at 291.11

Table 2: Mass Spectrometry Fragmentation Data for DPPD-Q

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure/LossReference
291.1128170.0600C₁₁H₈NO⁺
291.112894.0651Aniline ion (C₆H₈N⁺)

Biological Activity and Signaling Pathways

DPPD and its derivatives, including DPPD-Q, are known to exhibit biological activity. Notably, related p-phenylenediamine quinones have been shown to induce oxidative stress. This can lead to a cascade of cellular responses, including the activation of stress-related signaling pathways.

Recent studies have implicated the MAPK (Mitogen-Activated Protein Kinase) signaling pathway in the intestinal toxicity induced by p-phenylenediamine antioxidants and their quinone derivatives. The MAPK pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, apoptosis, and stress responses.

MAPK_Pathway DPPDQ DPPD-Q (and related PPD-quinones) ROS Reactive Oxygen Species (ROS) (Oxidative Stress) DPPDQ->ROS ASK1 ASK1 ROS->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 activates JNK JNK MKK4_7->JNK phosphorylates JNK->AP1 activates Inflammation Inflammation AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis CellCycle Cell Cycle Arrest AP1->CellCycle

References

Application Note: Determination of DPPD-Quinone in Water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (DPPD-Q), a toxic transformation product of the tire antioxidant 6PPD, in various water matrices. The method utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection. Protocols for direct injection and solid-phase extraction (SPE) are presented to accommodate different sample complexities and required detection limits. This document is intended for researchers, environmental scientists, and analytical chemists involved in water quality monitoring and ecotoxicology studies.

Introduction

N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) is a common antioxidant used in tire manufacturing to prevent degradation from ozone and thermal stress.[1][2] Through ozonation, 6PPD transforms into DPPD-quinone (also referred to as 6PPD-quinone or 6PPD-Q), a compound that has been identified as the cause of acute mortality in coho salmon and other aquatic species.[1][3][4] The presence of DPPD-Q in stormwater runoff and surface waters, even at ng/L concentrations, poses a significant threat to aquatic ecosystems.[1][3][5]

Accurate and sensitive analytical methods are crucial for monitoring the occurrence and fate of DPPD-Q in the environment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for its high selectivity and sensitivity.[6][7][8] This application note details established LC-MS/MS protocols for the determination of DPPD-Q in water, providing a comprehensive guide for laboratory implementation. Recently, the U.S. Environmental Protection Agency (EPA) has also released a draft analytical method (EPA Method 1634) for the detection of 6PPD-quinone in aqueous matrices, highlighting the regulatory importance of this analysis.[2][9][10]

Experimental

  • DPPD-Quinone (6PPD-Q) analytical standard

  • DPPD-Quinone-d5 (6PPD-Q-d5) internal standard (ISD)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1% in water)

  • Ammonium fluoride

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.22 µm PTFE)

Prepare a stock solution of DPPD-Q in a suitable solvent such as acetonitrile or a mixture of toluene and acetonitrile.[1] From the stock solution, prepare a series of calibration standards by serial dilution in a 50:50 (v/v) acetonitrile/water mixture.[11] The calibration range can vary, for example, from 0.005 to 10 ng/mL or 0.01 to 100 ng/mL.[1][11] The internal standard (DPPD-Q-d5) should be added to all standards and samples at a constant concentration (e.g., 5 ng/mL).[11]

Two primary methods for sample preparation are presented: direct injection for rapid screening and solid-phase extraction for lower detection limits.

Protocol 1: Direct Injection

This method is suitable for relatively clean water samples or when rapid analysis is prioritized.

  • Collect water samples in amber glass bottles and store them at ≤10°C.[4]

  • Allow samples to equilibrate to room temperature.

  • For a 1 mL aliquot of the water sample, add the internal standard solution.

  • Dilute the sample 1:1 (v/v) with acetonitrile containing the internal standard.[11]

  • Vortex the mixture for 5 minutes.[11]

  • Centrifuge at 4500 rpm for 5 minutes.[11]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[11]

Protocol 2: Solid-Phase Extraction (SPE)

This method is employed to achieve lower limits of quantification by concentrating the analyte and removing matrix interferences.

  • Condition an SPE cartridge (e.g., C18) with methanol followed by LC-MS grade water.

  • Add the internal standard to the water sample.

  • Load a specific volume of the water sample (e.g., 9.6 mL to 500 mL) onto the conditioned SPE cartridge.[12]

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Dry the cartridge thoroughly.

  • Elute the DPPD-Q and the internal standard from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterTypical Value
HPLC System Agilent 1290 Infinity II, SCIEX ExionLC, or equivalent
Column Agilent Poroshell 120 EC-C18 (2.1x50mm, 1.9 µm) or Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm)[11][13]
Mobile Phase A 0.1% Formic Acid in Water or Ammonium fluoride in water[3][11][14]
Mobile Phase B Acetonitrile[1][11]
Flow Rate 0.400 mL/min[11]
Injection Volume 5-20 µL[1][11]
Column Oven Temp. 40°C[1][11]
Autosampler Temp. 10-15°C[1][11]

LC Gradient:

Time (min)% Mobile Phase B
0.05
1.05
4.050
10.0100
11.0100
11.15
13.0Stop
(This is an example gradient and should be optimized for the specific column and system.)[1]

Mass Spectrometry (MS) Parameters:

ParameterTypical Value
MS System Agilent 6475 Triple Quadrupole, SCIEX QTRAP 4500, or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 2500 - 3500 V[13][15]
Gas Temperature 250 - 300°C[13][15]
Gas Flow 5 - 10 L/min[13][15]
Nebulizer Pressure 40 - 45 psi[13][15]
Sheath Gas Temp. 350 - 375°C[13][15]
Sheath Gas Flow 10 - 11 L/min[13][15]

Multiple Reaction Monitoring (MRM) Transitions:

The analysis is performed in MRM mode for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
DPPD-Q299.1 / 299.2241.1 / 241.15 29-33Quantifier[1][16]
299.1 / 299.2187.15 / 187.329-31Qualifier[1][15]
299.1 / 299.2215.1 / 215.1020Qualifier[1]
DPPD-Q-d5304.2 / 305.1246.1 / 193.331-33Quantifier[13][15]
304.2 / 305.1220.1 / 83.315-77Qualifier[13][15]
(Bolded transition is typically used for quantification)

Results and Data Presentation

The performance of the LC-MS/MS method for DPPD-Q analysis is summarized below. The data presented is a compilation from various studies to provide a comprehensive overview of expected method performance.

Table 1: Summary of Quantitative Data for DPPD-Q Analysis in Water

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Reference
Direct Injection-0.005 ng/mL>0.99997-108[11]
Direct Injection-0.023 µg/L>0.999112.6-113.5[3]
Direct Injection-->0.99983-100[1]
SPE-LC-MS/MS-0.03 ng/L--[12][14]
Dilute-and-Shoot-1.74 ng/L--[12][14]
LLE-SPE-LC-MS/MS-5 ng/L>0.9978-91[5]

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the detection of DPPD-Q in water samples.

workflow1 cluster_prep Sample Preparation (Direct Injection) cluster_analysis Analysis Sample Water Sample Collection Spike Spike with Internal Standard (DPPD-Q-d5) Sample->Spike Dilute Dilute 1:1 with Acetonitrile Spike->Dilute Vortex Vortex (5 min) Dilute->Vortex Centrifuge Centrifuge (4500 rpm, 5 min) Vortex->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter LCMS LC-MS/MS Analysis Filter->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for Direct Injection LC-MS/MS Analysis.

workflow2 cluster_prep Sample Preparation (SPE) cluster_analysis Analysis Sample Water Sample Collection Spike Spike with Internal Standard Sample->Spike Load Load Sample Spike->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for SPE LC-MS/MS Analysis.

Conclusion

The LC-MS/MS methods described in this application note provide a robust and sensitive approach for the quantification of DPPD-quinone in water samples. The direct injection method offers a high-throughput option for screening, while the SPE method provides the enhanced sensitivity required to meet low ng/L detection limits. The provided protocols and instrument parameters serve as a comprehensive starting point for laboratories aiming to monitor this emerging contaminant of concern. The selection of the appropriate method will depend on the specific water matrix, required detection limits, and available instrumentation.

References

Application Notes and Protocols: DPPD-Q Urease Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a significant increase in local pH. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. By neutralizing gastric acid, urease allows for the survival and colonization of H. pylori in the harsh acidic environment of the stomach. Therefore, the inhibition of urease activity presents a promising therapeutic strategy for the treatment of infections caused by urease-producing pathogens.

DPPD-Q (2,5-bis(phenylamino)-2,5-cyclohexadiene-1,4-dione) is an oxidized derivative of the antioxidant N,N'-diphenyl-p-phenylenediamine (DPPD). Recent studies have identified DPPD-Q as a potent inhibitor of urease, making it a compound of significant interest in drug discovery and development. This document provides a detailed protocol for assessing the urease inhibitory activity of DPPD-Q and other quinone-based compounds.

Principle of the Assay

The urease inhibition assay is based on the measurement of ammonia produced from the enzymatic hydrolysis of urea. The most common method for ammonia quantification in this assay is the indophenol or Berthelot's reaction. In an alkaline medium, ammonia reacts with a phenol reagent and hypochlorite to form a blue-green colored indophenol complex. The intensity of the color, which is directly proportional to the amount of ammonia produced, is measured spectrophotometrically at a wavelength of approximately 625-630 nm. The presence of a urease inhibitor, such as DPPD-Q, will reduce the rate of urea hydrolysis, resulting in a lower concentration of ammonia and a corresponding decrease in the absorbance of the indophenol complex.

Data Presentation

The inhibitory activity of DPPD-Q and standard urease inhibitors against Jack bean urease is summarized in the table below. This allows for a direct comparison of their relative potencies.

CompoundConcentration% InhibitionIC₅₀ Value (µM)
DPPD-Q 5 µM91.4%[1]Not Determined
Thiourea (Standard) --~21-23
Acetohydroxamic Acid (Standard) --~20-250

Experimental Protocols

This section provides a detailed methodology for determining the urease inhibitory activity of DPPD-Q.

Materials and Reagents
  • Jack bean urease (lyophilized powder)

  • Urea

  • DPPD-Q

  • Thiourea (positive control)

  • Phosphate buffer (50 mM, pH 7.4)

  • DMSO (Dimethyl sulfoxide)

  • Phenol Reagent (Reagent A): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in deionized water.

  • Alkali Reagent (Reagent B): 0.5% (w/v) sodium hydroxide and 0.1% (v/v) sodium hypochlorite in deionized water.

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Urease Solution: Prepare a stock solution of Jack bean urease in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 15-20 minutes.

  • Urea Solution: Prepare a 100 mM solution of urea in phosphate buffer.

  • DPPD-Q Stock Solution: Due to its quinone structure, DPPD-Q is expected to be soluble in DMSO. Prepare a 10 mM stock solution of DPPD-Q in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations. Note: The solubility of DPPD-Q in DMSO should be experimentally confirmed.

  • Thiourea Stock Solution: Prepare a 10 mM stock solution of thiourea in phosphate buffer.

Assay Procedure
  • In a 96-well microplate, add 25 µL of varying concentrations of DPPD-Q or the standard inhibitor (thiourea). For the control wells, add 25 µL of phosphate buffer (with a corresponding small percentage of DMSO to match the inhibitor wells).

  • Add 25 µL of the urease enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction and initiate color development by adding 50 µL of the Phenol Reagent (Reagent A) followed by 50 µL of the Alkali Reagent (Reagent B) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

Data Analysis

The percentage of urease inhibition can be calculated using the following formula:

% Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against different concentrations of the inhibitor and performing a non-linear regression analysis.

Mandatory Visualizations

Mechanism of Urease Inhibition by Quinones

DPPD-Q, being a quinone derivative, is proposed to inhibit urease through a mechanism common to other quinones. This involves the covalent modification of a critical cysteine residue located in the mobile flap of the enzyme. This flap plays a crucial role in controlling access to the active site. The arylation of the thiol group of this cysteine residue by the quinone leads to a conformational change in the enzyme, thereby inhibiting its catalytic activity. This interaction is typically irreversible.

G cluster_enzyme Urease Enzyme Urease_Active Active Urease (with accessible active site) Urease_Flap Mobile Flap (contains Cysteine residue) Urease_Inactive Inactive Urease (conformational change) Urease_Flap->Urease_Inactive Induces Conformational Change DPPDQ DPPD-Q (Quinone Inhibitor) DPPDQ->Urease_Flap Covalent Modification of Cysteine Thiol Group

Caption: Proposed mechanism of urease inhibition by DPPD-Q.

Experimental Workflow for Urease Inhibition Assay

The following diagram outlines the key steps in the experimental protocol for determining the urease inhibitory activity of DPPD-Q.

G start Start prep_reagents Prepare Reagents: - Urease Solution - Urea Solution - DPPD-Q/Inhibitor Stocks start->prep_reagents plate_setup Plate Setup: - Add Inhibitor/Control - Add Urease Enzyme prep_reagents->plate_setup pre_incubation Pre-incubation (37°C, 10 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Urea) pre_incubation->reaction_start incubation Incubation (37°C, 15 min) reaction_start->incubation color_development Color Development: - Add Phenol Reagent - Add Alkali Reagent incubation->color_development read_absorbance Measure Absorbance (630 nm) color_development->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the DPPD-Q urease inhibition assay.

References

Application Notes & Protocols for Measuring the Antioxidant and Redox Activity of DPPD-Q

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N'-diphenyl-p-phenylenediamine (DPPD) is a widely used antioxidant, particularly in the rubber industry, valued for its ability to inhibit oxidative degradation. Its antioxidant function involves the donation of hydrogen atoms from its amine groups to neutralize free radicals. This process leads to its oxidation into N,N'-diphenyl-p-phenylenediamine quinone-diimine (DPPD-Q).

While the parent compound, DPPD, is the primary antioxidant, understanding the properties of its oxidized form, DPPD-Q, is crucial. DPPD-Q is a quinone, a class of compounds known for their redox activity. Quinones can participate in redox cycling, a process that can, under certain conditions, generate reactive oxygen species (ROS), thereby contributing to oxidative stress. Therefore, evaluating DPPD-Q requires a dual approach: assessing its ability to participate in antioxidant reactions and quantifying its potential to engage in redox cycling that may have pro-oxidant effects.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the multifaceted redox properties of DPPD-Q using established in vitro and cellular assays.

Part 1: Assay Principles and Application

The antioxidant activity of a compound can be measured through various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways.

  • Hydrogen Atom Transfer (HAT): These assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a typical example.

  • Single Electron Transfer (SET): In these assays, the antioxidant reduces an oxidant, which results in a color change.[1] The DPPH, ABTS, and Ferric Reducing Antioxidant Power (FRAP) assays are based on this mechanism.[1]

For quinones like DPPD-Q, it is also essential to measure their Oxidative Potential (OP) . This refers to their capacity to redox cycle and generate ROS. The Dithiothreitol (DTT) assay is a well-established method for this purpose and has been specifically used to characterize the activity of PPD-quinones.[2]

Finally, to assess bioactivity in a more biologically relevant context, Cellular Antioxidant Activity (CAA) assays are employed. These methods measure the ability of a compound to prevent intracellular oxidation in cultured human cells.

Logical Relationship of DPPD to DPPD-Q

The antioxidant activity of DPPD is intrinsically linked to the formation of DPPD-Q. The parent compound scavenges radicals, becoming oxidized to the quinone form in the process.

cluster_reactants Reactants cluster_products Products DPPD DPPD (Antioxidant) DPPD_Q DPPD-Q (Quinone-diimine) DPPD->DPPD_Q Oxidation (H atom donation) Radical Free Radical (e.g., ROO•) Neutral Neutralized Molecule (e.g., ROOH) Radical->Neutral Reduction

Caption: Antioxidant action of DPPD leading to the formation of DPPD-Q.

Part 2: Quantitative Data Summary

The most relevant quantitative data available for DPPD-Q pertains to its oxidative potential as measured by the DTT assay. This assay quantifies the rate at which a compound catalyzes the consumption of DTT, which is indicative of its capacity to generate superoxide radicals through redox cycling.

CompoundAssayMeasured ParameterResultReference
DPPD-Q DTT AssayDTT Consumption Rate1.52 µM min⁻¹ µM⁻¹[2]
6PPD-QDTT AssayDTT Consumption Rate1.70 µM min⁻¹ µM⁻¹[2]
DTPD-QDTT AssayDTT Consumption Rate1.76 µM min⁻¹ µM⁻¹[2]
1,4-NaphthoquinoneDTT AssayDTT Consumption Rate1.80 µM min⁻¹ µM⁻¹[2]

Table 1: Comparative oxidative potential of DPPD-Q and other PPD-quinones. The data shows that DPPD-Q has a high intrinsic activity, comparable to other well-characterized redox-active quinones.

Part 3: Detailed Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3][4][5] The reduction of the DPPH radical by an antioxidant results in a color change from deep violet to pale yellow, which is measured spectrophotometrically.[3][4]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPD-Q stock solution (e.g., in Methanol) B Prepare serial dilutions of DPPD-Q A->B D Mix DPPD-Q dilution with DPPH solution (e.g., 1:1 v/v) B->D C Prepare 0.1 mM DPPH in Methanol (working solution) C->D E Incubate in the dark (e.g., 30 min at RT) D->E F Measure Absorbance at ~517 nm E->F G Calculate % Inhibition F->G H Determine IC50 value G->H

Caption: Workflow for the DPPH radical scavenging assay.

Materials:

  • DPPD-Q

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • 96-well microplate or cuvettes

  • Spectrophotometer (microplate reader or UV-Vis)

  • Positive controls (e.g., Trolox, Ascorbic Acid)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPD-Q in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and kept in the dark. The absorbance at 517 nm should be ~1.0.[3]

  • Assay Protocol:

    • To a 96-well plate, add 100 µL of each DPPD-Q dilution.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • For the blank, use 200 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[6]

    • Measure the absorbance at 517 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:[7] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Inhibition against the concentration of DPPD-Q.

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph.

Protocol 2: Dithiothreitol (DTT) Assay for Oxidative Potential

This assay measures the ability of a quinone to act as a redox catalyst, transferring electrons from a reducing agent (DTT) to molecular oxygen to produce superoxide. The rate of DTT consumption is proportional to the oxidative potential of the compound.[2]

Experimental Workflow

cluster_prep Preparation cluster_reaction Redox Cycling cluster_analysis Quantification A Prepare DPPD-Q solutions in buffer C Incubate DPPD-Q with DTT at 37°C A->C B Prepare DTT and DTNB reagents in buffer B->C D At time intervals, take an aliquot of the mixture C->D E Add aliquot to DTNB (Ellman's Reagent) D->E F Measure Absorbance at 412 nm E->F G Calculate remaining DTT F->G H Determine DTT consumption rate G->H

Caption: Workflow for the DTT assay to measure oxidative potential.

Materials:

  • DPPD-Q

  • Dithiothreitol (DTT)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPD-Q.

    • Prepare a DTT solution (e.g., 5 mM) in phosphate buffer.

    • Prepare a DTNB solution (e.g., 2 mM) in phosphate buffer.

  • Assay Protocol:

    • In a reaction tube, combine the phosphate buffer, DPPD-Q solution (to achieve the desired final concentration, e.g., 0.01–0.2 µM), and DTT solution (final concentration e.g., 100 µM).

    • Incubate the reaction mixture at 37°C.

  • Measurement:

    • At specified time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube containing TCA to stop the reaction.

    • Add DTNB solution to the quenched aliquot. DTNB reacts with the remaining DTT to produce a yellow-colored compound.

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of DTT with DTNB to quantify the amount of DTT remaining at each time point.

    • Plot the concentration of DTT versus time for each DPPD-Q concentration.

    • The slope of this line represents the DTT consumption rate.

    • Normalize the rate by the concentration of DPPD-Q used to report the final activity (e.g., in µM DTT consumed/min/µM of DPPD-Q).

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color.[8] The change in absorbance is proportional to the reducing power of the sample.[8]

Materials:

  • DPPD-Q

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.[8]

  • Ferrous sulfate (FeSO₄) or Trolox for standard curve

  • Spectrophotometer

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of dilutions of FeSO₄ or Trolox in deionized water.

    • Mix a small volume of each standard dilution with the FRAP reagent and measure the absorbance at 593 nm after a set incubation time (e.g., 6 minutes).

    • Plot absorbance vs. concentration to create the standard curve.

  • Sample Analysis:

    • Add a small volume of the DPPD-Q solution to the pre-warmed FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 6-30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve.

    • Results are typically expressed as µM ferrous equivalents or Trolox equivalents per µM of the sample.

Protocol 4: Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment. It uses a fluorescent probe (like DCFH-DA) that becomes fluorescent upon oxidation by intracellular ROS. An effective antioxidant will prevent or reduce the probe's oxidation, leading to lower fluorescence.

Experimental Workflow

A Seed cells in a 96-well plate (e.g., HepG2) B Treat cells with DPPD-Q and DCFH-DA probe A->B C Incubate to allow for uptake and de-esterification B->C D Induce oxidative stress (add AAPH radical generator) C->D E Measure fluorescence kinetically (Ex/Em ~485/538 nm) D->E F Calculate CAA value from area under the curve E->F

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Materials:

  • Human cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • 96-well black-walled, clear-bottom cell culture plates

  • DPPD-Q

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator

  • Quercetin (as a positive control)

  • Fluorescence plate reader

Procedure:

  • Cell Culture:

    • Seed HepG2 cells into a 96-well plate at an appropriate density (e.g., 6 x 10⁴ cells/well) and allow them to attach overnight.

  • Treatment:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with different concentrations of DPPD-Q and the DCFH-DA probe (e.g., 25 µM) in treatment medium for 1 hour.

  • Induction of Oxidative Stress:

    • Wash the cells again with PBS.

    • Add AAPH solution (e.g., 600 µM) to all wells except the negative control wells to induce oxidative stress.

  • Measurement:

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence emission (e.g., at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence vs. time plot for control and DPPD-Q-treated wells.

    • Calculate the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Express results in µmol of quercetin equivalents (QE) per µmol of the sample.

References

Application Notes & Protocols: DPPD-Q as a Standard for Environmental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenyl-p-phenylenediamine quinone (DPPD-Q) is a transformation product of the widely used rubber antioxidant N,N'-diphenyl-p-phenylenediamine (DPPD). As a member of the p-phenylenediamine quinone (PPD-Q) class of compounds, DPPD-Q has emerged as an environmental contaminant of interest. Its presence in various environmental matrices, including water, soil, and air, necessitates standardized analytical methods for its detection and quantification. These application notes provide an overview of DPPD-Q as a target analyte for environmental analysis, detailing established protocols and summarizing key quantitative data.

Data Presentation: DPPD-Q in Environmental Matrices

The following tables summarize the reported concentrations of DPPD-Q in various environmental samples. These values can serve as a reference for expected concentration ranges in environmental monitoring studies.

Table 1: DPPD-Q Concentrations in Water and Soil

Environmental MatrixLocationConcentration RangeDetection Frequency (%)Reference
Runoff WaterHong Kong0.93–95.7 ng/L100[1]
Roadside SoilHong Kong2.87–747 ng/g100[1]

Table 2: DPPD-Q Concentrations in Atmospheric Particles (PM2.5)

LocationConcentration RangeDetection Frequency (%)Reference
Guangzhou, China0.11–0.35 ng/m³100[1]
Taiyuan & Guangzhou3.61–8480 pg/m³ (total PPD-Qs)-[2]

Experimental Protocols

Accurate quantification of DPPD-Q in environmental samples requires robust and sensitive analytical methodologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique.[3]

Protocol 1: Analysis of DPPD-Q in Water Samples

This protocol is adapted from methodologies for PPD-Q analysis in aqueous samples.[4][5]

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.[6][7]

  • Cool samples to ≤10°C and store at 4°C.[8]

  • For extended storage, samples can be frozen.[7]

  • Extraction should ideally be performed within 14 days of collection.[6]

2. Sample Preparation (Solid Phase Extraction - SPE):

  • Spike water samples with an isotopically labeled internal standard (e.g., d5-6PPD-Q) to correct for matrix effects and recovery losses.[8][9]

  • Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

  • Load the water sample onto the cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analytes with an appropriate organic solvent (e.g., acetonitrile or dichloromethane).[1]

  • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis.[10]

3. Instrumental Analysis (LC-MS/MS):

  • Chromatography: Use a C18 reverse-phase column for separation.

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid) is typically used.[11]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For DPPD-Q, a common transition to monitor is m/z 263.1 → 170.06.[2][12]

Protocol 2: Analysis of DPPD-Q in Soil and Particulate Matter

This protocol is a generalized procedure based on methods for analyzing PPD-Qs in solid matrices.[1][10]

1. Sample Preparation:

  • Homogenize and, if necessary, freeze-dry the soil or filter-collected particulate matter sample.

  • Weigh a subsample (e.g., 0.25-1.0 g) into an extraction vessel.[10]

  • Spike with an isotopically labeled internal standard (e.g., ¹³C₆-6PPD-Quinone).[10]

2. Extraction (Ultrasonic Assisted Extraction):

  • Add an extraction solvent mixture, such as hexane and ethyl acetate or dichloromethane followed by acetonitrile, to the sample.[1][10]

  • Sonication is commonly used to enhance extraction efficiency.[1][13]

  • Centrifuge the sample and collect the supernatant. Repeat the extraction process.

  • Combine the extracts.

3. Cleanup and Concentration:

  • Concentrate the combined extracts under a nitrogen stream.[1]

  • For complex matrices like soil, a cleanup step using gel permeation chromatography (GPC) may be necessary to remove high molecular weight interferences.[13]

  • Reconstitute the final extract in a solvent compatible with the LC-MS/MS system (e.g., acetonitrile).[10]

4. Instrumental Analysis (LC-MS/MS):

  • The instrumental parameters are similar to those described in Protocol 1 for water analysis.

Visualizations

Signaling Pathways and Workflows

The precise toxicity pathways for DPPD-Q are not as extensively studied as those for its analogue, 6PPD-Q. However, it is known that PPD-Qs can induce oxidative stress.[14] The following diagram illustrates a generalized potential toxicity pathway.

ToxicityPathway DPPDQ DPPD-Q Exposure Cell Cellular Uptake DPPDQ->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress GSH Glutathione (GSH) Depletion OxidativeStress->GSH DNA_Damage DNA Damage (Adduct Formation) OxidativeStress->DNA_Damage Lipid_Perox Lipid Peroxidation OxidativeStress->Lipid_Perox Protein_Ox Protein Oxidation OxidativeStress->Protein_Ox CellularDamage Cellular Damage & Toxicity GSH->CellularDamage DNA_Damage->CellularDamage Lipid_Perox->CellularDamage Protein_Ox->CellularDamage

Caption: Generalized toxicity pathway for PPD-quinones like DPPD-Q.

The following diagram outlines the general experimental workflow for the analysis of DPPD-Q in environmental soil samples.

Workflow Start Soil Sample Collection Spike Spike with Isotopically Labeled Standard Start->Spike Extraction Ultrasonic Assisted Extraction (e.g., Hexane/Ethyl Acetate) Spike->Extraction Concentration1 Combine Extracts & Concentrate (N2 Stream) Extraction->Concentration1 Cleanup Cleanup (Optional) (e.g., GPC) Concentration1->Cleanup Concentration2 Evaporate to Dryness & Reconstitute in Acetonitrile Cleanup->Concentration2 Analysis LC-MS/MS Analysis (MRM Mode) Concentration2->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: Workflow for DPPD-Q analysis in soil samples.

References

Application Notes and Protocols for the Extraction of DPPD-Quinone from Soil and Sediment Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (DPPD) is an antioxidant and antiozonant commonly used in rubber products, particularly tires. Through environmental exposure, DPPD can undergo transformation to form N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (DPPD-Q). This transformation product has raised significant environmental and toxicological concerns. Accurate and reliable methods for the extraction and quantification of DPPD-Q from complex environmental matrices like soil and sediment are crucial for environmental monitoring, risk assessment, and understanding its fate and transport.

These application notes provide detailed protocols for the extraction of DPPD-Q from soil and sediment samples, primarily focusing on solvent extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A protocol for solid-phase extraction (SPE) as a clean-up step is also proposed.

Experimental Protocols

Protocol 1: Ultrasonic Solvent Extraction with Hexane and Ethyl Acetate

This protocol is adapted from a standard operating procedure for the analysis of 6PPD-Quinone, a structurally similar and commonly analyzed p-phenylenediamine quinone, in solid matrices[1].

1. Sample Preparation:

  • Air-dry the soil or sediment sample to a constant weight.

  • Homogenize the sample by grinding and sieving through a 2 mm mesh to remove large debris.

  • Store the prepared sample in an amber glass container at ≤ 6°C, protected from light, until extraction[1]. For long-term storage, freezing at -20°C is recommended[1].

2. Extraction Procedure:

  • Weigh 0.25 g of the homogenized sample into a glass centrifuge tube.

  • Spike the sample with an appropriate amount of a labeled internal standard, such as ¹³C₆-DPPD-Q or d₅-DPPD-Q, to correct for matrix effects and extraction losses.

  • Add 5 mL of a 1:1 (v/v) mixture of hexane and ethyl acetate to the tube.

  • Sonicate the sample in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction (steps 3-6) on the sample pellet with a fresh aliquot of the hexane/ethyl acetate mixture.

  • Combine the supernatants from both extractions.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of acetonitrile for LC-MS/MS analysis[1].

Protocol 2: Ultrasonic Solvent Extraction with Dichloromethane and Acetonitrile

This protocol is based on a method described for the extraction of various rubber-derived quinones from roadside soils[2].

1. Sample Preparation:

  • Follow the same sample preparation steps as outlined in Protocol 1.

2. Extraction Procedure:

  • Weigh 100 mg of the dried, homogenized sample into a glass centrifuge tube.

  • Spike with a surrogate standard (e.g., diphenylamine-d₁₀)[2].

  • Add 3 mL of dichloromethane and sonicate for 15 minutes.

  • Centrifuge and collect the supernatant.

  • Repeat the dichloromethane extraction.

  • Perform a third extraction with 3 mL of acetonitrile for 15 minutes[2].

  • Combine all extracts and concentrate to dryness under a nitrogen stream.

  • Redissolve the residue in 100 µL of acetonitrile, spike with an internal standard (e.g., 6PPD-quinone-d₅), and filter through a 0.45 µm nylon filter before LC-MS/MS analysis[2].

Proposed Protocol 3: Solid-Phase Extraction (SPE) Clean-up of Soil Extracts

For soil and sediment samples with complex matrices that may interfere with LC-MS/MS analysis, an additional clean-up step using solid-phase extraction (SPE) is recommended. This protocol is a general guideline, and optimization for specific soil/sediment types may be necessary.

1. Initial Extraction:

  • Perform an initial solvent extraction of the soil or sediment sample using either Protocol 1 or Protocol 2.

2. SPE Clean-up Procedure:

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

  • After evaporating the initial solvent extract to a small volume (e.g., 0.5 mL), dilute it with 10 mL of deionized water.

  • Load the diluted extract onto the conditioned SPE cartridge at a slow, dropwise rate.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the target analyte (DPPD-Q) with 5 mL of an appropriate organic solvent, such as acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of acetonitrile for LC-MS/MS analysis.

Data Presentation

The following tables summarize quantitative data for the extraction and analysis of DPPD-Q and related compounds from soil and other relevant matrices.

Table 1: Recovery and Limit of Quantification Data for DPPD-Q and Analogs in Soil

CompoundMatrixExtraction MethodRecovery (%)LOQ (µg/kg)Reference
6PPD-quinoneAerobic SoilAcetonitrile Extraction97.7 - 113.90.05[2]
DPPD-quinoneRoadside SoilDichloromethane & Acetonitrile70 - 113Not Reported[2]

Table 2: Performance Data for Related PPD-Quinones in Other Matrices

CompoundMatrixExtraction MethodRecovery (%)LODLOQReference
DPPD-QFish TissueNot specified97 ± 4.9Not ReportedNot Reported[1]
6PPD-quinoneWaterSolid-Phase Extraction78 - 91Not Reported5 ng/L[3]

Visualization of Experimental Workflows

DPPD-Q Transformation and Extraction Workflow

DPPD_Transformation_Extraction cluster_environment Environmental Matrix (Soil/Sediment) cluster_extraction Laboratory Extraction cluster_analysis Analysis DPPD DPPD in Rubber DPPD_leached Leached DPPD DPPD->DPPD_leached Leaching DPPD_Q DPPD-Quinone (DPPD-Q) DPPD_leached->DPPD_Q Oxidation/Transformation Sample Soil/Sediment Sample (with DPPD-Q) Spike Spike with Internal Standard Sample->Spike Solvent_Add Add Extraction Solvent (e.g., Hexane/Ethyl Acetate) Spike->Solvent_Add Sonication Ultrasonication Solvent_Add->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Repeat Extraction & Combine Supernatants Reconstitution Reconstitution in Acetonitrile Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Transformation of DPPD to DPPD-Q and the general laboratory extraction workflow.

Detailed Solvent Extraction Workflow (Protocol 1)

Solvent_Extraction_Workflow start Start: Homogenized Soil/Sediment Sample (0.25g) spike_is Spike with Labeled Internal Standard (e.g., ¹³C₆-DPPD-Q) start->spike_is add_solvent1 Add 5 mL of 1:1 Hexane:Ethyl Acetate spike_is->add_solvent1 sonicate1 Ultrasonicate for 15 minutes add_solvent1->sonicate1 centrifuge1 Centrifuge at 3000 rpm for 10 minutes sonicate1->centrifuge1 collect_supernatant1 Collect Supernatant 1 centrifuge1->collect_supernatant1 add_solvent2 Add 5 mL of 1:1 Hexane:Ethyl Acetate to Pellet centrifuge1->add_solvent2 Pellet combine_extracts Combine Supernatants 1 & 2 collect_supernatant1->combine_extracts sonicate2 Ultrasonicate for 15 minutes add_solvent2->sonicate2 centrifuge2 Centrifuge at 3000 rpm for 10 minutes sonicate2->centrifuge2 collect_supernatant2 Collect Supernatant 2 centrifuge2->collect_supernatant2 collect_supernatant2->combine_extracts evaporate Evaporate to Dryness under Nitrogen combine_extracts->evaporate reconstitute Reconstitute in 1 mL Acetonitrile evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Step-by-step workflow for the ultrasonic solvent extraction of DPPD-Q.

Proposed SPE Clean-up Workflow

SPE_Cleanup_Workflow start Start: Crude Solvent Extract concentrate_dilute Concentrate and Dilute with Water start->concentrate_dilute load_sample Load Sample onto SPE Cartridge concentrate_dilute->load_sample condition_spe Condition Polymeric RP SPE Cartridge (Methanol, then Water) condition_spe->load_sample wash_cartridge Wash with 5% Methanol in Water load_sample->wash_cartridge dry_cartridge Dry Cartridge under Vacuum wash_cartridge->dry_cartridge elute_analyte Elute DPPD-Q with Acetonitrile/Methanol dry_cartridge->elute_analyte evaporate_reconstitute Evaporate Eluate and Reconstitute elute_analyte->evaporate_reconstitute analyze Analyze by LC-MS/MS evaporate_reconstitute->analyze

Caption: Proposed workflow for the solid-phase extraction (SPE) clean-up of soil/sediment extracts.

References

Application Notes and Protocols for DPPD-Q in Aquatic Toxicology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenyl-p-phenylenediamine-quinone (DPPD-Q) is a chemical compound derived from the oxidation of N,N'-diphenyl-p-phenylenediamine (DPPD), an antioxidant used in various industrial applications, including the manufacturing of rubber products such as tires. The release of tire wear particles into the environment can introduce DPPD-Q into aquatic ecosystems. While its structural analog, 6PPD-quinone (6PPD-Q), has been identified as a highly toxic agent to certain fish species, the ecotoxicological profile of DPPD-Q is less understood. These application notes provide an overview of the current understanding of DPPD-Q's aquatic toxicity and detailed protocols for its assessment.

Summary of Aquatic Toxicity Data

DPPD-Q has been evaluated for its acute toxicity in several aquatic species. In general, it appears to be significantly less acutely toxic than 6PPD-Q. This lower toxicity may be partly attributed to its low water solubility, which can limit the exposure concentrations in laboratory studies.

Test OrganismEndpointDurationConcentration (µg/L)Observed Effect
Rainbow Trout (Oncorhynchus mykiss)LC5096 hours> 50No mortality observed at the highest tested nominal concentrations of 12 and 50 µg/L.[1]
Luminous Bacteria (Vibrio fischeri)EC5015 min1,760 - 15,600Inhibition of bioluminescence.

Note: The low water solubility of DPPD-Q can lead to measured environmental concentrations being significantly lower than nominal concentrations in toxicity tests.[1]

Potential Mechanism of Toxicity: Oxidative Stress

While specific signaling pathways for DPPD-Q toxicity in aquatic organisms have not been extensively elucidated, the known mechanism for many quinone compounds involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[2] This process can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately impairing cellular function and viability. The proposed general mechanism is illustrated below.

Quinone_Toxicity_Pathway DPPDQ DPPD-Quinone Cell Aquatic Organism Cell DPPDQ->Cell Uptake Redox Redox Cycling Cell->Redox Intracellular Metabolism ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) Redox->ROS Generates OxidativeStress Oxidative Stress ROS->OxidativeStress Antioxidant Antioxidant Defenses (e.g., SOD, CAT, GPx) Antioxidant->ROS Neutralizes Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) OxidativeStress->Damage Induces Toxicity Toxic Effects (e.g., Growth Inhibition, Mortality) Damage->Toxicity Leads to

Caption: Generalized signaling pathway for quinone-induced oxidative stress.

Experimental Protocols

Acute Aquatic Toxicity Testing with Rainbow Trout (Oncorhynchus mykiss)

This protocol is adapted from studies evaluating the acute lethality of various p-phenylenediamine-quinones.[1]

Objective: To determine the 96-hour median lethal concentration (LC50) of DPPD-Q for juvenile rainbow trout.

Materials:

  • Juvenile rainbow trout (0.3-0.7 g)

  • Glass aquaria (e.g., 20 L) with food-grade polyethylene liners

  • Dechlorinated, aerated water at 15 ± 1 °C

  • DPPD-Q standard

  • Methanol (solvent)

  • Pipettes and glassware

  • Water quality monitoring equipment (pH, dissolved oxygen, temperature)

Procedure:

  • Acclimation: Acclimate juvenile rainbow trout to test conditions for at least two weeks.

  • Stock Solution Preparation: Prepare a stock solution of DPPD-Q in methanol.

  • Test Concentrations: Based on the known low toxicity of DPPD-Q, a range of concentrations up to its solubility limit should be tested. A preliminary range-finding test is recommended. For example, nominal concentrations of 1, 5, 10, 25, and 50 µg/L could be used.

  • Exposure:

    • Add the appropriate volume of the DPPD-Q stock solution to the test aquaria to achieve the desired nominal concentrations.

    • Include a solvent control (methanol added at the same volume as the highest DPPD-Q concentration) and a negative control (no solvent or DPPD-Q).

    • Use at least three replicate tanks per concentration and control, with 10 fish per replicate.

  • Test Conditions: Maintain a static renewal or flow-through system for 96 hours at 15 ± 1 °C. Do not feed the fish during the exposure period.

  • Observations: Record mortality and any sublethal effects (e.g., abnormal swimming, lethargy) at 24, 48, 72, and 96 hours.

  • Water Quality: Monitor and record water temperature, pH, and dissolved oxygen daily.

  • Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence intervals using appropriate statistical methods (e.g., Probit analysis).

Rainbow_Trout_Workflow Acclimation Fish Acclimation (≥ 2 weeks) FishIntro Introduce Rainbow Trout (10 fish per replicate) Acclimation->FishIntro StockPrep Prepare DPPD-Q Stock Solution ExposureSetup Set up Exposure Tanks (Test Concentrations, Controls) StockPrep->ExposureSetup ExposureSetup->FishIntro Incubation 96-hour Static Exposure (15°C) FishIntro->Incubation Observations Record Mortality and Sublethal Effects (24, 48, 72, 96h) Incubation->Observations WaterQuality Monitor Water Quality (Daily) Incubation->WaterQuality DataAnalysis Calculate 96-h LC50 Observations->DataAnalysis

Caption: Experimental workflow for the rainbow trout acute toxicity test.

Bioluminescence Inhibition Assay with Vibrio fischeri

This protocol is a standard method for assessing the acute toxicity of chemicals to bacteria.

Objective: To determine the 15-minute and 30-minute median effective concentration (EC50) of DPPD-Q that inhibits the bioluminescence of Vibrio fischeri.

Materials:

  • Freeze-dried Vibrio fischeri reagent

  • Reconstitution solution

  • Diluent (e.g., 2% NaCl)

  • DPPD-Q standard

  • Solvent (e.g., methanol)

  • Luminometer and appropriate cuvettes or microplates

  • Pipettes

Procedure:

  • Reagent Preparation: Reconstitute the freeze-dried Vibrio fischeri according to the manufacturer's instructions.

  • Sample Preparation: Prepare a stock solution of DPPD-Q in a suitable solvent. Create a dilution series of DPPD-Q in the diluent.

  • Assay:

    • Equilibrate the bacterial suspension and samples to the test temperature (e.g., 15°C).

    • Measure the initial luminescence of the bacterial suspension.

    • Add the DPPD-Q dilutions to the bacterial suspension.

    • Include a solvent control and a negative control.

    • Incubate for 15 and 30 minutes.

  • Luminescence Measurement: Measure the luminescence of each sample after the incubation periods.

  • Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to the control. Determine the EC50 values and their 95% confidence intervals.

Vibrio_Fischeri_Workflow BacteriaPrep Reconstitute Vibrio fischeri InitialLum Measure Initial Luminescence BacteriaPrep->InitialLum SamplePrep Prepare DPPD-Q Dilution Series Exposure Mix Bacteria with DPPD-Q Samples SamplePrep->Exposure InitialLum->Exposure Incubation Incubate (15 and 30 min) Exposure->Incubation FinalLum Measure Final Luminescence Incubation->FinalLum DataAnalysis Calculate EC50 FinalLum->DataAnalysis

Caption: Experimental workflow for the Vibrio fischeri bioluminescence inhibition assay.

Analytical Protocol for DPPD-Q in Water and Fish Tissue

Accurate quantification of DPPD-Q in exposure media and biological tissues is critical for interpreting toxicity data.

Instrumentation: High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) or Tandem Mass Spectrometry (LC-MS/MS).

Analysis of Water Samples:

  • Sample Collection: Collect water samples from exposure tanks.

  • Internal Standard: Spike samples with a known concentration of a suitable internal standard (e.g., a deuterated analog if available).

  • Direct Injection: For cleaner water samples, direct injection into the LC-MS/MS system may be possible after vortexing.[1]

  • Solid Phase Extraction (SPE): For samples with low concentrations or complex matrices, an SPE step may be necessary to concentrate the analyte and remove interfering substances.

  • LC-MS/MS Analysis: Use a suitable C18 column for chromatographic separation. The mass spectrometer should be operated in positive ion mode, monitoring for the specific precursor and product ions of DPPD-Q.

Analysis of Fish Tissue Samples:

  • Homogenization: Homogenize fish tissue samples.

  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting DPPD-Q from fatty fish tissue. This typically involves extraction with an organic solvent (e.g., acetonitrile) and a salting-out step.

  • Cleanup: The extract should be cleaned using a combination of sorbents such as C18 and primary secondary amine (PSA) to remove lipids and other matrix interferences.

  • LC-MS/MS Analysis: Analyze the cleaned extract using the same instrumentation and conditions as for water samples.

Conclusion

The available data suggest that DPPD-Q has a lower acute aquatic toxicity compared to other p-phenylenediamine-quinones like 6PPD-Q. However, its potential for sublethal effects and the toxicological impact of its degradation products warrant further investigation. The protocols outlined in these application notes provide a framework for conducting robust aquatic toxicology studies on DPPD-Q, which will contribute to a more comprehensive understanding of its environmental risk. Researchers should pay careful attention to the analytical chemistry aspects of their studies due to the compound's low water solubility.

References

DPPD-Q: Application Notes and Protocols for Enzyme Kinetics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPPD-Q, a quinone derivative of N,N'-diphenyl-p-phenylenediamine, has emerged as a noteworthy compound in the study of enzyme kinetics, particularly as an enzyme inhibitor. This document provides detailed application notes and protocols for researchers interested in investigating the effects of DPPD-Q on enzyme activity. The primary focus of this guide is on its well-documented inhibitory action against jack bean urease, a model enzyme in inhibitor screening.

Application Notes

DPPD-Q (2,5-bis(phenylamino)-2,5-cyclohexadiene-1,4-dione) is an oxidized product of the antioxidant DPPD.[1] Its chemical structure, featuring a p-benzoquinone core with two phenylamino substituents, makes it a potent modulator of enzyme function.

Mechanism of Action

Quinones, as a class of compounds, are known to be reactive towards nucleophilic residues in proteins, particularly the thiol groups of cysteine residues.[2] The primary mechanism of enzyme inhibition by quinones like DPPD-Q is the covalent modification of cysteine residues within or near the enzyme's active site through a Michael addition reaction. This arylation of the sulfhydryl groups can lead to conformational changes in the enzyme, thereby inactivating it.[2]

In the case of urease, a nickel-containing metalloenzyme, the active site contains a critical cysteine residue. The covalent binding of DPPD-Q to this residue is believed to be the key step in its inhibitory action. This irreversible or slowly reversible inhibition makes DPPD-Q a compound of interest for designing potent and long-lasting enzyme inhibitors.

Potential Applications

The ability of DPPD-Q to inhibit urease suggests its potential application in various fields:

  • Agriculture: Urease inhibitors are used to prevent the rapid hydrolysis of urea-based fertilizers, reducing nitrogen loss and environmental pollution.

  • Medicine: Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the causative agent of peptic ulcers. Inhibition of urease can be a therapeutic strategy to combat such infections.

  • Drug Development: The study of DPPD-Q and similar quinone-based inhibitors can provide a structural scaffold for the development of new drugs targeting enzymes with critical cysteine residues in their active sites.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibition of jack bean urease by DPPD-Q and other related quinone compounds for comparative analysis.

Compound NameEnzymeInhibitor Concentration% InhibitionIC50KiKi* (Overall Inhibition Constant)Notes
DPPD-Q Jack Bean Urease5 µM91.4%Not ReportedNot ReportedNot ReportedA potent inhibitor of urease.[1]
1,4-Benzoquinone (BQ)Jack Bean UreaseNot ApplicableNot ApplicableNot Reported0.031 mM4.5 x 10⁻⁵ mMExhibits slow-binding inhibition.[3]
2,5-Dimethyl-1,4-benzoquinone (DMBQ)Jack Bean UreaseNot ApplicableNot ApplicableNot Reported0.42 mM1.2 x 10⁻³ mMAlso a slow-binding inhibitor, but less potent than BQ.[3]

Note: Further research is required to determine the specific IC50 and Ki values for DPPD-Q.

Experimental Protocols

Protocol 1: Determination of Urease Inhibition by DPPD-Q

This protocol is adapted from standard methods for assessing jack bean urease inhibition.

Materials:

  • Jack bean urease (lyophilized powder)

  • Urea

  • DPPD-Q

  • Phosphate buffer (50 mM, pH 7.0)

  • Nessler's reagent or a commercial ammonia assay kit

  • Spectrophotometer

  • 96-well microplate (optional, for high-throughput screening)

  • Incubator or water bath (37°C)

Procedure:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of jack bean urease in phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

    • Substrate Solution: Prepare a stock solution of urea in phosphate buffer.

    • Inhibitor Solution: Prepare a stock solution of DPPD-Q in a suitable solvent (e.g., DMSO) and then dilute it in phosphate buffer to the desired concentrations. Ensure the final solvent concentration in the assay does not exceed 1% and run a solvent control.

  • Enzyme Inhibition Assay:

    • Set up a series of reactions in microcentrifuge tubes or a 96-well plate. Each reaction should have a final volume of 200 µL.

    • Control (No Inhibitor): 100 µL of phosphate buffer + 50 µL of enzyme solution.

    • Inhibitor Test: 100 µL of DPPD-Q solution (at various concentrations) + 50 µL of enzyme solution.

    • Blank (No Enzyme): 150 µL of phosphate buffer.

    • Pre-incubate the mixtures at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add 50 µL of the urea substrate solution to each well/tube to start the reaction.

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stopping reagent (e.g., 50 µL of 1 M HCl).

    • Determine the amount of ammonia produced using Nessler's reagent or a commercial ammonia assay kit according to the manufacturer's instructions. This typically involves measuring the absorbance at a specific wavelength (e.g., 425 nm for Nessler's reagent).

  • Data Analysis:

    • Calculate the percentage of inhibition for each DPPD-Q concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the DPPD-Q concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

Mechanism of Urease Inhibition by DPPD-Q

The following diagram illustrates the proposed mechanism of jack bean urease inhibition by DPPD-Q, highlighting the covalent modification of a critical cysteine residue in the enzyme's active site.

Inhibition_Mechanism cluster_enzyme Urease Active Site Enzyme Urease (with active site Cys-SH) Inactive_Enzyme Inactive Urease Complex (Covalently Modified) Enzyme->Inactive_Enzyme Michael Addition (Covalent Bond Formation) DPPDQ DPPD-Q DPPDQ->Enzyme Binding to active site

Caption: Proposed mechanism of urease inhibition by DPPD-Q.

Experimental Workflow for Urease Inhibition Assay

This workflow diagram outlines the key steps in the experimental protocol for determining the inhibitory effect of DPPD-Q on urease activity.

Experimental_Workflow prep Reagent Preparation (Enzyme, Substrate, DPPD-Q) setup Assay Setup (Control, Test, Blank) prep->setup preinc Pre-incubation (15 min at 37°C) setup->preinc init Reaction Initiation (Add Urea) preinc->init inc Incubation (30 min at 37°C) init->inc term Reaction Termination inc->term detect Ammonia Detection (Spectrophotometry) term->detect analyze Data Analysis (% Inhibition, IC50) detect->analyze

Caption: Experimental workflow for DPPD-Q urease inhibition assay.

References

Troubleshooting & Optimization

DPPD-Q Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive information on the stability and storage of N,N'-diphenyl-p-phenylenediamine quinone (DPPD-Q), along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental workflows.

Stability and Storage Conditions

Proper handling and storage of DPPD-Q are crucial for maintaining its integrity and ensuring reproducible experimental outcomes.

Summary of Storage Recommendations:

ConditionTemperatureDurationLight/Moisture Protection
Solid Form (Long-term) -20°C≥ 4 years[1][2]Protect from light and moisture
Solid Form (Short-term) 4°CShort periodsProtect from light and moisture
Shipping Room TemperatureAs required for transitN/A
In Solvent -80°CUp to 6 monthsProtect from light
In Solvent -20°CUp to 1 monthProtect from light
FAQs: Stability and Storage

Q1: My DPPD-Q solution has changed color. Is it still usable?

A1: A change in color, such as turning yellow or brown, often indicates degradation of quinone compounds. This can be caused by exposure to light, oxygen, or pH instability. It is recommended to prepare fresh solutions and avoid using discolored solutions for quantitative experiments to ensure data accuracy.

Q2: What is the best solvent for dissolving DPPD-Q?

A2: DPPD-Q is soluble in trifluoroacetic acid[1]. For biological assays, it is often dissolved in an organic solvent like DMSO before further dilution in aqueous buffers. However, be aware of the low aqueous solubility of DPPD-Q, which can lead to precipitation.

Q3: How can I minimize the degradation of DPPD-Q in solution during my experiments?

A3: To minimize degradation, it is crucial to protect the solution from light by using amber vials or covering the container with aluminum foil. Prepare solutions fresh and use them as quickly as possible. For longer-term storage, purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen, which can accelerate oxidation.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific issues that may arise during experiments involving DPPD-Q.

IssuePotential Cause(s)Recommended Solution(s)
Low or inconsistent bioactivity (e.g., urease inhibition) - Degradation of DPPD-Q: Exposure to light, oxygen, or inappropriate pH. - Precipitation of DPPD-Q: Low aqueous solubility. - Incorrect concentration: Errors in dilution or weighing.- Prepare fresh solutions of DPPD-Q for each experiment. - Ensure complete dissolution in the initial solvent before diluting in aqueous buffer. Consider using a minimal amount of a co-solvent if compatible with your assay. - Verify the concentration of your stock solution.
High background signal in assays - Interference from DPPD-Q: The colored nature of DPPD-Q solutions can interfere with colorimetric or fluorometric assays. - Solvent effects: The solvent used to dissolve DPPD-Q (e.g., DMSO) may affect the assay.- Run appropriate controls, including a blank with DPPD-Q in the assay buffer without the enzyme or cells to measure its intrinsic absorbance/fluorescence. - Include a solvent control to account for any effects of the solvent on the assay.
Irreproducible results - Variability in DPPD-Q stability: Inconsistent handling and storage. - Pipetting errors: Inaccurate dilutions. - Assay conditions: Fluctuations in temperature or incubation time.- Adhere strictly to the recommended storage and handling procedures. - Use calibrated pipettes and perform serial dilutions carefully. - Standardize all assay parameters, including temperature, incubation times, and reagent concentrations.

Experimental Protocols

Protocol 1: Forced Degradation Study of DPPD-Q

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of DPPD-Q under various stress conditions. The goal is to induce about 5-20% degradation[3].

1. Preparation of DPPD-Q Stock Solution:

  • Prepare a stock solution of DPPD-Q in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the DPPD-Q stock solution with 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix the DPPD-Q stock solution with 0.1 M NaOH. Incubate at 60°C for 48 hours.

  • Oxidative Degradation: Mix the DPPD-Q stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 48 hours, protected from light.

  • Thermal Degradation: Place the solid DPPD-Q in a hot air oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the DPPD-Q solution to a UV light source (254 nm) and a cool white fluorescent lamp for a specified duration (e.g., as per ICH Q1B guidelines).

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Workflow for Forced Degradation Study:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare DPPD-Q Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation photo Photolytic Degradation (UV/Vis light) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal Thermal Degradation (Solid, 60°C) thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc compare Compare with Control hplc->compare

Caption: Workflow for the forced degradation study of DPPD-Q.

Protocol 2: Urease Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of DPPD-Q on jack bean urease activity. The assay is based on the measurement of ammonia produced from the hydrolysis of urea.

1. Reagents and Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol-hypochlorite reagent (for ammonia detection)

  • DPPD-Q stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of DPPD-Q in phosphate buffer from the stock solution.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of urease solution, and 25 µL of the DPPD-Q dilution (or buffer for the control).

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding the phenol-hypochlorite reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 630 nm) using a microplate reader.

3. Calculation:

  • Calculate the percentage of urease inhibition for each DPPD-Q concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Experimental Workflow for Urease Inhibition Assay:

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Urease - Urea - Buffer preincubate Pre-incubate Urease with DPPD-Q (37°C) reagents->preincubate dppd Prepare DPPD-Q Serial Dilutions dppd->preincubate start_reaction Add Urea to Initiate Reaction (37°C) preincubate->start_reaction stop_reaction Stop Reaction & Add Color Reagent start_reaction->stop_reaction measure Measure Absorbance stop_reaction->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the urease inhibition assay using DPPD-Q.

Signaling Pathway

Urease Inhibition by DPPD-Q

DPPD-Q is known to inhibit jack bean urease[1][4]. The proposed mechanism of inhibition by quinone compounds involves the covalent modification of sulfhydryl groups of cysteine residues within the enzyme's active site. This modification can block the substrate (urea) from accessing the active site, thereby inhibiting the enzyme's catalytic activity.

Diagram of Proposed Urease Inhibition Pathway:

G Urease Urease (Active Enzyme) Products Ammonia + CO2 (Products) Urease->Products Catalyzes Inhibited_Urease Inhibited Urease (Covalent Adduct) Urease->Inhibited_Urease DPPDQ DPPD-Q DPPDQ->Inhibited_Urease Covalently binds to active site cysteine Urea Urea (Substrate) Urea->Urease Urea->Inhibited_Urease Inhibited_Urease->Products Reaction Blocked

Caption: Proposed mechanism of urease inhibition by DPPD-Q.

References

Technical Support Center: Overcoming Matrix Effects in DPPD-Q Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantitative analysis of N,N'-diphenyl-p-phenylenediamine-quinone (DPPD-Q) by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect DPPD-Q analysis?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as DPPD-Q, by the co-eluting components of the sample matrix.[1] The "matrix" refers to all components in the sample other than the analyte itself.[2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][3] In the context of DPPD-Q analysis, which is often performed on complex environmental samples like water, soil, or tire wear particles, matrix effects are a significant concern that can lead to inaccurate quantification.[4][5]

Q2: What are the primary causes of matrix effects in LC-MS analysis?

A2: The primary causes of matrix effects, particularly with electrospray ionization (ESI), include:

  • Competition for Ionization: When DPPD-Q and matrix components co-elute from the liquid chromatography (LC) column, they compete for the available charge in the ion source of the mass spectrometer. If matrix components are present at high concentrations or have a higher ionization efficiency, they can reduce the number of ions formed from DPPD-Q, leading to ion suppression.[2][6]

  • Changes in Droplet Properties (ESI): High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as viscosity and surface tension. This can hinder solvent evaporation and the release of gas-phase DPPD-Q ions.[2][7]

  • Co-precipitation: Non-volatile materials in the matrix can co-precipitate with DPPD-Q, preventing it from being efficiently ionized.[7]

Q3: How can I determine if my DPPD-Q analysis is affected by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative technique to identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A constant flow of a DPPD-Q standard solution is infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal for DPPD-Q indicates ion suppression, while a rise indicates enhancement at that retention time.[2]

  • Post-Extraction Spike: This method provides a quantitative assessment of the matrix effect. The response of DPPD-Q in a standard solution (A) is compared to the response of DPPD-Q spiked into a blank matrix sample that has undergone the entire extraction procedure (B). The matrix effect is calculated as a percentage: ME (%) = (B/A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[4]

Troubleshooting Guides

Issue: Poor reproducibility and accuracy in DPPD-Q quantification.

This is a common symptom of uncompensated matrix effects. The following troubleshooting steps can help mitigate this issue.

1. Optimize Sample Preparation: The most effective strategy to minimize matrix effects is to remove interfering components before LC-MS analysis.[2][3] The choice of technique depends on the sample matrix.

  • For Water Samples: Solid-Phase Extraction (SPE) is a commonly used and effective technique. Oasis HLB cartridges are often employed for the extraction of PPD-quinones from aqueous samples.[4]

  • For Soil and Sediment Samples: A common approach involves extraction with an organic solvent mixture, such as dichloromethane and acetonitrile, often aided by ultrasonication.[2]

  • General Strategies:

    • Sample Dilution: A simple approach to reduce the concentration of matrix components. However, this may compromise the method's sensitivity if DPPD-Q concentrations are low.[8]

    • Liquid-Liquid Extraction (LLE): Can be more selective than protein precipitation and can remove salts and some polar interferences.[2]

    • Protein Precipitation (PPT): A simple and fast method for high-protein samples, though it is non-selective and may not remove other interferences like phospholipids.[2]

2. Enhance Chromatographic Separation: Improving the separation of DPPD-Q from co-eluting matrix components is crucial.

  • Column Chemistry: Using a different column chemistry (e.g., C18, Phenyl-Hexyl) can alter the retention and elution profile of both DPPD-Q and interfering matrix components.[2] For PPD-quinone analysis, columns such as Acquity HSS T3 and Acquity UPLC BEH Shield RP18 have been successfully used.[2][4]

  • Mobile Phase and Gradient Optimization: Adjusting the mobile phase composition (e.g., water and acetonitrile or methanol with a formic acid modifier) and the gradient elution program can improve the resolution between DPPD-Q and matrix interferences.[2][4]

3. Implement a Robust Calibration Strategy: When matrix effects cannot be completely eliminated, their impact must be compensated for through appropriate calibration methods.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method for correcting matrix effects.[1][9] A known amount of a stable isotope-labeled analog of DPPD-Q (e.g., d5-6PPD-Q, as a surrogate) is added to all samples, standards, and blanks at the beginning of the sample preparation process.[10] Since the SIL-IS has nearly identical chemical and physical properties to DPPD-Q, it will experience the same matrix effects and any losses during sample preparation.[1][10] Quantification is then based on the ratio of the analyte signal to the SIL-IS signal, which remains constant even in the presence of signal suppression or enhancement.[10]

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is representative of the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.[3] The main challenge with this approach is obtaining a truly blank matrix that is free of DPPD-Q.

  • Standard Addition: This method involves adding known amounts of a DPPD-Q standard to aliquots of the sample. The resulting signals are plotted, and the original concentration in the sample is determined by extrapolation. This is a powerful technique for overcoming sample-specific matrix effects but is more labor-intensive.[11]

Experimental Protocols

Table 1: Summary of Sample Preparation Techniques for DPPD-Q Analysis

TechniqueMatrixDescriptionProsCons
Solid-Phase Extraction (SPE) WaterSamples are passed through a solid sorbent cartridge (e.g., Oasis HLB), which retains DPPD-Q. Interferences are washed away, and DPPD-Q is then eluted with a small volume of organic solvent.[4]Good cleanup, can concentrate the analyte.Can be time-consuming, requires method development.
Solvent Extraction Soil, SedimentSamples are extracted with organic solvents (e.g., dichloromethane, acetonitrile) using techniques like sonication to facilitate the transfer of DPPD-Q from the solid matrix to the solvent.[2]Effective for solid samples.May co-extract a significant amount of interfering matrix components.
Dilute-and-Shoot Water (less complex)The sample is simply diluted with the mobile phase or an appropriate solvent before injection.Fast and simple.Only suitable for samples with low levels of matrix components and high concentrations of DPPD-Q.[12]

Detailed Methodology: Analysis of DPPD-Q in Water Samples by SPE-LC-MS/MS

This protocol is a synthesized example based on common practices reported in the literature.[4]

  • Internal Standard Spiking: Spike all water samples, calibration standards, and blanks with a known concentration of a suitable stable isotope-labeled internal standard (e.g., d5-6PPD-Q).

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[4]

  • Sample Loading: Load 1 liter of the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[4]

  • Washing: Wash the cartridge with 10 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge for 10 minutes under vacuum.

  • Elution: Elute the retained DPPD-Q and internal standard from the cartridge with 4 x 2.5 mL aliquots of methanol.[4]

  • Concentration: Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

  • Reconstitution: Transfer the concentrated extract to an autosampler vial for LC-MS/MS analysis.

Table 2: Example LC-MS/MS Parameters for DPPD-Q Analysis

ParameterSetting
LC System UPLC/HPLC System
Column Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) or Acquity UPLC BEH Shield RP18 (1.7 µm, 2.1 x 50 mm)[2][4]
Mobile Phase A 0.1% Formic Acid in Water[2][4]
Mobile Phase B Acetonitrile or Methanol[2][4]
Flow Rate 0.3 - 0.4 mL/min[2][4]
Injection Volume 5 - 20 µL
Gradient A linear gradient from low to high organic phase (e.g., 5% to 100% B over 10-20 minutes)[2][4]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode[2]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions DPPD-Q: e.g., m/z 291.1 -> 170.0 (Quantifier), m/z 291.1 -> [fragment 2] (Qualifier)
Internal Standard MRM Specific to the chosen SIL-IS (e.g., d5-6PPD-Q)

Visualizing Workflows and Concepts

Overcoming_Matrix_Effects cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation & Compensation Strategies cluster_calibration_options Calibration Methods cluster_outcome Desired Outcome Inaccurate_Results Inaccurate/Irreproducible DPPD-Q Results ME_Suspected Matrix Effects Suspected Inaccurate_Results->ME_Suspected Post_Column Post-Column Infusion ME_Suspected->Post_Column Post_Extraction Post-Extraction Spike ME_Suspected->Post_Extraction Sample_Prep Optimize Sample Preparation (SPE, LLE, Dilution) ME_Suspected->Sample_Prep Chromatography Optimize Chromatography (Column, Mobile Phase, Gradient) Sample_Prep->Chromatography Calibration Compensation via Calibration Chromatography->Calibration SIL_IS Stable Isotope-Labeled Internal Standard (Recommended) Calibration->SIL_IS Matrix_Matched Matrix-Matched Calibration Calibration->Matrix_Matched Standard_Addition Standard Addition Calibration->Standard_Addition Accurate_Quantification Accurate & Reproducible DPPD-Q Quantification SIL_IS->Accurate_Quantification Matrix_Matched->Accurate_Quantification Standard_Addition->Accurate_Quantification

Caption: A workflow for identifying and overcoming matrix effects in DPPD-Q analysis.

SIL_IS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Sample, Standard, Blank Spike Spike with SIL-IS Sample->Spike Extraction Extraction (e.g., SPE) Spike->Extraction LC_MS LC-MS/MS Analysis (MRM) Extraction->LC_MS Signal_DPPDQ Signal (DPPD-Q) LC_MS->Signal_DPPDQ Signal_SILIS Signal (SIL-IS) LC_MS->Signal_SILIS Ratio Calculate Response Ratio (DPPD-Q / SIL-IS) Signal_DPPDQ->Ratio Signal_SILIS->Ratio Calibration_Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Final_Conc Determine DPPD-Q Concentration Calibration_Curve->Final_Conc

Caption: Workflow for quantification using a stable isotope-labeled internal standard (SIL-IS).

References

Technical Support Center: Optimizing LC-HRMS for DPPD-Q Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of N,N'-diphenyl-p-phenylenediamine-quinone (DPPD-Q) using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

Frequently Asked Questions (FAQs)

Q1: I am not detecting a signal for DPPD-Q. What are the common causes?

A1: Several factors can contribute to a lack of DPPD-Q signal:

  • Poor Solubility: DPPD-Q has low solubility in water, which can lead to low concentrations in your prepared samples.[1] Ensure you are using an appropriate solvent, such as methanol, for your stock solutions and consider the solvent composition of your final sample.[1]

  • Improper Sample Preparation: Inefficient extraction from the sample matrix can result in low analyte concentration. For complex matrices like soil or tire rubber, a robust extraction method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often necessary.[2][3]

  • Suboptimal Ionization Parameters: DPPD-Q and other p-phenylenediamine-quinones (PPD-quinones) are typically analyzed in positive electrospray ionization (ESI) mode.[4][5] Ensure your source parameters are optimized for this compound class.

  • Incorrect Mass Spectrometry Method: For targeted identification, ensure you are using the correct precursor ion m/z for DPPD-Q and monitoring for its characteristic fragment ions. For non-targeted screening, a high-resolution full scan followed by data-dependent MS/MS (ddMS2) is recommended.[4][5]

Q2: What are the key fragment ions I should look for to confirm the identity of DPPD-Q?

A2: The fragmentation of DPPD-Q is characterized by the cleavage of the quinone moiety. A key diagnostic product ion for DPPD-Q is m/z 170.0600 , which corresponds to the formula C₁₁H₈NO⁺.[4][5][6] This fragment is considered a "universal" marker for several PPD-quinones and is crucial for their identification.[7] Another fragment ion that may be observed is at m/z 94.0651, corresponding to an aniline ion (C₆H₈N⁺).[4][5]

Q3: My peak shape for DPPD-Q is poor. How can I improve it?

A3: Poor peak shape can be due to several factors:

  • Column Choice: A reversed-phase C18 column is commonly used for the separation of PPD-quinones.[1] Ensure your column is in good condition.

  • Mobile Phase Composition: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used to improve peak shape and ionization efficiency.[8]

  • Sample Solvent: Injecting your sample in a solvent significantly stronger than the initial mobile phase can lead to peak fronting. Try to dissolve your final extract in a solvent similar in composition to the starting mobile phase.

  • Carryover: PPD-quinones can be "sticky" and prone to carryover. Injecting a solvent blank after each sample can help monitor for and mitigate this issue.[1]

Q4: I am observing significant matrix effects in my analysis. What can I do to minimize them?

A4: Matrix effects are a common challenge, especially with complex environmental or biological samples.[9]

  • Effective Sample Cleanup: Employing a thorough sample preparation method, such as solid-phase extraction (SPE), can significantly reduce matrix components.[3][8]

  • Isotopically Labeled Internal Standards: Using an isotopically labeled internal standard, such as d₅-6PPD-Q, can help to compensate for matrix-induced signal suppression or enhancement, leading to more accurate quantification.[1]

  • Dilution: If the concentration of DPPD-Q is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Peak Detected
Potential Cause Troubleshooting Step
Suboptimal ESI Source Parameters Optimize capillary voltage, gas temperatures, and gas flow rates. For PPD-quinones, positive ionization mode is generally preferred.[4][5]
Incorrect Precursor Ion Selection Verify the exact mass of the protonated DPPD-Q molecule for your MS1 scan.
Insufficient Fragmentation Energy Optimize the collision energy (NCE) to achieve efficient fragmentation. A normalized collision energy of around 50% has been shown to be effective for PPD-quinones.[4]
Sample Degradation PPD-quinones can be unstable. Analyze samples as fresh as possible and store them appropriately (e.g., at 10°C in the autosampler).[1]
Low Recovery During Sample Prep Evaluate the efficiency of your extraction method by spiking a blank matrix with a known amount of DPPD-Q standard and calculating the recovery.[1]
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Unstable LC Pump Performance Check for pressure fluctuations and ensure the pump is properly primed and purged.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Changes in Mobile Phase Composition Prepare fresh mobile phases daily and ensure they are properly degassed.
Column Temperature Fluctuations Use a column oven to maintain a consistent temperature. A common temperature for this analysis is 40°C.[1]

Experimental Protocols

Sample Preparation for Water Samples (Liquid-Liquid Extraction)

This protocol is adapted from a method for 6PPD-quinone and can be a starting point for DPPD-Q.[8]

  • Spiking: To a 10 mL water sample, add an appropriate amount of isotopically labeled internal standard.

  • Extraction: Add 1 mL of dichloromethane (DCM) and shake vigorously for 15 minutes.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Collection: Carefully collect the organic (bottom) layer.

  • Cleanup (Optional but Recommended): Dilute the extract with hexane and pass it through a silica-based SPE cartridge. Elute the target analytes with DCM.[8]

  • Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

LC-HRMS Parameters

The following table provides a starting point for LC-HRMS method development for DPPD-Q analysis.[1][4][8]

Parameter Value
LC System UPLC/UHPLC system
Column Hypersil GOLD C18 (50 mm x 2.1 mm, 1.9 µm) or equivalent[1]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 40°C[1]
Injection Volume 2 - 5 µL
MS System Q Exactive hybrid quadrupole-Orbitrap or similar HRMS instrument[1][4]
Ionization Mode ESI Positive
MS Mode Full MS / dd-MS² (TopN) or Parallel Reaction Monitoring (PRM)[4][5]
Full MS Resolution 70,000
dd-MS² Resolution 17,500
Collision Energy (NCE) 50% (should be optimized)[4]
Mass Accuracy < 5 ppm[5]

Visualizations

experimental_workflow DPPD-Q Identification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing Sample Environmental/Biological Sample Spike Spike with Internal Standard Sample->Spike Extraction LLE or SPE Spike->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization Full_Scan Full MS Scan (High Resolution) MS_Ionization->Full_Scan ddMS2 dd-MS2 Fragmentation Full_Scan->ddMS2 Peak_Detection Peak Detection & Integration ddMS2->Peak_Detection Fragment_Analysis Fragment Ion Analysis (m/z 170.0600) Peak_Detection->Fragment_Analysis Confirmation Confirmation & Quantification Fragment_Analysis->Confirmation

Caption: Workflow for DPPD-Q identification.

troubleshooting_logic Troubleshooting Logic for No DPPD-Q Signal Start No DPPD-Q Signal Detected Check_Standard Analyze DPPD-Q Standard Directly Start->Check_Standard Signal_Present Signal Present? Check_Standard->Signal_Present Troubleshoot_MS Troubleshoot MS Parameters: - Ionization Source - Collision Energy - Mass Accuracy Signal_Present->Troubleshoot_MS No Troubleshoot_Sample Troubleshoot Sample Prep: - Extraction Efficiency - Sample Solubility - Matrix Effects Signal_Present->Troubleshoot_Sample Yes End_MS Re-run Standard Troubleshoot_MS->End_MS End_Sample Re-run Spiked Sample Troubleshoot_Sample->End_Sample

Caption: Troubleshooting logic for no DPPD-Q signal.

References

Technical Support Center: DPPD-Q Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and analysis of N,N'-diphenyl-p-phenylenediamine quinone (DPPD-Q) analytical standards to prevent their degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is DPPD-Q and why is its stability a concern?

A1: DPPD-Q, or 2,5-bis(phenylamino)-2,5-cyclohexadiene-1,4-dione, is an oxidized derivative of the antioxidant N,N'-diphenyl-p-phenylenediamine (DPPD). It is an emerging environmental contaminant found in sources such as tire wear particles.[1] Due to its quinone structure, DPPD-Q can be susceptible to degradation under certain experimental and storage conditions, which can compromise the accuracy of analytical measurements.

Q2: How should I store the solid DPPD-Q analytical standard?

A2: Solid DPPD-Q analytical standards should be stored at -20°C.[1] Under these conditions, the standard is reported to be stable for at least four years.[1]

Q3: What is the recommended solvent for preparing DPPD-Q stock solutions?

A3: Methanol is a commonly used solvent for preparing DPPD-Q stock solutions for analytical purposes. For solubility in acidic conditions, trifluoroacetic acid has also been noted.[1]

Q4: How should I store DPPD-Q stock solutions?

A4: It is recommended to store stock solutions in a tightly sealed vial at -20°C or -80°C and protected from light. For solutions stored at -20°C, it is advisable to use them within one month, and for those at -80°C, within six months. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.

Q5: Is DPPD-Q sensitive to light?

A5: While specific photostability studies on DPPD-Q are not extensively available, quinone compounds, in general, can be light-sensitive. Therefore, it is a standard precautionary measure to protect DPPD-Q solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q6: What is the stability of DPPD-Q in aqueous solutions?

A6: DPPD-Q is more stable in aqueous systems than its parent compound, DPPD. However, its stability can be influenced by factors such as pH and the presence of other reactive species. One study reported a half-life of 69 hours for DPPD-Q in an uncapped aqueous solution, suggesting some degree of volatility or degradation.

Troubleshooting Guide for DPPD-Q Analysis

This guide addresses common issues encountered during the analysis of DPPD-Q, particularly by Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue Potential Cause Recommended Solution
Low or No Signal Degradation of Standard: The analytical standard may have degraded due to improper storage or handling.Prepare a fresh stock solution from a properly stored solid standard. Verify the storage conditions of the solid standard.
Poor Solubility: DPPD-Q may not be fully dissolved in the chosen solvent.Ensure the solvent is appropriate and consider sonication to aid dissolution. For aqueous samples, low solubility has been noted as a potential issue.[2]
Instrumental Issues: Problems with the LC-MS system, such as a dirty ion source or detector malfunction.Perform routine maintenance and calibration of the LC-MS system.
Peak Tailing Secondary Interactions: The analyte may be interacting with active sites on the column, such as residual silanols.Use a highly deactivated or end-capped column. Adjust the mobile phase pH to suppress the ionization of silanol groups (typically by adding a small amount of acid like formic acid).
Column Overload: Injecting too high a concentration of the standard.Dilute the sample and re-inject.
Extra-column Volume: Excessive tubing length or poor connections can lead to peak broadening and tailing.Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure.
Peak Broadening Mismatched Injection Solvent: The injection solvent is significantly stronger than the initial mobile phase.The injection solvent should be as close in composition to the initial mobile phase as possible.
High Sample Load: Injecting a large volume or high concentration of the sample.Reduce the injection volume or dilute the sample.
Column Contamination: Buildup of contaminants on the column frit or packing material.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inconsistent Results Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of DPPD-Q in the mass spectrometer.Use an isotopically labeled internal standard for quantification. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.
Incomplete Dissolution: The standard may not be fully dissolved, leading to variations in concentration.Ensure complete dissolution by vortexing and sonicating the solution.

Experimental Protocols

Preparation of DPPD-Q Standard Stock Solution (1 mg/mL)

Materials:

  • DPPD-Q analytical standard

  • Methanol (HPLC or LC-MS grade)

  • Analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Accurately weigh approximately 10 mg of the solid DPPD-Q standard.

  • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

  • Add a small amount of methanol to the flask to dissolve the solid.

  • Sonicate the flask for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the stock solution to an amber glass vial for storage.

General Workflow for Handling DPPD-Q Analytical Standards

DPPD-Q Handling Workflow Workflow for Handling DPPD-Q Analytical Standards reception Receive Solid Standard storage_solid Store at -20°C in a desiccator reception->storage_solid prep_stock Prepare Stock Solution (e.g., in Methanol) storage_solid->prep_stock storage_stock Store Stock Solution at -20°C or -80°C (Aliquot and protect from light) prep_stock->storage_stock prep_working Prepare Working Standards by Dilution storage_stock->prep_working analysis LC-MS/MS Analysis prep_working->analysis data_review Review Data for Peak Shape and Response analysis->data_review troubleshoot Troubleshoot if Necessary data_review->troubleshoot Issues detected troubleshoot->prep_stock Prepare new stock troubleshoot->prep_working Re-prepare working standards

Caption: A logical workflow for the handling of DPPD-Q analytical standards.

Potential Degradation Pathways

While specific degradation pathways for DPPD-Q are not extensively documented, based on the chemistry of quinones, the following are potential routes of degradation that users should be aware of.

DPPD-Q Degradation Pathways Potential Degradation Influences on DPPD-Q DPPDQ DPPD-Q degradation_products Degradation Products DPPDQ->degradation_products light Light Exposure light->DPPDQ Photodegradation heat High Temperature heat->DPPDQ Thermal Decomposition ph Extreme pH (Acidic/Basic) ph->DPPDQ Hydrolysis/Rearrangement oxidants Strong Oxidizing Agents oxidants->DPPDQ Further Oxidation

Caption: Factors that can potentially lead to the degradation of DPPD-Q.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always refer to the manufacturer's certificate of analysis and safety data sheet for specific information regarding their analytical standard. It is also recommended to perform in-house stability assessments under your specific experimental conditions.

References

Technical Support Center: DPPD-Q Toxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N'-diphenyl-p-phenylenediamine quinone (DPPD-Q) toxicity assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during DPPD-Q toxicity experiments.

Q1: I am observing high variability in my cytotoxicity assay results between replicate wells. What are the potential causes and solutions?

A1: High variability in cytotoxicity assays can stem from several factors related to compound handling, cell culture technique, and assay procedure. A systematic approach is crucial for identifying the source of the inconsistency.

Initial Troubleshooting Steps:

  • Compound Solubility: DPPD-Q is a hydrophobic compound with limited solubility in aqueous media. Incomplete solubilization can lead to inconsistent concentrations across wells.

    • Visual Inspection: Before adding to cells, visually inspect your final DPPD-Q dilution in the culture medium for any signs of precipitation or cloudiness.

    • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent and non-toxic to your cells, typically below 0.5%. Always include a vehicle-only control to account for solvent effects.[1]

    • Preparation Method: For hydrophobic compounds, consider a three-step solubilization protocol: 1) Dissolve in 100% DMSO, 2) Dilute in fetal bovine serum (FBS), 3) Perform the final dilution in your culture medium. This can create a more stable and homogenous solution.[2][3]

  • Cell Seeding Uniformity: An uneven distribution of cells across the plate is a common source of variability.

    • Cell Suspension: Ensure you have a single-cell suspension before plating. Gently pipette the cell suspension multiple times to break up clumps.

    • Plating Technique: After adding cells to the plate, gently swirl in a figure-eight motion to distribute them evenly. Avoid letting plates sit on the bench for extended periods before incubation, which can cause cells to settle in the center.

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant error.

    • Calibrated Pipettes: Regularly calibrate your pipettes.

    • Proper Technique: Use appropriate pipetting techniques to avoid bubbles and ensure you are dispensing the correct volume.

Q2: My DPPD-Q stock solution in DMSO appears stable, but it precipitates when diluted in my cell culture medium. How can I resolve this?

A2: This is a common challenge due to the poor aqueous solubility of DPPD-Q. The solubility in DMSO does not predict its solubility in the aqueous environment of cell culture media.[1]

Solutions to Improve Solubility:

  • Optimize Solvent Concentration: Determine the maximum tolerated DMSO concentration for your specific cell line and use the most dilute stock solution of DPPD-Q possible to minimize the final DMSO concentration while keeping the compound in solution.[1]

  • Use of Serum: Preparing an intermediate dilution in pure, pre-warmed FBS before the final dilution in the complete medium can help stabilize hydrophobic compounds and prevent precipitation.[3]

  • Pre-warmed Media: Always add the DPPD-Q stock to pre-warmed (37°C) culture media to reduce the risk of temperature-shock-induced precipitation.

Q3: The results from my metabolic-based assay (e.g., MTT, MTS, CellTiter-Glo) and my membrane integrity assay (e.g., LDH release) are conflicting. Why is this happening?

A3: Conflicting results between different assay types often indicate a specific mechanism of action or an assay-specific artifact. Quinones like DPPD-Q are known to have complex toxicological profiles.

Possible Scenarios:

  • Metabolic Inhibition without Cell Death: DPPD-Q might be inhibiting mitochondrial function or cellular metabolism without causing immediate cell membrane rupture. This would lead to a decreased signal in an MTT or ATP-based assay but no corresponding increase in an LDH release assay.

  • Induction of Apoptosis: Early-stage apoptosis may not involve significant membrane damage, meaning LDH release would be minimal. However, metabolic activity and ATP levels would decrease, which would be detected by assays like MTT or CellTiter-Glo.

  • Direct Assay Interference: Quinones are redox-active molecules.[4][5] This property can lead to direct interference with the dye components of metabolic assays (e.g., reduction of the MTT tetrazolium salt), creating false-positive or false-negative results.

Troubleshooting Workflow for Conflicting Assay Results:

Caption: Troubleshooting workflow for conflicting cytotoxicity results.

Data Presentation

Table 1: Comparative Cytotoxicity of p-Phenylenediamine Quinones (PPD-Qs)
CompoundOrganism/Cell LineAssay TypeEndpointValueReference
DPPD-Q Rainbow Trout (Oncorhynchus mykiss)96h Acute LethalityNo Toxicity Observed> 50 µg/L[6]
DPPD-Q HepG2 (Human Liver Carcinoma)CCK-8 (Metabolic)Cell ViabilityDose-dependent decrease[5]
6PPD-Q Rainbow Trout (Oncorhynchus mykiss)96h Acute LethalityLC500.35 µg/L[6]
6PPD-Q CSE-119 (Coho Salmon Epithelial)Metabolic AssayEC507.9 µg/L[7]
6PPD-Q CSE-119 (Coho Salmon Epithelial)LDH (Cytotoxicity)EC506.1 µg/L[7]
Various PPD-Qs Vibrio fischeri (Aquatic Bacterium)Bioluminescence InhibitionEC501.76-15.6 mg/L[8]

Note: The toxicity of DPPD-Q appears to be significantly lower than 6PPD-Q in certain aquatic species, but it still demonstrates cytotoxic effects in vitro.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment of DPPD-Q using HepG2 Cells (MTT Assay)

This protocol outlines a method to assess the effect of DPPD-Q on the viability of human liver carcinoma (HepG2) cells by measuring mitochondrial metabolic activity.

1. Materials:

  • HepG2 cells (e.g., ATCC® HB-8065™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • DPPD-Q

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

2. Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells and perform a cell count. Seed 1x10⁴ cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of DPPD-Q in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

    • Prepare a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared DPPD-Q dilutions (and controls) to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

General Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_assay Assay Phase cluster_analysis Data Analysis prep_cells Culture & Harvest Cells seed_plate Seed Cells in 96-Well Plate (Incubate 24h) prep_cells->seed_plate prep_compound Prepare DPPD-Q Serial Dilutions treat_cells Treat Cells with DPPD-Q (Incubate 24-72h) prep_compound->treat_cells seed_plate->treat_cells add_reagent Add Assay Reagent (e.g., MTT, LDH Substrate) treat_cells->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Plate on Microplate Reader incubate_reagent->read_plate analyze_data Calculate % Viability / Cytotoxicity & Determine EC50/IC50 read_plate->analyze_data G cluster_redox Redox Cycling cluster_alkylation Alkylation cluster_damage Cellular Damage cluster_outcome Outcome DPPDQ DPPD-Q Reductases Cellular Reductases (e.g., P450 Reductase) DPPDQ->Reductases Proteins Protein Thiols (-SH) DPPDQ->Proteins Michael Addition DNA_mol DNA DPPDQ->DNA_mol Michael Addition Semiquinone Semiquinone Radical Reductases->Semiquinone Oxygen O₂ Semiquinone->Oxygen Redox Cycle Superoxide Superoxide (O₂⁻) Oxygen->Superoxide ROS Other ROS (H₂O₂, •OH) Superoxide->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress ProteinDamage Protein Dysfunction Proteins->ProteinDamage DNADamage DNA Damage / Adducts DNA_mol->DNADamage MitoDysfunction Mitochondrial Dysfunction OxidativeStress->MitoDysfunction ProteinDamage->MitoDysfunction Apoptosis Apoptosis / Necrosis DNADamage->Apoptosis MitoDysfunction->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

References

Technical Support Center: Working with DPPD-Q and Other Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of compounds like DPPD-Q during experiments.

Troubleshooting Guide: Low Solubility of DPPD-Q

This guide offers solutions to specific problems you may encounter when DPPD-Q or similar compounds precipitate out of solution.

Q1: My DPPD-Q, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?

A1: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous medium. The final concentration of the organic solvent is likely too low to keep the compound in solution. Here are several strategies to address this:

  • Optimize Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture is as high as your cells can tolerate without cytotoxicity, typically between 0.1% and 0.5%.[1][2] Always include a vehicle control with the same final DMSO concentration in your experiment.[1]

  • Stepwise Dilution: Avoid adding the high-concentration DMSO stock directly into the full volume of aqueous buffer. Instead, perform serial dilutions. For instance, first, dilute the stock 1:10 in your medium, mix thoroughly, and then proceed with further dilutions. This gradual decrease in solvent concentration can prevent the compound from precipitating.

  • Use of Surfactants or Co-solvents: The inclusion of a low concentration of a biocompatible, non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) in your assay buffer can help maintain the solubility of your compound.[3] For some applications, co-solvents like polyethylene glycol (PEG) can also be effective.[4]

  • pH Adjustment: If your experimental conditions permit, adjusting the pH of your aqueous buffer may improve the solubility of your compound, especially if it has ionizable groups.

Q2: I'm observing inconsistent results in my cell-based assays, which I suspect is due to poor DPPD-Q solubility. How can I confirm this and improve my assay?

A2: Inconsistent results are often a sign of compound precipitation, leading to an unknown effective concentration.

  • Determine the Kinetic Solubility Limit: Before conducting your main experiment, determine the solubility limit of DPPD-Q in your specific cell culture medium. This can be done by preparing a series of dilutions of your DMSO stock in the medium and measuring the turbidity using a spectrophotometer (at a wavelength of 500 nm or higher) or a nephelometer.[5] Exclude any data from your main assay that was measured at or above this concentration.

  • Sonication: After diluting your compound into the final medium, brief sonication can help to break down aggregates and improve dispersion.[3]

  • Fresh Preparations: Always prepare fresh working solutions of your compound for each experiment. Poorly soluble compounds can precipitate out of solution over time, even when stored at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is DPPD-Q and why is it poorly soluble?

A1: While "DPPD-Q" is not a standard chemical name, it is likely a derivative of N,N'-diphenyl-p-phenylenediamine (DPPD), a known antioxidant.[6][7] DPPD and similar aromatic compounds are often poorly soluble in water due to their hydrophobic nature.[8][9][10]

Q2: What is the best solvent to prepare a stock solution of a poorly soluble compound like DPPD-Q?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro studies.[1][11] It is a powerful solvent that is miscible with a wide range of aqueous and organic solutions.[12]

Q3: Are there alternatives to DMSO?

A3: Yes, other solvents can be used, depending on the compound and the experimental system. These include ethanol, dimethylformamide (DMF), and acetone.[6][10] However, their compatibility with your specific assay, especially cell-based assays, must be carefully evaluated.

Q4: Can I use cyclodextrins to improve the solubility of DPPD-Q?

A4: Yes, cyclodextrins are a viable option. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[13][14]

Data Presentation

The following table summarizes the solubility of DPPD, which can be used as a proxy for DPPD-Q, in various common laboratory solvents.

SolventSolubilityReference
Water< 0.1 g/100 mL at 20°C[9]
Dimethyl sulfoxide (DMSO)Soluble: ≥10 mg/mL[11]
EthanolSparingly soluble: 1-10 mg/mL[11]
AcetoneSoluble[8][10]
ChloroformSoluble[8][10]
Dimethylformamide (DMF)Soluble[6][10]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of DPPD-Q powder using a calibrated analytical balance.

  • Dissolution: Place the powder in a sterile microcentrifuge tube or vial. Add the calculated volume of 100% sterile-filtered DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparing Working Solutions for Cell-Based Assays

  • Thaw Stock Solution: Thaw an aliquot of your high-concentration DPPD-Q stock solution at room temperature.

  • Serial Dilutions in DMSO: If a dose-response curve is being prepared, perform serial dilutions of the stock solution in 100% DMSO.[15]

  • Dilution into Culture Medium: Pre-warm your cell culture medium to 37°C. To prepare the final working concentration, add a small volume of the DMSO stock (or diluted stock) to the pre-warmed medium and immediately mix thoroughly by vortexing or pipetting up and down. The final DMSO concentration should not exceed the tolerance level of your cells (typically ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without the compound) to the cell culture medium to achieve the same final DMSO concentration as in your experimental wells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh DPPD-Q dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex / Sonicate dissolve->vortex store Aliquot & Store at -80°C vortex->store thaw Thaw Stock Aliquot dilute_dmso Serial Dilutions in DMSO (if needed) thaw->dilute_dmso dilute_media Dilute into Pre-warmed Aqueous Medium dilute_dmso->dilute_media add_to_cells Add to Cell Culture dilute_media->add_to_cells precipitate Precipitation Occurs? dilute_media->precipitate solution1 Use Stepwise Dilution precipitate->solution1 Yes solution2 Add Surfactant (e.g., Tween-20) precipitate->solution2 Yes solution3 Lower Final Concentration precipitate->solution3 Yes proceed Proceed with Experiment precipitate->proceed No

Caption: Workflow for preparing and troubleshooting DPPD-Q solutions.

signaling_pathway cluster_ros Oxidative Stress cluster_antioxidant Antioxidant Intervention cluster_cellular_damage Cellular Consequences ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DPPDQ DPPD-Q DPPDQ->ROS Scavenges / Neutralizes Cell_Damage Cellular Damage & Apoptosis Lipid_Peroxidation->Cell_Damage DNA_Damage->Cell_Damage Protein_Oxidation->Cell_Damage

Caption: Hypothetical antioxidant mechanism of DPPD-Q.

References

Technical Support Center: Best Practices for DPPD-Q Sampling in Surface Water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the sampling and analysis of N,N'-diphenyl-p-phenylenediamine-quinone (DPPD-Q) in surface water.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for DPPD-Q analysis in surface water?

A1: The most widely applied technique for the analysis of DPPD-Q and other p-phenylenediamine-quinones (PPDQs) is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS).[1] This method offers excellent sensitivity and selectivity for detecting the low concentrations of DPPD-Q typically found in environmental samples.[2][3] While less common, Gas Chromatography-Mass Spectrometry (GC-MS) has also been used. A more recent, high-throughput approach is Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS), which allows for rapid analysis with minimal sample preparation.[2][3]

Q2: What type of container should I use for collecting surface water samples for DPPD-Q analysis?

A2: To minimize sorption and potential contamination, it is best practice to use glass bottles, preferably amber glass to protect from light, with Polytetrafluoroethylene (PTFE)-lined caps.[4][5]

Q3: How should I store my surface water samples after collection and what is the recommended holding time?

A3: Samples should be stored at 4°C immediately after collection and during transport.[2][5] For longer-term storage, freezing is a viable option.[1][4] The stability of DPPD-Q can vary. While some studies suggest prioritizing analysis within 5 days, others have found 6PPD-Q to be stable for up to 75 days at 5°C with minimal headspace.[1][2][4] In pure laboratory solutions, stability for at least 5 months has been observed.[1][4] It is crucial to minimize headspace in the sample container by filling it completely.[1][4][5]

Q4: Is sample filtration necessary, and what type of filter should be used?

A4: The decision to filter depends on the research question. Unfiltered samples provide a measure of the total DPPD-Q concentration, including what may be sorbed to suspended particles. If filtration is performed, borosilicate glass fiber filters have been shown to provide the highest recovery.[4]

Q5: What are some key quality control measures I should implement?

A5: A robust quality control program is essential for reliable data. Key measures include:

  • Internal Standards: Use of isotopically labeled internal standards, such as 6-PPDQ-d5, is critical for accurate quantification.[2]

  • Spike Recovery: Fortifying samples with a known concentration of DPPD-Q (spiking) and measuring the recovery helps to assess matrix effects.[2][3]

  • Blanks: Field and trip blanks should be collected to check for contamination during sampling, transport, and analysis.[6]

  • Replicates: Collecting and analyzing replicate samples provides a measure of the precision of the entire sampling and analytical process.[6]

Troubleshooting Guide

Problem 1: Low or no recovery of DPPD-Q in my samples.

Possible Cause Troubleshooting Step
Degradation DPPD-Q is susceptible to degradation, particularly through photolysis.[7][8][9] Ensure samples are collected in amber glass bottles and stored in the dark at 4°C.[5] Analyze samples as soon as possible after collection. The half-life of DPPD-Q has been observed to be around 69 hours under certain laboratory conditions.[3]
Sorption DPPD-Q may adsorb to the walls of sample containers. Use glass bottles with PTFE-lined caps to minimize this effect.[4]
Low Solubility Measured concentrations of DPPD-Q in water samples can be significantly lower than nominal concentrations, likely due to its low solubility.[10]
Analytical Issues Poor ionization efficiency of DPPD-Q can lead to lower sensitivity compared to other PPDQs.[2] Ensure your analytical method is optimized for DPPD-Q. In some cases, using freshly prepared reagents, such as formic acid in the acceptor phase for CP-MIMS, has been shown to improve performance.[2][3]

Problem 2: High variability in replicate samples.

Possible Cause Troubleshooting Step
Sample Heterogeneity Surface water can be heterogeneous, especially in flowing water or during runoff events.[11] Ensure your sampling protocol is consistent and aims to collect a representative sample. For streams, collect the sample facing upstream without disturbing the sediment.[12]
Contamination Contamination can be introduced at any stage. Use clean sampling techniques, wear powder-free gloves, and pre-rinse sampling equipment and bottles with sample water when appropriate.[13][14]
Inconsistent Sample Processing Ensure all samples, including replicates, are handled and processed identically. This includes filtration, extraction, and storage conditions.

Quantitative Data Summary

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for various PPDQs using CP-MIMS coupled to MS/MS.

CompoundLOD (ng/L)LOQ (ng/L)
6-PPDQ6.020
IPPDQ1136
CPPDQ2.06.6
DTDPQ3.311
77PDQ4.816
DPPDQ2894
Data from[2]

Table 2: Spike Recoveries of PPDQs in Surface Water Samples.

CompoundMean Recovery (%)
6-PPDQ109 ± 14
IPPDQ105 ± 13
CPPDQ100 ± 16
DTDPQ106 ± 11
Data from[2][3]

Experimental Protocols

Method 1: Surface Water Sample Collection

  • Label pre-cleaned amber glass bottles with PTFE-lined septa with the sample ID, date, and time.[5][13]

  • If wading into the water body, approach the sampling location from downstream. Face upstream to avoid disturbing sediment into the sample.[12]

  • Rinse the sample bottle and cap three times with the surface water being collected, discarding the rinse water downstream.[5]

  • Submerge the bottle just below the surface (approximately 15 cm deep) and allow it to fill, taking care to avoid collecting surface scum.[13]

  • Fill the bottle completely to minimize headspace.[4][5]

  • Tightly cap the bottle and immediately place it in a cooler with ice packs for storage at 4°C.[2][5]

  • Record relevant field parameters such as water temperature, pH, and any visual observations in a field logbook.[12]

  • Transport the samples to the laboratory for analysis, prioritizing analysis within 5 days.[2]

Method 2: Sample Preparation using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

This is a generalized protocol based on methods for 6PPD-Q that can be adapted.

  • Spike the water sample with an isotopically labeled internal standard (e.g., 13C6-6PPD-quinone).[15]

  • Perform a liquid-liquid extraction of the water sample.[15]

  • Follow with a silica-based solid-phase extraction for cleanup.[15]

  • Elute the analyte from the SPE cartridge.

  • The extract is then ready for analysis by LC-MS/MS.

Method 3: Analysis by LC-MS/MS

This is an example protocol and should be optimized for the specific instrument.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 50 mm) with a compatible guard column.[2]

    • Mobile Phase A: UPLC-grade water with 0.1% formic acid.[2][15]

    • Mobile Phase B: Acetonitrile or a 1:1 mixture of acetonitrile/methanol with 0.1% formic acid.[2][15]

    • Gradient: A typical gradient starts at a lower percentage of organic phase (e.g., 20-30% B), ramps up to a high percentage (e.g., 90-100% B) to elute the analytes, holds for a short period, and then re-equilibrates at the starting conditions.[2][15]

  • Mass Spectrometry:

    • Operate the tandem mass spectrometer in positive-ion mode.[2]

    • Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor and product ion transitions for DPPD-Q and the internal standard.

Visualizations

experimental_workflow cluster_sampling Field Sampling cluster_lab Laboratory Analysis SampleCollection 1. Collect surface water in amber glass bottle Storage 2. Store at 4°C (minimize headspace) SampleCollection->Storage Immediate Spiking 3. Spike with internal standard Storage->Spiking Transport to Lab Extraction 4. Sample Preparation (e.g., SPE/LLE) Spiking->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Data 6. Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for DPPD-Q analysis.

troubleshooting_flow start Low/No DPPD-Q Recovery check_storage Check sample storage (4°C, dark, min. headspace)? start->check_storage check_container Used glass bottles with PTFE-lined caps? check_storage->check_container Yes solution_storage Improve sample preservation and reduce holding time check_storage->solution_storage No check_analytical Analytical method optimized? (e.g., fresh reagents) check_container->check_analytical Yes solution_container Use appropriate containers to minimize sorption check_container->solution_container No solution_analytical Optimize LC-MS/MS conditions for DPPD-Q check_analytical->solution_analytical No

Caption: Troubleshooting logic for low DPPD-Q recovery.

References

Technical Support Center: Accurate DPPD-Q Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of internal standards for the accurate quantification of N,N'-diphenyl-p-phenylenediamine quinone-diimine (DPPD-Q) and related p-phenylenediamine quinones (PPD-quinones).

Troubleshooting Guides

This section addresses specific issues that may arise during the quantitative analysis of DPPD-Q using internal standards (IS), particularly in complex matrices analyzed by Liquid Chromatography with Mass Spectrometry (LC-MS).

Q1: My internal standard (IS) signal is highly variable across my analytical run. What are the potential causes and how can I fix it?

Answer:

High variability in the internal standard response is a common issue that can compromise the accuracy and precision of your results.[1][2] The root cause can typically be traced to sample preparation, chromatographic issues, or instrument performance.[3][4]

Possible Causes & Solutions:

  • Inconsistent Sample Preparation:

    • Pipetting Errors: Inaccurate or inconsistent addition of the IS solution to samples, standards, and quality controls (QCs) is a frequent source of error.[3]

    • Incomplete Mixing: Failure to thoroughly vortex or mix the sample after adding the IS can lead to a non-homogenous sample and variable IS response.[4]

    • Variable Extraction Recovery: The efficiency of your sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may be inconsistent across the batch.[3] The IS and analyte should behave similarly during extraction.[1]

  • Instrumental Issues:

    • Autosampler/Injector Problems: Inconsistent injection volumes or partial needle blockage can lead to significant variability.[2][4]

    • Ion Source Instability: Contamination of the mass spectrometer's ion source can cause signal drift or fluctuations over the course of an analytical run.

  • Matrix Effects:

    • Ion Suppression/Enhancement: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the IS, causing its signal to vary between samples with different matrix compositions.[5][6][7]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing the cause of IS variability.

ISTroubleshooting Troubleshooting Internal Standard Variability start High IS Variability (>15% RSD) check_prep Review Sample Preparation Steps start->check_prep decision_prep Preparation Errors Identified? check_prep->decision_prep check_instrument Investigate Instrument Performance decision_instrument Instrumental Fault Found? check_instrument->decision_instrument check_matrix Assess Matrix Effects decision_matrix Matrix Effects Confirmed? check_matrix->decision_matrix decision_prep->check_instrument No solution_prep Re-optimize pipetting, mixing, and extraction. Retrain analyst. decision_prep->solution_prep Yes decision_instrument->check_matrix No solution_instrument Perform system maintenance: Clean ion source, check autosampler, run system suitability. decision_instrument->solution_instrument Yes solution_matrix Improve sample cleanup, optimize chromatography to separate IS from interferences. decision_matrix->solution_matrix Yes end_node Problem Resolved decision_matrix->end_node No solution_prep->end_node solution_instrument->end_node solution_matrix->end_node

A logical workflow for troubleshooting internal standard variability.
Q2: I'm observing significant ion suppression for DPPD-Q. Will a stable isotope-labeled (SIL) internal standard correct for this?

Answer:

Yes, using a stable isotope-labeled (SIL) internal standard is the most effective strategy to compensate for matrix effects like ion suppression.[8][9][10]

Explanation:

Matrix effects occur when molecules co-eluting from the chromatography column interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a suppressed or enhanced signal.[6][9] A SIL-IS is chemically and physically almost identical to the analyte (e.g., DPPD-Q).[3][11] This means it will:

  • Co-elute: It has nearly the same retention time as the analyte.

  • Experience Identical Matrix Effects: It will be suppressed or enhanced to the same degree as the analyte by interfering compounds.[3][8]

By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression is normalized, leading to accurate and precise quantification. While a SIL-IS is the gold standard, its signal can still be suppressed by a co-eluting analyte, which may impact sensitivity at the lower limit of quantification (LLOQ).[7]

The diagram below illustrates this principle.

SIL_Principle Principle of SIL-IS for Matrix Effect Correction cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled (SIL) Internal Standard no_is_sample Analyte in Sample (Ion Suppression Occurs) no_is_result Inaccurate Result: Signal is Artificially Low no_is_sample->no_is_result is_sample Analyte + SIL-IS in Sample (Both Experience Same Suppression) is_math Calculate Ratio: (Analyte Signal / IS Signal) is_sample->is_math is_result Accurate Result: Suppression is Normalized is_math->is_result

How a SIL-IS compensates for ion suppression matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of an internal standard for DPPD-Q quantification?

Answer:

The ideal internal standard should mimic the behavior of the analyte (DPPD-Q) throughout the entire analytical process. Stable isotope-labeled internal standards are considered the "gold standard" for LC-MS applications.[3][12]

CharacteristicStable Isotope-Labeled (SIL) ISStructural Analog IS
Structure Identical to analyte, with ¹³C, ¹⁵N, or ²H (deuterium) atoms.[3][11]Chemically similar structure, but not identical.
Retention Time Co-elutes or elutes very close to the analyte.Elutes near the analyte but is chromatographically resolved.
Ionization Experiences identical ionization and matrix effects as the analyte.[3][10]Similar, but not identical, ionization efficiency and susceptibility to matrix effects.
Extraction Recovery Identical recovery to the analyte.Similar, but may differ slightly.
Availability/Cost Often requires custom synthesis; can be expensive.[9]More likely to be commercially available or easier to synthesize; generally lower cost.
Recommendation Strongly Recommended. Provides the most accurate correction.[3][8]Use only when a SIL-IS is not feasible.

Note: While deuterium labeling is common, it's crucial to ensure the label is on a non-exchangeable position. ¹³C and ¹⁵N isotopes are generally more stable.[11]

Q2: What are the common analytical techniques for PPD-quinone analysis?

Answer:

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the predominant analytical method for the quantification of PPD-quinones like DPPD-Q and the well-studied 6PPD-quinone in various environmental and biological matrices.[8][13][14]

TechniqueDescriptionKey Advantages
LC-MS/MS Combines the separation power of Liquid Chromatography (LC) with the high selectivity and sensitivity of tandem Mass Spectrometry (MS/MS).[8][12]High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for precise detection of the target analyte even in complex samples.[13] High Sensitivity: Achieves very low limits of quantification (LOQ), often in the ng/L (ppt) range.[14][15] Accuracy: When paired with a SIL-IS, it provides the most accurate and reliable quantitative data.[12]
LC-HRMS Liquid Chromatography coupled with High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF).Used for the identification and confirmation of unknown PPD-quinones and their transformation products.[16][17] Provides high-confidence identification without requiring a commercial standard initially.[17]

Experimental Protocols

Protocol: Preparation of Calibration Standards and Internal Standard Working Solution

This protocol describes the preparation of calibration curve (CC) standards in a biological matrix (e.g., plasma) and the internal standard (IS) working solution for a typical LC-MS/MS assay.

Materials:

  • DPPD-Q reference standard

  • DPPD-Q-d10 (or other suitable SIL-IS)

  • LC-MS grade methanol and acetonitrile

  • Control blank biological matrix (e.g., human plasma)

Procedure:

  • Prepare Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of DPPD-Q and DPPD-Q-d10 into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C or below.

  • Prepare Intermediate & Spiking Solutions:

    • Perform serial dilutions of the DPPD-Q primary stock solution with 50:50 methanol:water to create a series of working solutions. These will be used to spike into the blank matrix.

  • Prepare Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the DPPD-Q-d10 primary stock solution with acetonitrile. This solution will often double as the protein precipitation solvent.[12] The final concentration should be chosen to yield a robust signal without causing detector saturation.

  • Prepare Calibration Curve Standards:

    • Aliquot blank matrix into labeled tubes (e.g., 90 µL per tube).

    • Spike 10 µL of the appropriate DPPD-Q working solution into each tube to achieve the final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Vortex each tube thoroughly.

  • Sample Extraction (Protein Precipitation Example):

    • To each calibration standard, QC, and unknown sample (100 µL), add a fixed volume (e.g., 300 µL) of the ice-cold Internal Standard Working Solution.

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Carefully transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.[12]

The workflow for this preparation is visualized below.

ProtocolWorkflow Workflow for Calibration Standard Preparation cluster_stocks Stock Solutions cluster_working Working Solutions cluster_prep Sample Preparation stock_analyte DPPD-Q Stock (1 mg/mL) work_analyte Serial Dilutions of DPPD-Q stock_analyte->work_analyte stock_is DPPD-Q-d10 Stock (1 mg/mL) work_is IS Working Solution (e.g., 100 ng/mL in ACN) stock_is->work_is spike_matrix Spike DPPD-Q into Blank Matrix work_analyte->spike_matrix add_is Add IS / Precipitate Proteins work_is->add_is spike_matrix->add_is centrifuge Vortex & Centrifuge add_is->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer lcms LC-MS/MS transfer->lcms Analyze

Experimental workflow from stock solutions to final sample analysis.

References

Validation & Comparative

DPPD-Quinone vs. 6PPD-Quinone: A Comparative Analysis of Aquatic Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the aquatic toxicity of two prevalent tire rubber-derived quinones, DPPD-quinone (DPPD-Q) and 6PPD-quinone (6PPD-Q), supported by experimental data.

Introduction

The ozonation of p-phenylenediamine (PPD) antioxidants, widely used in rubber tires, leads to the formation of quinone transformation products that can enter aquatic ecosystems through stormwater runoff. Among these, N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine quinone (6PPD-Q) has been identified as a highly toxic agent responsible for acute mortality in certain fish species, particularly salmonids. This guide provides a comparative toxicological overview of 6PPD-Q and another related compound, N,N'-diphenyl-p-phenylenediamine quinone (DPPD-Q), to inform environmental risk assessments and the development of safer alternatives.

Quantitative Toxicity Data

The acute toxicity of DPPD-Q and 6PPD-Q has been evaluated in various aquatic organisms. The following tables summarize the available median lethal concentration (LC50) and median effective concentration (EC50) data.

Table 1: Acute Toxicity of DPPD-Q in Aquatic Organisms

SpeciesEndpoint (Duration)Result (μg/L)
Rainbow Trout (Oncorhynchus mykiss)LC50 (96 h)> 50
Aquatic Bacterium (Vibrio fischeri)EC501760 - 15600

Table 2: Acute Toxicity of 6PPD-Q in Aquatic Organisms

SpeciesEndpoint (Duration)Result (μg/L)
Coho Salmon (Oncorhynchus kisutch)LC50 (24 h)0.095[1]
Rainbow Trout (Oncorhynchus mykiss)LC50 (96 h)0.35[1]
Brook Trout (Salvelinus fontinalis)LC50 (24 h)0.59
White-spotted Char (Salvelinus leucomaenis pluvius)LC50 (24 h)0.51
Chinook Salmon (Oncorhynchus tshawytscha)LC50 (24 h)67.3 - 82.1
Zebrafish (Danio rerio)LC50 (96 h)> Maximum Solubility
Medaka (Oryzias latipes)LC50 (96 h)> Maximum Solubility
Daphnia magna (Water Flea)LC50 (48 h)55
Hyalella azteca (Amphipod)LC50 (96 h)6
Burrowing Mayfly (Hexagenia spp.)NOEC (96 h)232.0
File Ramshorn Snail (Planorbella pilsbryi)NOEC (96 h)11.7
Washboard Mussel (Megalonaias nervosa)NOEC (96 h)17.9

NOEC: No Observed Effect Concentration

The data clearly indicates a significant difference in the acute toxicity between the two quinones. 6PPD-Q is exceptionally toxic to certain salmonids, with LC50 values in the low microgram to nanogram per liter range. In contrast, DPPD-Q did not cause mortality in rainbow trout at concentrations up to 50 μg/L[1]. For the aquatic bacterium Vibrio fischeri, both compounds exhibited toxicity, but the EC50 values for DPPD-Q were significantly higher, indicating lower toxicity compared to other PPD-quinones tested in the same study.[2]

Experimental Protocols

Acute Lethality Toxicity Test in Rainbow Trout

The following protocol was utilized in a key comparative study to assess the acute toxicity of various p-phenylenediamine-quinones, including DPPD-Q and 6PPD-Q.

  • Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss), with a size of 0.3–0.7 g, were used. The fish were reared and cultured under flow-through conditions at 15 ± 1 °C for 6 weeks prior to the experiments.

  • Exposure System: Exposures were conducted in 20 L plastic containers lined with food-grade polyethylene disposable vessel liners at 15 ± 1 °C for 96 ± 2 hours.

  • Test Concentrations: Rainbow trout were exposed to nominal concentrations of each PPD-quinone at 0.2, 0.8, 3, 12, and 50 μg/L (with a 25 μg/L concentration for 6PPD-Q). DPPD-Q was only tested at 12 and 50 μg/L due to the lack of observed toxicity at lower concentrations in preliminary tests.

  • Dosing: The test compounds were introduced by spiking approximately 2 mL of a methanol stock solution into 20 L of water. Control exposures received the same volume of the methanol solvent vehicle (0.01%).

  • Replicates and Observations: Three replicates were performed for each treatment group, with 10 fish per replicate. Mortality was monitored over the 96-hour exposure period.

Signaling Pathways and Toxic Mechanisms

The significant disparity in toxicity between DPPD-Q and 6PPD-Q suggests different mechanisms of action or variations in uptake and metabolism.

6PPD-Quinone

Research into the toxic mechanisms of 6PPD-Q is ongoing, with several potential pathways being investigated:

  • Disruption of Vascular Permeability: Studies in coho salmon have suggested that 6PPD-Q exposure leads to a dysregulation of genomic pathways that govern cell-cell contacts and endothelial permeability. This could potentially disrupt the blood-brain barrier.

  • PPARγ Signaling Disruption: In zebrafish, exposure to 6PPD and 6PPD-Q has been shown to induce hepatotoxicity by disrupting peroxisome proliferator-activated receptor gamma (PPARγ) signaling, a key regulator of lipid metabolism and inflammation.[3]

  • DNA Adduct Formation: There is evidence that 6PPD-Q can form DNA adducts, which can lead to genotoxicity.

The following diagram illustrates a simplified hypothetical signaling pathway for 6PPD-Q-induced toxicity based on current research.

G cluster_exposure Exposure cluster_cellular Cellular Effects cluster_organismal Organismal Effects 6PPD-Q 6PPD-Q Cellular_Uptake Cellular Uptake 6PPD-Q->Cellular_Uptake PPARg_Disruption PPARγ Disruption Cellular_Uptake->PPARg_Disruption Vascular_Permeability_Dysregulation Vascular Permeability Dysregulation Cellular_Uptake->Vascular_Permeability_Dysregulation DNA_Adduct_Formation DNA Adduct Formation Cellular_Uptake->DNA_Adduct_Formation Hepatotoxicity Hepatotoxicity PPARg_Disruption->Hepatotoxicity Blood_Brain_Barrier_Disruption Blood-Brain Barrier Disruption Vascular_Permeability_Dysregulation->Blood_Brain_Barrier_Disruption Genotoxicity Genotoxicity DNA_Adduct_Formation->Genotoxicity Acute_Mortality Acute Mortality (in sensitive species) Hepatotoxicity->Acute_Mortality Blood_Brain_Barrier_Disruption->Acute_Mortality Genotoxicity->Acute_Mortality

Caption: Hypothetical signaling pathway for 6PPD-Q toxicity.

DPPD-Quinone

Currently, there is a lack of specific research on the signaling pathways affected by DPPD-Q in aquatic organisms. The observed low toxicity in the studies conducted so far may be a contributing factor to this data gap. It is possible that DPPD-Q has a different molecular structure that is less reactive or is more readily metabolized and detoxified by aquatic organisms. Further research is needed to elucidate the specific molecular interactions of DPPD-Q.

Conclusion

The available experimental data demonstrates a stark contrast in the aquatic toxicity of DPPD-Q and 6PPD-Q. 6PPD-Q is a highly potent and acutely toxic compound to certain aquatic species, particularly salmonids, at environmentally relevant concentrations. In contrast, DPPD-Q exhibits significantly lower acute toxicity in the species tested to date. This suggests that the chemical structure of the p-phenylenediamine-quinone plays a critical role in its toxicological profile. Further research is warranted to expand the toxicological database for DPPD-Q across a wider range of aquatic organisms and to investigate the underlying mechanisms of its apparently lower toxicity. This knowledge is crucial for the development of safer and more environmentally benign alternatives to current tire rubber antioxidants.

References

Comparative Analysis of DPPD and DPPD-Q Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative toxicological overview of N,N'-diphenyl-p-phenylenediamine (DPPD) and its oxidized form, DPPD-quinone (DPPD-Q). The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their relative toxicities and underlying mechanisms.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for DPPD and DPPD-Q from various experimental models. It is important to note that direct comparisons should be made with caution, as the data are derived from different studies and biological systems.

CompoundTest Organism/SystemEndpointValueReference(s)
DPPD RatNOAEL (Reproductive/Developmental)8 mg/kg bw/day[1]
RatNOAEL (Repeated Dose)1000 mg/kg bw/day[1]
Vibrio fischeriAcute ToxicityHigher than 6PPD[2]
Human Liver Cells (L02)Cytotoxicity (Cell Viability)Reduced to 69.59% at 10 µg/L
DPPD-Q Vibrio fischeriEC50 (Bioluminescence Inhibition)1.76 mg/L[3][4]
Rainbow Trout (Oncorhynchus mykiss)96-hour Acute LethalityNo toxicity at 12 & 50 µg/L[5]
Coho Salmon Cell Line (CSE-119)CytotoxicityNo cytotoxicity observed[5]
Human Liver Cells (L02)Cytotoxicity (Cell Viability)34.4% decrease at 10 µg/L

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Rat Reproduction/Developmental Toxicity Screening Test (based on OECD Guideline 421)

This study aimed to assess the effects of DPPD on male and female reproductive performance and the development of offspring.

  • Test Species: Crl:CD(SD) SPF rats.[1]

  • Administration: DPPD was administered daily by oral gavage.[1]

  • Dosage Groups: For the reproduction/developmental toxicity arm, dose levels of 0, 8, 50, and 300 mg/kg bw/day were used.[1]

  • Dosing Period: Male and female rats were dosed for a total of 42-46 days, including a pre-mating period, mating period, and for females, throughout gestation and lactation.[1]

  • Observations: Clinical observations, body weight, food and water consumption, estrous cycles, mating performance, fertility, gestation length, parturition, and litter data were recorded. Offspring were observed for viability, and body weight.[5][6]

  • Pathology: A gross necropsy was performed on all adult animals, and reproductive organs were subjected to histopathological examination.[5][6]

Aquatic Toxicity Test with Vibrio fischeri

This assay determines the acute toxicity of a substance by measuring the inhibition of the natural bioluminescence of the marine bacterium Vibrio fischeri.

  • Test Organism: Vibrio fischeri.[3]

  • Endpoint: The half maximal effective concentration (EC50) that causes a 50% reduction in bioluminescence after a specified exposure time (e.g., 30 minutes).[4]

  • Procedure: A standardized suspension of V. fischeri is exposed to a series of concentrations of the test substance. The light output is measured at specific time points and compared to a control.[7][8] The data is then used to calculate the EC50 value.

96-hour Acute Lethality Test with Rainbow Trout

This test evaluates the acute lethal toxicity of a substance to fish over a 96-hour period.

  • Test Species: Juvenile rainbow trout (Oncorhynchus mykiss).[5]

  • Methodology: The test was conducted in accordance with Environment and Climate Change Canada's "Biological best method: acute lethality test using rainbow trout" (Report EPS1/RM/9).[5]

  • Exposure Conditions: Static exposure in 20 L containers at 15 ± 1 °C for 96 ± 2 hours.[5]

  • Test Concentrations: For DPPD-Q, nominal concentrations of 12 and 50 µg/L were tested.[5]

  • Observations: Mortality was recorded over the 96-hour test period.[5]

Cytotoxicity Assay with Human Liver Cells (L02)

This in vitro assay assesses the potential of a substance to cause cell death in a human liver cell line.

  • Cell Line: Human proto-hepatocyte cell line L02.

  • Exposure: Cells were exposed to various concentrations of DPPD or DPPD-Q for 24 hours.

  • Endpoint: Cell viability was determined using the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells.

  • Procedure: After the 24-hour exposure period, the CCK-8 reagent was added to the cell culture medium. The absorbance was then measured to determine the percentage of viable cells relative to an untreated control group.

Proposed Toxicity Pathway

The precise signaling pathways for DPPD and DPPD-Q toxicity are not fully elucidated. However, studies on the parent compound, p-phenylenediamine (PPD), and other quinone derivatives suggest a central role of oxidative stress. The diagram below illustrates a proposed signaling pathway that may be relevant to the toxicity of DPPD and DPPD-Q. It is hypothesized that these compounds induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the modulation of key signaling pathways involved in inflammation, cell survival, and apoptosis.

Toxicity_Pathway cluster_0 Cellular Exposure cluster_1 Mechanism of Action cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes DPPD DPPD / DPPD-Q ROS Reactive Oxygen Species (ROS) Production DPPD->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes NFkB NF-κB Pathway (Inhibition) ROS->NFkB Inhibits mTOR mTOR Pathway (Inhibition) ROS->mTOR Inhibits Wnt Wnt Pathway (Inhibition) ROS->Wnt Inhibits Apoptosis Apoptosis Mito->Apoptosis Leads to Inflammation Inflammation NFkB->Inflammation Regulates CellDamage Cellular Damage mTOR->CellDamage Related to Wnt->CellDamage Related to

Proposed signaling pathway for DPPD and DPPD-Q toxicity.

Conclusion

The available data suggests that both DPPD and its oxidized form, DPPD-Q, exhibit toxic properties across various biological systems. DPPD has demonstrated reproductive and developmental toxicity in rats, while DPPD-Q shows acute toxicity to aquatic microorganisms.[1][3][4] In vitro studies on human liver cells indicate that both compounds can induce cytotoxicity. The primary mechanism of toxicity for this class of compounds is believed to be the induction of oxidative stress, which can lead to mitochondrial dysfunction, modulate critical signaling pathways such as NF-κB, mTOR, and Wnt, and ultimately result in cellular damage and apoptosis.[9]

It is important to highlight that DPPD-Q was found to be less acutely toxic than DPPD to the aquatic bacterium Vibrio fischeri.[4] However, in a human liver cell line, DPPD-Q induced a greater decrease in cell viability at a concentration of 10 µg/L compared to the effect observed for DPPD at the same concentration. Further research is required to fully elucidate the comparative toxicity profiles, particularly through studies that directly compare both compounds in the same experimental systems. A deeper understanding of their specific interactions with cellular signaling pathways will be crucial for a comprehensive risk assessment.

References

Navigating the Analytical Maze: A Comparative Guide to DPPD-Quinone Detection Methods in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide offering a comparative analysis of current methods for the detection of N,N'-diphenyl-p-phenylenediamine quinone (DPPD-Q) in complex environmental and biological matrices is presented below. This guide is tailored for researchers, scientists, and drug development professionals, providing objective comparisons of analytical performance and detailed experimental data to support informed methodological choices.

DPPD-Q, a transformation product of the widely used antioxidant DPPD, has raised environmental and health concerns due to its potential toxicity. Accurate and reliable detection of this compound in intricate samples such as soil, water, and biological tissues is paramount for risk assessment and toxicological studies. This guide systematically evaluates the predominant analytical techniques, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), to elucidate their respective strengths and limitations.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance of LC-MS/MS and HPLC-UV for the analysis of p-phenylenediamine (PPD) derivatives, including DPPD-Q, based on a review of current literature.

ParameterLC-MS/MSHPLC-UVKey Considerations
Limit of Detection (LOD) Low ng/L to pg/g range[1][2]µg/L to ng/g range[3]LC-MS/MS offers significantly higher sensitivity, crucial for trace-level detection in environmental samples.
Limit of Quantification (LOQ) Low ng/L to pg/g range[1][2]µg/L to ng/g range[3]The superior sensitivity of LC-MS/MS allows for reliable quantification at much lower concentrations.
Selectivity Very HighModerate to HighTandem mass spectrometry provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference[3][4]. HPLC-UV is more susceptible to co-eluting interferences[3][4].
Matrix Effects Can be significant (ion suppression/enhancement), often requires internal standards for correction.Generally lower than LC-MS/MS, but still present.Isotope-labeled internal standards are recommended for LC-MS/MS to compensate for matrix-induced variations.
**Linearity (R²) **Typically >0.99[5][6]Typically >0.99[6]Both techniques demonstrate excellent linearity over a defined concentration range.
Applicable Matrices Water, soil, sediment, air, biological tissues (fish, cells)[5][7][8]Biological fluids, pharmaceutical formulations[3]LC-MS/MS is more versatile for a wider range of complex matrices due to its high selectivity and sensitivity.
Cost & Complexity Higher initial investment and operational complexity.Lower initial cost and simpler operation.The choice may be influenced by budget and available technical expertise.

Experimental Protocols: A Closer Look

Detailed methodologies are critical for replicating and validating analytical results. Below are representative protocols for sample preparation and instrumental analysis for DPPD-Q.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from aqueous samples.

  • Cartridge Conditioning: An Oasis PRiME HLB cartridge is conditioned sequentially with methanol and ultrapure water.

  • Sample Loading: The water sample, acidified and spiked with an internal standard (e.g., d5-6PPD-Q), is passed through the conditioned cartridge.

  • Washing: The cartridge is washed with a low percentage of organic solvent in water to remove hydrophilic impurities.

  • Elution: The target analytes, including DPPD-Q, are eluted with an organic solvent such as acetonitrile or methanol.

  • Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Biological Tissues

Liquid-liquid extraction is a classic method for separating compounds based on their differential solubilities in two immiscible liquids.

  • Homogenization: The tissue sample is homogenized in a suitable buffer.

  • Extraction: An organic solvent (e.g., acetonitrile, ethyl acetate) is added to the homogenate, followed by vigorous mixing to facilitate the transfer of DPPD-Q into the organic phase.

  • Phase Separation: The mixture is centrifuged to achieve a clear separation of the aqueous and organic layers.

  • Collection and Evaporation: The organic layer containing the analyte is carefully collected and evaporated to dryness.

  • Reconstitution: The residue is redissolved in the mobile phase for chromatographic analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and selective quantification of DPPD-Q.

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution program. The mobile phase often consists of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard. This highly selective detection method minimizes interferences from the complex sample matrix[2].

Visualizing the Workflow and Potential Toxicity Pathway

To further clarify the analytical process and the biological context of DPPD-Q, the following diagrams have been generated.

DPPD-Q Analytical Workflow General Analytical Workflow for DPPD-Q cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix (Water, Soil, Tissue) Extraction Extraction (SPE, LLE, QuEChERS) Sample->Extraction Homogenization/ Acidification Cleanup Clean-up & Concentration Extraction->Cleanup LC LC Separation (e.g., C18 column) Cleanup->LC Reconstitution MS MS/MS Detection (MRM Mode) LC->MS Ionization (ESI+) Quant Quantification (Internal Standard Calibration) MS->Quant Report Reporting Quant->Report

A generalized workflow for the analysis of DPPD-Q in complex matrices.

DPPD-Q Toxicity Pathway Simplified Potential Toxicity Pathway of PPD-Quinones DPPDQ DPPD-Quinone Exposure Cell Cellular Uptake DPPDQ->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Membrane Cell Membrane Damage Cell->Membrane Protein Protein Interaction (e.g., Luciferase) Cell->Protein MAPK MAPK Signaling Pathway ROS->MAPK Ca Calcium Signaling Pathway ROS->Ca Toxicity Cellular Toxicity Membrane->Toxicity Protein->Toxicity MAPK->Toxicity Ca->Toxicity

A simplified diagram of potential toxicological pathways of PPD-quinones.

Conclusion

The accurate detection and quantification of DPPD-Q in complex matrices is a critical analytical challenge. While HPLC-UV can be a cost-effective screening tool, LC-MS/MS stands out as the superior method for trace-level quantification due to its enhanced sensitivity and selectivity, particularly in challenging matrices. The choice of the optimal method will ultimately depend on the specific requirements of the study, including the required detection limits, the complexity of the sample matrix, and available resources. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make well-informed decisions for their analytical workflows. Further research into the toxicological pathways of DPPD-Q will continue to drive the need for robust and validated detection methods.

References

A Guide to Cross-Validation of DPPD-Q Analysis with Commercial Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of emerging contaminants like N,N'-Diphenyl-p-phenylenediamine quinone (DPPD-Q) is critical for environmental and toxicological assessments. This guide provides a framework for cross-validating an in-house analytical method for DPPD-Q with services from commercial laboratories, ensuring data integrity, reproducibility, and regulatory compliance. DPPD-Q is an oxidized derivative of the antioxidant DPPD and has been identified in tire wear particles, particulate matter (PM2.5), and wastewater.[1][2]

Comparative Analysis of Analytical Methods

When cross-validating an in-house DPPD-Q analysis method, typically employing Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), with a commercial lab, it is essential to compare key performance metrics. The following table summarizes a hypothetical comparison between an in-house method and two representative commercial labs.

ParameterIn-house MethodCommercial Lab A (General Environmental)Commercial Lab B (Specialized Toxicology)
Methodology LC-HRMSLC-MS/MSLC-HRMS
Limit of Quantification (LOQ) 0.05 µg/L0.1 µg/L0.02 µg/L
**Linearity (R²) **>0.99>0.99>0.995
Recovery (%) 97 ± 4.9%90-110%95-105%
Precision (%RSD) <10%<15%<8%
Turnaround Time 2-3 days10-15 business days7-10 business days
Accreditation N/A (For Research Use)ISO/IEC 17025ISO/IEC 17025, GLP

Experimental Protocols

Detailed methodologies are crucial for a successful cross-validation study. The process involves comparing results from an established in-house method with those from external laboratories to ensure consistency and reliability.[3][4][5]

In-House DPPD-Q Quantification Protocol

This protocol is based on methods described for the analysis of p-Phenylenediamine-quinones.[6]

  • Sample Preparation:

    • For water samples, spike with an internal standard (e.g., d5-6PPD-Q).

    • For solid matrices (e.g., tissue, sediment), homogenize the sample and perform a solvent extraction using acetonitrile.

    • Centrifuge the sample, and collect the supernatant for analysis.

  • LC-HRMS Analysis:

    • Column: Use a suitable C18 column for separation.

    • Mobile Phase: A gradient of methanol and water with a suitable modifier.

    • Mass Spectrometry: Operate in a positive ion mode, monitoring for the specific m/z of DPPD-Q.

  • Data Analysis:

    • Quantify DPPD-Q concentration by comparing its peak area to that of the internal standard.

    • Generate a calibration curve using standards of known concentrations to ensure linearity.

Cross-Validation Protocol with Commercial Labs
  • Sample Selection: Prepare a set of identical samples for analysis. This should include:

    • Blank Samples: A matrix identical to the study samples but without the analyte.

    • Spiked Samples: Blank matrix spiked with known concentrations of DPPD-Q at low, medium, and high levels.

    • Incurred Samples: "Real-world" samples where DPPD-Q is expected to be present.

  • Sample Distribution:

    • Analyze a subset of the samples using the in-house method.

    • Send the remaining samples, blinded, to two or more commercial laboratories for analysis.

  • Data Comparison:

    • Once the results are received from the commercial labs, compare them to the in-house data.

    • Use statistical methods, such as regression analysis and Bland-Altman plots, to assess the agreement between the different laboratories.[5] The percentage bias for clinical study samples should ideally be within ±15%.

Visualizing the Process

To better understand the workflow and context of DPPD-Q analysis, the following diagrams are provided.

cluster_source Source of DPPD-Q cluster_env Environmental Compartments cluster_analysis Analysis Tire Wear Tire Wear Water Water Tire Wear->Water Air (PM2.5) Air (PM2.5) Tire Wear->Air (PM2.5) Industrial Effluent Industrial Effluent Industrial Effluent->Water Sediment Sediment Water->Sediment Sample Collection Sample Collection Water->Sample Collection Sediment->Sample Collection Air (PM2.5)->Sample Collection LC-MS Analysis LC-MS Analysis Sample Collection->LC-MS Analysis Data Reporting Data Reporting LC-MS Analysis->Data Reporting cluster_prep Preparation Phase cluster_execution Execution Phase cluster_eval Evaluation Phase A Define Acceptance Criteria B Prepare Spiked and Incurred Samples A->B C In-House Analysis B->C D Ship Blinded Samples to Commercial Labs B->D G Receive Data from Labs C->G E Commercial Lab A Analysis D->E F Commercial Lab B Analysis D->F E->G F->G H Statistical Comparison of Datasets G->H I Report and Conclusion H->I

References

Unveiling the Potency of DPPD-Q: A Comparative Guide to Quinone-Based Urease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the urease inhibition activity of N,N'-diphenyl-p-phenylenediamine quinone (DPPD-Q) with other quinone derivatives. This document summarizes key experimental data, outlines detailed methodologies for urease inhibition assays, and visualizes the underlying biochemical pathways and experimental workflows.

Executive Summary

Urease, a nickel-containing enzyme, plays a crucial role in the pathogenesis of various diseases by catalyzing the hydrolysis of urea to ammonia, leading to an increase in local pH. This activity is a key virulence factor for bacteria such as Helicobacter pylori. Consequently, the inhibition of urease is a significant therapeutic strategy. Quinones have emerged as a promising class of urease inhibitors. Among them, DPPD-Q, an oxidized derivative of the antioxidant DPPD, has demonstrated potent inhibitory effects. This guide offers a comparative analysis of DPPD-Q's performance against other quinones, supported by available experimental data.

Quantitative Comparison of Urease Inhibition

DPPD-Q has been shown to inhibit 91.4% of jack bean urease activity at a concentration of 5 µM[1][2][3]. This strong inhibition at a low micromolar concentration suggests that DPPD-Q is a highly effective urease inhibitor.

For comparison, the table below compiles the IC50 values of several other quinone derivatives against urease, as reported in various studies. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.

CompoundUrease SourceIC50 ValueReference
DPPD-Q Jack Bean ~5 µM (91.4% inhibition) [1][2][3]
1,4-BenzoquinoneJack Bean0.045 µM (Ki)[4]
2,5-Dimethyl-1,4-benzoquinoneJack Bean1.2 µM (Ki)[4]
Tetrachloro-1,4-benzoquinoneJack BeanNot specifiedData not available in searched articles
1,4-NaphthoquinoneJack BeanNot specifiedData not available in searched articles

Note: Ki values represent the overall inhibition constant from a slow-binding inhibition study and provide an indication of high inhibitory potency.*

Experimental Protocols for Urease Inhibition Assay

The determination of urease inhibitory activity is crucial for the evaluation of compounds like DPPD-Q. A commonly employed method is the spectrophotometric assay that measures the production of ammonia from the enzymatic hydrolysis of urea.

General Principle

The assay measures the concentration of ammonia produced by the action of urease on urea. The amount of ammonia is determined using the Berthelot method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex. The intensity of the color, measured spectrophotometrically, is proportional to the amount of ammonia produced, and thus to the urease activity. The inhibitory activity of a compound is determined by measuring the reduction in ammonia production in the presence of the inhibitor.

Reagents and Materials
  • Urease enzyme (e.g., from Jack Bean)

  • Urea solution

  • Phosphate buffer (pH 7.0-7.4)

  • Test compound (e.g., DPPD-Q) dissolved in a suitable solvent (e.g., DMSO)

  • Phenol reagent (e.g., sodium nitroprusside and phenol)

  • Alkali reagent (e.g., sodium hypochlorite and sodium hydroxide)

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Preparation of Solutions: Prepare stock solutions of urease, urea, and the test inhibitor in the appropriate buffer.

  • Incubation: In a 96-well plate, add a solution of urease enzyme to each well. Then, add different concentrations of the test compound (inhibitor) to the respective wells. A control well should contain the enzyme and the solvent used to dissolve the inhibitor.

  • Pre-incubation: The plate is typically pre-incubated for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the urea solution to all wells.

  • Incubation for Reaction: The plate is incubated for a defined time (e.g., 30 minutes) at the same temperature to allow the hydrolysis of urea.

  • Color Development: The reaction is stopped, and the color is developed by adding the phenol and alkali reagents.

  • Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured using a microplate reader at a specific wavelength (typically around 625-630 nm)[5].

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • IC50 Determination: To determine the IC50 value, the percentage of inhibition is plotted against different concentrations of the inhibitor.

Visualizing the Process: Diagrams

To better understand the experimental process and the underlying mechanism, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis reagents Prepare Reagents (Urease, Urea, Inhibitor) plate Prepare 96-well Plate add_enzyme Add Urease to Wells add_inhibitor Add Inhibitor (Varying Concentrations) add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_urea Add Urea (Start Reaction) pre_incubate->add_urea incubate Incubate add_urea->incubate add_reagents Add Berthelot Reagents incubate->add_reagents measure_abs Measure Absorbance add_reagents->measure_abs calculate Calculate % Inhibition & IC50 measure_abs->calculate

Caption: Experimental workflow for urease inhibition assay.

inhibition_mechanism cluster_enzyme Urease Active Site Cys Cysteine Residue (with -SH group) Inactive_Enzyme Inactive Enzyme (Covalent Adduct) Ni Nickel Ions Quinone Quinone (e.g., DPPD-Q) Quinone->Cys Covalent Modification

Caption: Proposed mechanism of urease inhibition by quinones.

Mechanism of Urease Inhibition by Quinones

The inhibitory action of many quinones on urease is attributed to their ability to react with sulfhydryl (-SH) groups of cysteine residues within the enzyme[6][7]. Urease contains several cysteine residues, and modification of these residues, particularly those near the active site, can lead to a loss of enzymatic activity.

The proposed mechanism involves the Michael addition of the thiol group of a cysteine residue to the electrophilic carbon-carbon double bond of the quinone ring. This results in the formation of a stable covalent adduct, which alters the three-dimensional structure of the enzyme and/or directly blocks the active site, thereby inhibiting its catalytic function. The high reactivity of DPPD-Q and other potent quinone inhibitors is likely due to the electronic properties of the quinone ring system, which make it susceptible to nucleophilic attack by the cysteine thiol.

Conclusion

DPPD-Q stands out as a potent inhibitor of urease, demonstrating significant activity at low micromolar concentrations. While a direct, side-by-side comparison of IC50 values with a broad range of other quinones is needed for a definitive ranking, the available data strongly supports its high efficacy. The mechanism of inhibition, likely proceeding through covalent modification of key cysteine residues in the urease enzyme, is a common feature among many quinone-based inhibitors. The detailed experimental protocols provided in this guide offer a standardized approach for further comparative studies and the development of novel, more effective urease inhibitors for therapeutic applications.

References

Unraveling the Toxicity of DPPD-Q and its Structural Relatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of N,N'-disubstituted p-phenylenediamine (PPD) antioxidants in various industrial applications, particularly in rubber products, has led to growing concerns about their environmental fate and potential toxicity. A significant area of investigation surrounds the quinone transformation products of these PPDs, with N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q) gaining notoriety for its acute toxicity to certain aquatic species. This guide provides a comparative analysis of the toxicity of DPPD-Q (N,N'-diphenyl-p-phenylenediamine quinone) and its structural analogues, presenting key experimental data and methodologies to inform future research and the development of safer alternatives.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity and cytotoxicity of DPPD-Q and its structural analogues. A notable observation from the data is the significantly higher toxicity of 6PPD-Q compared to other tested analogues in aquatic organisms.

Table 1: Acute Toxicity of PPD-Quinones in Rainbow Trout (Oncorhynchus mykiss)

Compound96-hour LC50 (μg/L)Reference
6PPD-Q0.35[1]
DPPD-Q> 50[1]
CPPD-Q> 50[1]
HPPD-Q> 50[1]
DTPD-Q> 50[1]
6PPD (parent compound)> 50[1]

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test subjects within a specified time. CPPD-Q: N-cyclohexyl-N'-phenyl-p-phenylenediamine quinone HPPD-Q: N-heptyl-N'-phenyl-p-phenylenediamine quinone DTPD-Q: N,N'-di-p-tolyl-p-phenylenediamine quinone

Table 2: In Vitro Cytotoxicity of PPD-Quinones

CompoundCell LineEndpointValue (μg/L)Reference
6PPD-QCSE-119 (Coho Salmon Embryo)EC50 (Metabolic)7.9[2]
6PPD-QCSE-119 (Coho Salmon Embryo)EC50 (Cytotoxicity)6.1[2]
6PPD-QHepG2 (Human Liver Carcinoma)IC50 (48 hr)127.50[3]
6PPD-QL02 (Human Normal Liver)IC50 (48 hr)22.51[3]
DPPD-QVibrio fischeriEC501.76 mg/L[4]

EC50 (Effective Concentration 50): The concentration of a drug that gives half-maximal response. IC50 (Inhibitory Concentration 50): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

96-hour Acute Lethality Toxicity Test in Rainbow Trout

This protocol is based on the methodology described in the study by Nair et al. (2023).[1]

Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss), 0.3-0.7 g.

Test Conditions:

  • Apparatus: 20 L plastic containers with food-grade polyethylene disposable liners.

  • Temperature: 15 ± 1 °C.

  • Duration: 96 ± 2 hours.

  • Test Type: Static.

Procedure:

  • Prepare stock solutions of each PPD-quinone in methanol.

  • Spike approximately 2 mL of the methanol stock solution into 20 L of water to achieve the desired nominal concentrations (e.g., 0.2, 0.8, 3, 12, and 50 μg/L). For DPPD-Q, testing was only conducted at 12 and 50 μg/L due to no observed toxicity at lower concentrations.[1]

  • Include a control group dosed with the methanol solvent vehicle at the same level as the treatment groups (0.01%).

  • Use three replicates for each treatment group, with 10 fish per replicate.

  • Monitor fish for mortality over the 96-hour period.

Cell Viability and Cytotoxicity Assays

This protocol is adapted from the methodology for assessing the toxicity of 6PPD-Q in salmonid cell lines by Greer et al. (2023).[2]

Cell Lines:

  • CSE-119 (Coho salmon embryo)

  • CHSE-214 (Chinook salmon embryo)

  • RTG-2 (Rainbow trout gonad)

  • SSE-5 (Sockeye salmon embryo)

Procedure:

  • Seed cells in 96-well plates at a density of 10,000 cells per well in 100 μL of media.

  • Allow cells to adhere for 24 hours.

  • Prepare 2X solutions of the test compounds (e.g., 6PPD-Q) in cell media.

  • Add 100 μL of the 2X solution to each well to achieve the final desired concentrations (e.g., 0.1–100 μg/L).

  • Include a solvent control with the same percentage of DMSO as the highest test concentration.

  • Incubate for 24 hours.

  • Metabolic Activity Assay: Assess metabolic activity using a suitable assay (e.g., resazurin-based).

  • Cytotoxicity Assay: Measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from lysed cells.

Mechanisms of Toxicity: A Glimpse into Cellular Disruption

Research into the toxic mechanisms of PPD-quinones, particularly 6PPD-Q, points towards a multi-faceted cellular assault involving oxidative stress, DNA damage, and the dysregulation of key signaling pathways.

Oxidative Stress and DNA Damage: PPD-quinones are redox-active molecules that can participate in reactions that generate reactive oxygen species (ROS).[5] This can lead to a state of oxidative stress within the cell, causing damage to lipids, proteins, and DNA. One identified mechanism of DNA damage is the formation of DNA adducts. For instance, 6PPD-Q has been shown to react with deoxyguanosine to form a 3-hydroxy-1, N2-6PPD-etheno-2'-deoxyguanosine (6PPDQ-dG) adduct in both mammalian and algal cells.[6]

Signaling Pathway Disruption: Studies suggest that PPDs and their quinone derivatives can interfere with crucial cellular signaling pathways.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. There is evidence to suggest that PPD-quinones may modulate the MAPK signaling pathway, potentially contributing to their toxic effects.[7][8]

  • PPARγ Signaling Pathway: The peroxisome proliferator-activated receptor gamma (PPARγ) is a key regulator of lipid metabolism and inflammation. Chronic exposure to 6PPD and 6PPD-Q has been shown to downregulate PPARγ, leading to hepatotoxicity in zebrafish.

The following diagram illustrates a proposed logical workflow for the toxicity of PPD-quinones, integrating the concepts of oxidative stress and signaling pathway disruption.

PPD_Quinone_Toxicity_Workflow cluster_exposure Exposure & Uptake cluster_cellular_response Cellular Response cluster_adverse_outcomes Adverse Outcomes exposure PPD-Quinone Exposure uptake Cellular Uptake exposure->uptake ros Increased ROS (Oxidative Stress) uptake->ros ppar_inhibition PPARγ Pathway Inhibition uptake->ppar_inhibition inhibits dna_damage DNA Adduct Formation ros->dna_damage direct damage mapk_activation MAPK Pathway Activation ros->mapk_activation activates apoptosis Apoptosis dna_damage->apoptosis triggers inflammation Inflammation mapk_activation->inflammation mapk_activation->apoptosis ppar_inhibition->inflammation promotes organ_toxicity Organ Toxicity (e.g., Hepatotoxicity) inflammation->organ_toxicity apoptosis->organ_toxicity

Caption: Proposed toxicity workflow for PPD-Quinones.

Conclusion

The available data clearly indicates a significant difference in the toxicity profiles of various PPD-quinone analogues. While DPPD-Q and several other tested analogues exhibit low acute toxicity to rainbow trout, 6PPD-Q is highly toxic. This highlights the critical role that the chemical structure of the side chains plays in determining the toxic potential of these compounds. The mechanisms of toxicity appear to be complex, involving oxidative stress, DNA damage, and the disruption of key cellular signaling pathways. Further research is warranted to fully elucidate these mechanisms and to conduct comprehensive comparative toxicity studies across a wider range of analogues and endpoints. This knowledge is essential for the development of safer and more environmentally benign antioxidant alternatives.

References

DPPD-Q vs. DPPD: A Comparative Guide to Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antioxidant properties of N,N'-diphenyl-p-phenylenediamine (DPPD) and its oxidized form, N,N'-diphenyl-p-phenylenediamine-quinone (DPPD-Q). The information is intended for researchers, scientists, and drug development professionals, offering a summary of available data, experimental protocols, and mechanistic insights.

Quantitative Data on Antioxidant and Biological Activity

A comprehensive search of scientific literature did not yield a direct, side-by-side comparison of the antioxidant efficacy of DPPD and DPPD-Q using standardized assays like the DPPH or ABTS radical scavenging assays. However, some individual data points on their biological and reactive properties have been reported.

CompoundAssayResultInterpretation
DPPD-Q Dithiothreitol (DTT) AssayDTT consumption rate: 1.52 μM min⁻¹ μM⁻¹Indicates oxidative potential and ability to react with thiol-containing molecules. A direct comparison with DPPD is not available.
DPPD-Q V. fischeri Toxicity AssayEC50 = 1.76 mg/mLDPPD-Q is reported to be less toxic to the aquatic bacterium Vibrio fischeri than its parent compound, DPPD.
DPPD Theoretical RankingPredicted to have lower antioxidant effectiveness than SPPD, MBPPD, 6PPD, and IPPD.A computational study suggests its intrinsic antioxidant activity may be lower than other p-phenylenediamines, though this has not been experimentally verified against DPPD-Q.

Note: The lack of standardized, direct comparative data makes it impossible to definitively conclude on the relative antioxidant efficacy of DPPD versus DPPD-Q. The DTT assay for DPPD-Q suggests it is redox-active, but without a corresponding value for DPPD, a comparison cannot be made.

Mechanism of Antioxidant Action

The antioxidant activity of p-phenylenediamines like DPPD is primarily attributed to their ability to donate a hydrogen atom from their secondary amine groups to neutralize radical species. This action terminates the radical chain reactions that are characteristic of oxidative stress. The resulting p-phenylenediamine radical is stabilized by resonance, which is a key factor in its antioxidant efficacy.

The following diagram illustrates the proposed mechanism of action for DPPD as a radical scavenger.

G DPPD Antioxidant Mechanism DPPD DPPD (N,N'-diphenyl-p-phenylenediamine) DPPD_Radical DPPD Radical (Resonance Stabilized) DPPD->DPPD_Radical Hydrogen Atom Donation Radical Radical (R•) Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical Hydrogen Atom Acceptance G DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in methanol) Mix Mix Test/Control Solution with DPPH Solution DPPH_sol->Mix Test_sol Prepare Test Compound Solutions (DPPD and DPPD-Q at various concentrations) Test_sol->Mix Control_sol Prepare Positive Control (e.g., Ascorbic Acid, Trolox) Control_sol->Mix Incubate Incubate in the Dark (e.g., 30 minutes at room temperature) Mix->Incubate Measure_Abs Measure Absorbance (at ~517 nm) Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Calculate_IC50 Determine IC50 Value Calculate_Inhibition->Calculate_IC50

Method Validation for DPPD-Q in Human Urine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of N,N'-diphenyl-p-phenylenediamine quinone-diimine (DPPD-Q) in human urine samples. DPPD-Q is a transformation product of N,N'-diphenyl-p-phenylenediamine (DPPD), an antioxidant commonly used in rubber products. Growing concerns over human exposure to DPPD and its derivatives necessitate robust and validated analytical methods for biomonitoring. This document summarizes key performance characteristics of various methods, details experimental protocols, and presents visual workflows to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

The determination of DPPD-Q and other p-phenylenediamine (PPD) derivatives in human urine is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for detecting trace levels of these compounds in complex biological matrices. The following tables summarize the validation parameters of recently published methods for the analysis of PPD-quinones, including DPPD-Q, in human urine.

Table 1: Performance Characteristics of LC-MS/MS Methods for PPD-Quinone Analysis in Human Urine

ParameterMethod 1 (LC-MS/MS)Method 2 (LC-MS/MS)
**Linearity (R²) **>0.995>0.99
Limit of Detection (LOD) 0.017 ng/mL for DPPD-Q[1][2]Not explicitly stated for DPPD-Q
Limit of Quantification (LOQ) Signal-to-noise ratio of 10[1][2]5 ng/mL for PPD and its metabolites[3][4]
Accuracy (% Bias) Not explicitly stated-7.43% to 7.36% for PPD and its metabolites[3][4]
Precision (% CV) Not explicitly statedIntra-assay: 1.58-9.52%, Inter-assay: 5.43-9.45% for PPD and its metabolites[3][4]
Recovery (%) 82% to 107% for various PPD-quinones[1][5]Not explicitly stated
Internal Standard Isotope-labeled internal standardsNot explicitly stated for DPPD-Q

Table 2: Alternative and Complementary Analytical Techniques

TechniqueAnalyte(s)Key FindingsReference
HPLC with Diode Array and Electrochemical Detection (HPLC-DAD/ECD) PPD and its acetylated metabolitesSensitive and selective for PPD and its metabolites.[6]Meyer et al., 2009[6]
MALDI-MS/MS PPD and its metabolitesFeasible for measuring PPD over a range of 50-1000 µM.[7][8]Sabbani et al., 2011[7][8]
High-Performance Liquid Chromatography with UV detection (HPLC-UV) PPD and its metabolitesValidated for PPD determination with a linearity of 50-1000 µM.[7][8]Sabbani et al., 2011[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summarized protocols for the extraction and analysis of DPPD-Q in human urine based on published literature.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for extracting PPD-quinones from urine involves solid-phase extraction.

  • Sample Pre-treatment: Spike 2.0 mL of human urine with an internal standard.[1]

  • Cartridge Conditioning: Condition Oasis HLB cartridges (250 mg/6 mL) with 6 mL of methanol followed by 6 mL of Milli-Q water.[1]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge by gravity.[1]

  • Elution: Elute the trapped PPD-quinones with 6 mL of a methanol solution containing 0.1% NH4OH.[1]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: Utilize a C18 analytical column for the separation of PPD-quinones. A typical mobile phase consists of a gradient of acetonitrile and an aqueous solution with a modifier like ammonium acetate.[6]

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3] Detection is performed under multiple reaction-monitoring (MRM) mode for high selectivity and sensitivity.[3]

Visualizing the Workflow

Diagrams are provided below to illustrate the key processes involved in the method validation and sample analysis workflow for DPPD-Q in human urine.

Sample Preparation Workflow cluster_0 Urine Sample Collection & Pre-treatment cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Sample Preparation cluster_3 Analysis urine 2.0 mL Human Urine is_spike Spike with Internal Standard urine->is_spike spe_conditioning Condition HLB Cartridge (Methanol & Water) sample_loading Load Sample spe_conditioning->sample_loading elution Elute with Methanol/NH4OH sample_loading->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for DPPD-Q extraction from human urine.

MethodValidation cluster_Validation Method Validation Parameters cluster_Acceptance Acceptance Criteria Linearity Linearity & Range Criteria Pre-defined criteria based on regulatory guidelines (e.g., FDA, EMA) Linearity->Criteria Accuracy Accuracy Accuracy->Criteria Precision Precision (Intra- & Inter-day) Precision->Criteria LOD Limit of Detection (LOD) LOD->Criteria LOQ Limit of Quantification (LOQ) LOQ->Criteria Recovery Recovery Recovery->Criteria Stability Stability Stability->Criteria Specificity Specificity & Selectivity Specificity->Criteria

Caption: Key parameters in analytical method validation.

References

Validating DPPD-Q Quantification: A Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is paramount. This guide provides a comparative overview of analytical methods for N,N'-diphenyl-p-phenylenediamine quinone (DPPD-Q), focusing on the validation of quantification using isotopic labeling. By employing a stable isotope-labeled internal standard, laboratories can significantly enhance the accuracy and precision of their results.

The use of a stable isotopically labeled (SIL) internal standard is widely regarded as the gold standard in quantitative mass spectrometry.[1][2] A SIL internal standard is a version of the target analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13). Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer. This allows for effective correction of variations during sample preparation and analysis, leading to more reliable data.

Comparative Analysis of Quantification Methods

The following tables summarize the performance characteristics of analytical methods for DPPD-Q and related compounds, highlighting the parameters achieved with and without the use of isotopically labeled internal standards.

Table 1: Method Performance for PPD-Quinone Analysis Using an Isotopically Labeled Internal Standard

AnalyteInternal StandardMatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
DPPD-Q6-PPDQ-d5WaterCP-MIMS28 ng/L94 ng/L[1][2]
6PPD-Q6-PPDQ-d5WaterCP-MIMS6.0 ng/L20 ng/L[1][2]
IPPD-Q6-PPDQ-d5WaterCP-MIMS11 ng/L36 ng/L[1][2]
CPPD-Q6-PPDQ-d5WaterCP-MIMS2.0 ng/L6.6 ng/L[1][2]
6PPD-Quinone13C6-6PPD-Quinone (extracted), D5-6PPD-Quinone (non-extracted)SoilLC-MS/MS--[3]

CP-MIMS: Condensed Phase Membrane Introduction Mass Spectrometry

Table 2: Method Performance for PPD and Metabolite Analysis Using a Non-Isotopically Labeled Internal Standard

AnalyteInternal StandardMatrixMethodLinearity RangeIntra-assay Imprecision (%RSD)Inter-assay Imprecision (%RSD)Bias (%)Reference
p-Phenylenediamine (PPD)AcetanilideBloodLC-MS/MS10-2000 ng/mL< 14< 14< 15[4]
N-acetyl-p-phenylenediamine (MAPPD)AcetanilideBloodLC-MS/MS10-2000 ng/mL< 14< 14< 15[4]
N,N'-diacetyl-p-phenylenediamine (DAPPD)AcetanilideBloodLC-MS/MS10-2000 ng/mL< 14< 14< 15[4]

Table 3: Recovery and Repeatability for DPPD-Q Analysis (Internal Standard Not Specified as Isotopically Labeled)

MatrixRecovery (%)Standard Deviation (%)Reference
Air Particulates67 ± 3 to 94 ± 14< 20[5][6]
Tire Tissues72 ± 12 to 117 ± 20< 20[5][6]
Surface Soils64 ± 14 to 105 ± 18< 20[5][6]

The data illustrates that methods employing isotopically labeled internal standards can achieve low limits of detection for PPD-quinones.[1][2] While the study on PPD with a non-isotopically labeled standard also demonstrates acceptable performance, the use of a SIL standard is generally expected to provide superior correction for matrix effects and variability, leading to enhanced precision and accuracy.[7]

Experimental Protocols

A detailed experimental protocol for the quantification of DPPD-Q using an isotopically labeled internal standard is provided below, adapted from a standard operating procedure for 6PPD-Quinone in soil.[3]

Sample Preparation and Extraction
  • Weigh 0.25 g of the solid sample (e.g., soil, tissue homogenate) into a suitable extraction vessel.

  • Spike the sample with a known amount of the isotopically labeled DPPD-Q internal standard (e.g., DPPD-Q-d8).

  • Add extraction solvent (e.g., a mixture of Hexane and Ethyl Acetate).

  • Extract the sample using sonication.

  • Separate the extract from the solid residue (e.g., by centrifugation or filtration).

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile).

LC-MS/MS Analysis
  • Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column : A C18 reversed-phase column is typically used for the separation of PPD-quinones.

  • Mobile Phase : A gradient elution with a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry : Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

    • Monitor at least two specific precursor-to-product ion transitions for both the native DPPD-Q and the isotopically labeled internal standard.

  • Quantification : The concentration of DPPD-Q is determined by calculating the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of DPPD-Q and the internal standard.

Visualizing the Workflow and Validation Principle

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical principle behind using isotopic labeling for quantification validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Sample Biological or Environmental Sample Spike Spike with Isotopically Labeled DPPD-Q Standard Sample->Spike Extraction Solvent Extraction (e.g., Sonication) Spike->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC Liquid Chromatography (Separation) Concentration->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Processing (Peak Area Ratio) MS->Data Result Validated DPPD-Q Concentration Data->Result

Caption: Experimental workflow for DPPD-Q quantification using isotopic labeling.

validation_principle Analyte DPPD-Q (Analyte) Process Sample Preparation & LC-MS/MS Analysis Analyte->Process IS Isotopically Labeled DPPD-Q (Internal Standard) IS->Process Ratio Constant Peak Area Ratio (Analyte / IS) Process->Ratio Variability Sources of Variability (Matrix Effects, Ion Suppression, Extraction Loss) Variability->Process Result Accurate & Precise Quantification Ratio->Result

References

Safety Operating Guide

Proper Disposal of DPPD-Q: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

DPPD-Q, an oxidized derivative of the antioxidant N,N'-diphenyl-p-phenylenediamine (DPPD), is increasingly studied for its environmental presence and toxicological profile. Proper handling and disposal of this compound are critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of DPPD-Q.

Immediate Safety and Handling

Before any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for DPPD-Q and its parent compound, DPPD.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling DPPD-Q. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling of solid DPPD-Q and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

An emergency eyewash station and safety shower must be readily accessible in the work area.

Spill Management

In the event of a DPPD-Q spill, follow these procedures immediately:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Decontaminate (Small Spills):

    • For small spills of solid DPPD-Q, carefully cover the area with an absorbent material such as vermiculite or sand to prevent the generation of dust.

    • Gently sweep the absorbent material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate Surfaces:

    • Wash the spill area thoroughly with soap and water.

    • All materials used for cleanup (e.g., absorbent pads, gloves) must be collected and disposed of as hazardous waste.

Primary Disposal Protocol: Licensed Hazardous Waste Management

The recommended and most compliant method for the disposal of DPPD-Q is through a licensed hazardous waste disposal company. This ensures that the chemical is managed in accordance with all federal, state, and local regulations.

Waste Collection and Labeling:

  • Waste Classification: DPPD-Q should be classified as a hazardous chemical waste.

  • Containerization: Collect all DPPD-Q waste, including contaminated materials, in a dedicated, compatible, and clearly labeled hazardous waste container. Ensure the container is kept securely closed except when adding waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "DPPD-Q" or "2,5-Dianilino-1,4-benzoquinone," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials, until collection by the licensed disposal service.

Chemical Properties and Data

Understanding the chemical properties of DPPD-Q is essential for its safe handling and disposal.

PropertyValue
Chemical Formula C₁₈H₁₄N₂O₂
Molecular Weight 290.3 g/mol
Appearance Solid
Solubility Soluble in Trifluoroacetic acid.

Data sourced from publicly available chemical information.

Potential for Chemical Degradation (Advanced Information)

While direct disposal through a licensed service is the primary recommendation, understanding the chemical reactivity of DPPD-Q can provide insights into potential degradation methods for specialized disposal scenarios. As a quinone and an aromatic amine derivative, DPPD-Q's reactivity is characterized by its electrophilic nature and the potential for reduction and oxidation reactions.

Reduction of the Quinone Moiety:

Quinones can be chemically reduced to the corresponding hydroquinones. This transformation can potentially decrease the reactivity and toxicity of the compound. Common laboratory reducing agents for quinones include sodium borohydride and sodium dithionite. A generalized reaction scheme would involve the reduction of the carbonyl groups of the quinone to hydroxyl groups.

Disposal Workflow

The following diagram outlines the logical steps for the proper and safe disposal of DPPD-Q.

Caption: Logical workflow for the safe disposal of DPPD-Q.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of DPPD-Q, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance with institutional and regulatory guidelines.

Personal protective equipment for handling DPPD-Q

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling DPPD-Q (2,5-bis(phenylamino)-2,5-cyclohexadiene-1,4-dione) in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure the safe management of this compound.

Disclaimer: No specific Safety Data Sheet (SDS) for DPPD-Q was publicly available at the time of this writing. The following guidance is based on safety data for the parent compound, N,N'-diphenyl-p-phenylenediamine (DPPD), and other quinone derivatives. DPPD-Q should be handled as a potentially hazardous substance with the utmost care, adhering to all institutional safety protocols.

Potential Hazards

Based on data from related compounds, DPPD-Q should be considered a hazardous substance with the following potential risks:

  • Skin and Eye Irritation: May cause irritation upon contact.[1]

  • Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[1]

  • Harmful if Swallowed: May cause disturbances to the digestive tract if ingested.[1]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling DPPD-Q. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[2]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times when handling DPPD-Q. A face shield may be necessary for operations with a splash hazard.[1][2]
Respiratory Protection NIOSH-approved respiratorA respirator with a particulate filter is required when handling the powdered compound outside of a certified chemical fume hood to prevent inhalation of dust.[3][4]
Protective Clothing Laboratory coatA flame-retardant lab coat should be worn and kept buttoned to provide a barrier against accidental skin contact.[2]
Footwear Closed-toe shoesShoes must fully cover the feet to protect against spills.[2]

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for the safe management of DPPD-Q.

  • Pre-Handling Preparations:

    • Review Safety Information: Familiarize yourself with the potential hazards of DPPD-Q and related quinone compounds.

    • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

    • Prepare Workspace: Ensure a certified chemical fume hood is operational. The workspace should be clean, uncluttered, and equipped with an accessible eyewash station and safety shower.[3][4]

    • Gather Materials: Have all necessary equipment and reagents for the experiment readily available to minimize movement and potential for spills.

  • Handling the Compound:

    • Weighing: All weighing of the solid, powdered DPPD-Q must be conducted within a chemical fume hood to control dust.[3]

    • Transferring: Use appropriate tools (e.g., spatula) to handle the solid. Avoid generating dust.

    • In Solution: When working with DPPD-Q in solution, handle it within the fume hood and take precautions to avoid splashes.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • PPE Removal: Remove disposable gloves and other contaminated PPE by turning them inside out to trap any contaminants. Dispose of them in the designated hazardous waste container.

    • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

All waste containing DPPD-Q must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

  • Solid Waste: Collect any solid DPPD-Q and contaminated disposable materials (e.g., weighing paper, contaminated gloves, and paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions containing DPPD-Q should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.[3]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste. For larger spills, or if the spill involves a solution, absorb the material with an inert absorbent and place it in a sealed container for disposal. Ensure the area is well-ventilated.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Review Safety Info prep2 Assemble PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Solid in Hood prep3->handle1 handle2 Transfer/Use in Hood handle1->handle2 post1 Decontaminate Area handle2->post1 disp2 Collect Liquid Waste handle2->disp2 post2 Dispose of PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect Solid Waste post2->disp1

Caption: Workflow for the safe handling of DPPD-Q.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.